EGCG Octaacetate
Description
This compound is a natural product found in Stryphnodendron adstringens with data available.
Structure
2D Structure
Properties
IUPAC Name |
[(2R,3R)-5,7-diacetyloxy-2-(3,4,5-triacetyloxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-triacetyloxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H34O19/c1-16(39)48-26-13-28(49-17(2)40)27-15-34(57-38(47)25-11-32(52-20(5)43)37(55-23(8)46)33(12-25)53-21(6)44)35(56-29(27)14-26)24-9-30(50-18(3)41)36(54-22(7)45)31(10-24)51-19(4)42/h9-14,34-35H,15H2,1-8H3/t34-,35-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHJCTSSYQPWEV-VSJLXWSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(CC(C(O2)C3=CC(=C(C(=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C4=CC(=C(C(=C4)OC(=O)C)OC(=O)C)OC(=O)C)C(=C1)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC2=C(C[C@H]([C@H](O2)C3=CC(=C(C(=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C4=CC(=C(C(=C4)OC(=O)C)OC(=O)C)OC(=O)C)C(=C1)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H34O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
794.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physical and chemical properties of EGCG Octaacetate
An In-depth Technical Guide to EGCG Octaacetate
Epigallocatechin-3-gallate (EGCG) octaacetate, also known as peracetylated EGCG or AcEGCG, is a synthetic prodrug of EGCG, the most abundant and bioactive catechin found in green tea.[1][2] The acetylation of EGCG enhances its stability and lipophilicity, which may lead to improved bioavailability compared to its parent compound.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and relevant signaling pathways of this compound for researchers, scientists, and drug development professionals.
Physical and Chemical Properties
This compound is a solid compound with the chemical formula C38H34O19 and a molecular weight of 794.67 g/mol .[3][4] It is characterized by its insolubility in water but shows solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[3][5]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 5-((((2R,3R)-5,7-Diacetoxy-2-(3,4,5-triacetoxyphenyl)chroman-3-yl)oxy)carbonyl)benzene-1,2,3-triyl triacetate | [4] |
| Synonyms | AcEGCG, Pro-epigallocatechin gallate, Peracetylated epigallocatechin-3-gallate | [4][6][7] |
| CAS Number | 148707-39-5 | [3][5] |
| Molecular Formula | C38H34O19 | [3][6] |
| Molecular Weight | 794.67 g/mol | [3][6] |
| Melting Point | 114.3-115.1 °C | [4] |
| Appearance | Solid | [8] |
| Purity | 95%~99% (by HPLC-DAD) | [6] |
| Storage | -20°C for long-term storage | [7][9] |
Table 2: Solubility of this compound
| Solvent | Solubility | Concentration | Source |
| DMSO | 100 mg/mL | 125.83 mM | [3][5] |
| Ethanol | 3 mg/mL | 3.77 mM | [3][5] |
| Water | Insoluble | <1 mg/mL | [3][5] |
Table 3: Spectral Data for this compound
| Technique | Data | Source |
| ¹H NMR | Spectrum available, shows characteristic peaks for the acetyl groups. | [10] |
| Mass Spectrometry | The ammonium adduct [M+NH4]⁺ is used for sensitive detection. Used for identification and pharmacokinetic studies. | [6][11] |
Experimental Protocols
Synthesis of (-)-EGCG Octaacetate
A common method for the synthesis of this compound involves the chemical acetylation of EGCG.[12][13]
Materials:
-
(-)-Epigallocatechin gallate (EGCG)
-
Pyridine
-
Acetic anhydride
-
Dichloromethane
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve EGCG (10 mg, 0.02 mmol) in pyridine (2 ml) at room temperature.[12]
-
Add acetic anhydride (0.5 ml) to the solution.[12]
-
Stir the resulting mixture overnight at room temperature.[12]
-
Dry the reaction mixture under a vacuum to obtain the crude solid.[12]
-
Dissolve the crude solid in dichloromethane.[12]
-
Purify the product using flash chromatography with a hexane-ethyl acetate (4:1) solvent system.[12]
This method has been reported to achieve high yields of the fully acetylated EGCG product.[13]
References
- 1. Frontiers | Determination of (-)-epigallocatechin-3-gallate octaacetate and its metabolites in plasma of rats for pharmacokinetic study by ultra-performance-liquid-chromatography coupled to quadrupole-time-of-flight-mass-spectrometry [frontiersin.org]
- 2. Determination of (-)-epigallocatechin-3-gallate octaacetate and its metabolites in plasma of rats for pharmacokinetic study by ultra-performance-liquid-chromatography coupled to quadrupole-time-of-flight-mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. AcEGCG | 148707-39-5 [amp.chemicalbook.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. CAS 148707-39-5 | this compound [phytopurify.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. glpbio.com [glpbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of (-)-epigallocatechin-3-gallate octaacetate and its metabolites in plasma of rats for pharmacokinetic study by ultra-performance-liquid-chromatography coupled to quadrupole-time-of-flight-mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comprehensive Review of EGCG Modification: Esterification Methods and Their Impacts on Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Mechanism of Action of EGCG Octaacetate: A Technical Guide
Introduction
Epigallocatechin-3-gallate (EGCG), the most abundant catechin in green tea, is renowned for its potent antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] Despite its therapeutic promise, the clinical application of EGCG is often hampered by its poor in vivo stability and low bioavailability.[1] To overcome these limitations, researchers have developed EGCG Octaacetate (also known as ProEGCG), a peracetate-protected prodrug of EGCG.[1] This esterified derivative masks the reactive hydroxyl groups of EGCG, enhancing its stability and cellular uptake.[1] Once inside the cell, this compound is hydrolyzed by intracellular esterases to release the active EGCG, allowing for more potent biological effects at lower concentrations.[1] This guide provides an in-depth overview of the in vitro mechanisms of action of this compound, focusing on its role in cancer cell apoptosis, signal transduction, and related molecular pathways.
Core Mechanisms of Action
Induction of Apoptosis in Cancer Cells
This compound has demonstrated significant pro-apoptotic effects in various cancer cell lines, most notably in human endometrial cancer.[1] Unlike its parent compound EGCG, which often requires high concentrations to induce cell death, the octaacetate form is effective in a time- and dose-dependent manner at lower micromolar concentrations.[1][3] The primary mechanism involves the activation of the intrinsic apoptotic pathway, characterized by the activation of executioner caspases and subsequent cleavage of key cellular substrates.
Key apoptotic events triggered by this compound include:
-
Activation of Caspase-3: Treatment with this compound leads to a marked increase in the expression of cleaved caspase-3, a key executioner caspase.[1]
-
Cleavage of PARP: Concurrently, an upregulation of cleaved Poly (ADP-ribose) polymerase (PARP) is observed.[1] PARP is a substrate of activated caspase-3, and its cleavage is a hallmark of apoptosis.[4][5]
This activation of the caspase cascade ultimately leads to the systematic dismantling of the cancer cell, effectively inhibiting tumor growth.[1]
Modulation of Critical Signaling Pathways
This compound exerts its anticancer effects by strategically modulating key signaling pathways that govern cell survival, proliferation, and apoptosis. The Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways are primary targets.[1][6]
-
MAPK Pathway: this compound differentially regulates members of the MAPK family. It significantly enhances the phosphorylation of pro-apoptotic kinases JNK (c-Jun N-terminal kinase) and p38 MAPK.[1] Conversely, it inhibits the phosphorylation of ERK (extracellular signal-regulated kinase), which is typically involved in cell survival and proliferation.[1][7] This strategic shift in MAPK signaling pushes the cell away from survival and towards apoptosis.
-
PI3K/Akt Pathway: The PI3K/Akt pathway is a critical pro-survival pathway that is often hyperactivated in cancer. This compound effectively inhibits the phosphorylation of Akt, thereby downregulating this pathway and promoting apoptosis.[1][8]
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within cellular pathways and experimental designs is crucial for understanding the mechanism of action of this compound.
Quantitative Data Presentation
The anti-proliferative effects of this compound have been quantified in human endometrial cancer cell lines. The data highlights its superior efficacy compared to EGCG.
Table 1: Anti-proliferative Effects of this compound (ProEGCG) vs. EGCG on Endometrial Cancer Cells [1]
| Cell Line | Compound | Concentration (µM) | Incubation Time (h) | Cell Viability (%) |
| RL95-2 | ProEGCG | 40 | 48 | Significantly Decreased |
| ProEGCG | 60 | 48 | Significantly Decreased | |
| ProEGCG | 60 | 72 | ~10% | |
| EGCG | 20, 40, 60 | up to 72 | No Significant Reduction | |
| AN3 CA | ProEGCG | 40 | 48 | Significantly Decreased |
| ProEGCG | 60 | 48 | Significantly Decreased | |
| ProEGCG | 60 | 72 | ~10% | |
| EGCG | 20, 40, 60 | up to 72 | No Significant Reduction |
*Note: Specific percentage decrease was not provided in the source, but was noted as statistically significant (P < 0.05).
Table 2: IC50 Values of this compound (ProEGCG) in RL95-2 Cells [1]
| Incubation Time (h) | IC50 Value (µM) |
| 48 | 43.7 |
| 72 | 38.0 |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells.[1]
-
Cell Plating: Seed cells (e.g., RL95-2, AN3 CA) in a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.
-
Treatment: Prepare fresh stock solutions of this compound in DMSO. Dilute the stock solution in culture medium to achieve final concentrations (e.g., 20, 40, 60 µM). The final DMSO concentration should not exceed 0.1%. Use 0.1% DMSO as a vehicle control.
-
Incubation: Treat cells with the various concentrations of this compound and incubate for specified time points (e.g., 24, 48, 72 hours). Renew the medium daily.
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 4 hours.[9]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals formed by viable cells.
-
Data Acquisition: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[1]
-
Analysis: Calculate the percentage of viable cells by comparing the absorbance of treated cells to the control cells.
Western Blot Analysis for Signaling and Apoptosis Markers
This protocol is used to detect changes in the expression and phosphorylation status of key proteins involved in signaling and apoptosis.[1][10]
-
Cell Lysis: After treatment with this compound, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method, such as the BCA protein assay.
-
Electrophoresis: Separate equal amounts of total protein (e.g., 30 µg) on an 8-15% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[11]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest. Specific antibodies include:
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection kit and quantify using densitometry software.[11]
Conclusion
This compound acts as a potent anti-cancer agent in vitro, demonstrating significantly enhanced activity compared to its parent compound, EGCG. Its primary mechanism of action involves the induction of caspase-dependent apoptosis in cancer cells. This is achieved through the strategic modulation of critical cell signaling networks, namely the promotion of pro-apoptotic JNK and p38 MAPK signaling and the concurrent inhibition of pro-survival PI3K/Akt and ERK pathways. The data strongly supports this compound as a promising therapeutic candidate for further investigation in cancer therapy, meriting detailed preclinical and clinical evaluation.
References
- 1. Therapeutic potential of a novel prodrug of green tea extract in induction of apoptosis via ERK/JNK and Akt signaling pathway in human endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | EGCG Inhibits Proliferation and Induces Apoptosis Through Downregulation of SIRT1 in Nasopharyngeal Carcinoma Cells [frontiersin.org]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Apoptosis western blot guide | Abcam [abcam.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. researchgate.net [researchgate.net]
- 7. (-)-Epigallocatechin-3-gallate induces apoptosis in human endometrial adenocarcinoma cells via ROS generation and p38 MAP kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EGCG’s anticancer potential unveiled: triggering apoptosis in lung cancer cell lines through in vitro investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
EGCG Octaacetate: A Technical Guide to its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigallocatechin-3-gallate (EGCG), the most abundant catechin in green tea, is renowned for its wide range of biological activities, including potent anti-inflammatory effects. However, its clinical application is often hampered by poor bioavailability and instability. EGCG octaacetate, a prodrug of EGCG, has been developed to overcome these limitations. This technical guide provides an in-depth overview of the anti-inflammatory effects of this compound, detailing its mechanism of action, relevant experimental data, and methodologies.
I. Mechanism of Action: Targeting Key Inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects primarily through its conversion to EGCG and its metabolites, which in turn modulate critical intracellular signaling cascades involved in the inflammatory response. While direct studies on this compound are emerging, the well-documented mechanisms of EGCG provide a strong foundation for understanding its anti-inflammatory properties. Evidence suggests that this compound itself can influence these pathways, potentially through a combination of direct action and its metabolic products.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to decrease the levels of pro-inflammatory mediators by down-regulating the PI3K/Akt/NFκB signaling pathway, including the phosphorylation and acetylation of the p65 subunit of NF-κB[1]. The parent compound, EGCG, is a well-established inhibitor of NF-κB activation. It can prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus where it would initiate the transcription of pro-inflammatory cytokines.
NF-κB Signaling Pathway Inhibition by EGCG/EGCG Octaacetate Metabolites
References
EGCG Octaacetate: A Technical Guide to its Preclinical Anticancer Properties
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth technical overview of the preclinical anticancer activities of EGCG Octaacetate (also referred to as Pro-EGCG or peracetate-protected EGCG). It details the compound's mechanism of action, summarizes quantitative data from key studies, outlines experimental protocols, and visualizes the critical signaling pathways involved.
Introduction
Epigallocatechin-3-gallate (EGCG) is the most abundant and biologically active catechin found in green tea, renowned for its antioxidant, anti-inflammatory, and antitumor properties.[1][2] Its therapeutic potential in oncology is supported by extensive preclinical data demonstrating its ability to induce apoptosis, cause cell cycle arrest, and inhibit metastasis and angiogenesis in various cancer models.[3][4][5][6] However, the clinical translation of EGCG is hampered by its poor chemical stability under physiologic conditions and low bioavailability.[3][7]
To overcome these limitations, a prodrug approach was developed, leading to the synthesis of this compound (Pro-EGCG).[7] This peracetylated form of EGCG protects the reactive hydroxyl groups, enhancing its stability and cellular uptake.[7] Within the cell, this compound is deacetylated to release the active EGCG, allowing for higher intracellular accumulation and consequently, more potent anticancer effects compared to the parent compound.[7] This guide focuses on the preclinical evidence supporting the anticancer properties of this compound.
Mechanism of Action and Signaling Pathways
This compound exerts its anticancer effects by modulating a multitude of cellular signaling pathways that are often deregulated in cancer. Its increased bioavailability leads to enhanced downstream effects compared to EGCG.[7] The primary mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death. Studies have shown that it surpasses the pro-apoptotic activity of natural EGCG in human breast cancer cells.[7] This is achieved through the modulation of key signaling cascades.
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation. This compound has been shown to suppress this pathway, which is a known mechanism of EGCG.[8] The inhibition of PI3K/Akt signaling leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, ultimately triggering the mitochondrial apoptosis pathway.[8][9]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, plays a complex role in cell fate. EGCG has been shown to induce apoptosis by modulating this pathway, often by suppressing ERK activation while activating the stress-related JNK and p38 kinases.[1][2] This differential regulation shifts the cellular balance from survival towards apoptosis.
Cell Cycle Arrest
EGCG is a known modulator of the cell cycle, primarily causing a G0/G1 phase arrest.[10][11] This is accomplished by upregulating cyclin-dependent kinase inhibitors (CKIs) such as p21/WAF1 and p27/KIP1, and downregulating cyclins (like Cyclin D1) and cyclin-dependent kinases (CDKs) such as CDK2, CDK4, and CDK6.[10][11] This prevents the cell from transitioning from the G1 to the S phase, thereby halting proliferation.
Inhibition of Angiogenesis and Metastasis
Pro-EGCG has been shown to inhibit tumor angiogenesis.[8] This is primarily achieved by reducing the expression of key angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor 1-alpha (HIF-1α), often via the PI3K/Akt/mTOR signaling pathway.[8] By suppressing angiogenesis, this compound deprives the tumor of the necessary blood supply for growth and expansion. Furthermore, EGCG is known to inhibit metastasis by downregulating matrix metalloproteinases (MMPs) like MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues.[5]
Preclinical Efficacy: Quantitative Data
The enhanced stability and bioavailability of this compound translate to superior efficacy in preclinical models compared to EGCG.
Table 1: In Vitro Activity of EGCG and its Prodrugs
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| EGCG | H1299 (Lung) | MTT | IC50 | 27.63 µM | [12] |
| EGCG | A549 (Lung) | MTT | IC50 | 28.34 µM | [12] |
| EGCG | MCF-7 (Breast) | MTT | IC50 | 37.7 µM | [13] |
| EGCG | CaSki (Cervical) | Growth | IC50 | 27.3 µM | [13] |
| EGCG | HeLa (Cervical) | Growth | IC50 | 47.9 µM | [13] |
| EGCG | WI38VA (Transformed) | Growth | IC50 | 10 µM | [14] |
| EGCG | WI38 (Normal) | Growth | IC50 | 120 µM | [14] |
| Pro-EGCG (1) | MDA-MB-231 (Breast) | Growth Suppression | Apoptosis Induction | More potent than EGCG | [7] |
Table 2: In Vivo Antitumor Activity of this compound (Pro-EGCG)
| Cancer Type | Animal Model | Treatment | Dosage | Outcome | Citation |
| Endometrial | Transgenic luciferase-expressing mice | Pro-(this compound) | 50 mg/kg | Inhibits tumor growth and angiogenesis | [8] |
| Breast | Nude mice with MDA-MB-231 xenografts | Pro-EGCG (1) | Not specified | Significant inhibition of tumor growth vs. EGCG | [7] |
| Colon | Athymic nude mice with HT29 xenografts | EGCG (intraperitoneal) | 1.5 mg/day/mouse | 58% tumor growth inhibition | [4] |
Experimental Methodologies
Detailed protocols are essential for the reproducibility of preclinical studies. Below are representative methodologies for key experiments used to evaluate this compound.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., A549, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 1-200 µM) or vehicle control (DMSO) for specified time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubation: Incubate the plates for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Discard the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture cells in 6-well plates and treat with this compound or control for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin Binding Buffer and analyze the cells immediately by flow cytometry.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Western Blotting
This technique is used to detect and quantify specific proteins in a sample, providing insight into signaling pathway modulation.
-
Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, total Akt, Caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
In Vivo Xenograft Tumor Model
This animal model is used to assess the antitumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., 1-5 x 10^6 MDA-MB-231 cells) into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Treatment Administration: Randomize mice into treatment groups (e.g., Vehicle, EGCG, Pro-EGCG). Administer treatment via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., daily, 5 days/week).[4][8]
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study (e.g., 31 days), euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blotting, immunohistochemistry for apoptosis and proliferation markers).[7]
Conclusion
Preclinical studies provide compelling evidence for the anticancer properties of this compound. By acting as a more stable and bioavailable prodrug, it enhances the intracellular concentration of EGCG, leading to superior inhibition of tumor growth, induction of apoptosis, and suppression of angiogenesis compared to its parent compound.[7] The multifaceted mechanism of action, involving the modulation of critical signaling pathways like PI3K/Akt and MAPK, underscores its potential as a therapeutic agent.[1][8] The data summarized in this guide highlight the promise of this compound for further development in cancer prevention and treatment. Further clinical investigations are warranted to translate these robust preclinical findings into effective therapies for cancer patients.
References
- 1. mdpi.com [mdpi.com]
- 2. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of action of epigallocatechin gallate in cancer: Recent trends and advancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of tumour invasion and angiogenesis by epigallocatechin gallate (EGCG), a major component of green tea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A novel prodrug of the green tea polyphenol (-)-epigallocatechin-3-gallate as a potential anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective Effects of Epigallocatechin Gallate (EGCG) on Endometrial, Breast, and Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer effects and molecular mechanisms of epigallocatechin-3-gallate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell cycle dysregulation by green tea polyphenol epigallocatechin-3-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular pathway for (-)-epigallocatechin-3-gallate-induced cell cycle arrest and apoptosis of human prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EGCG’s anticancer potential unveiled: triggering apoptosis in lung cancer cell lines through in vitro investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of Epigallocatechin Gallate in Selected Malignant Neoplasms in Women [mdpi.com]
- 14. Green tea epigallocatechin gallate shows a pronounced growth inhibitory effect on cancerous cells but not on their normal counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antibacterial Spectrum of EGCG Octaacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epigallocatechin-3-gallate (EGCG), the most abundant catechin in green tea, is well-documented for its broad-spectrum antimicrobial properties. However, its therapeutic application is often limited by suboptimal bioavailability and stability. Chemical modification of EGCG, such as through acetylation to form EGCG Octaacetate, has emerged as a promising strategy to enhance its pharmacological profile. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, presenting key quantitative data, detailed experimental methodologies, and a visual representation of its proposed mechanism of action. The enhanced lipophilicity of this compound is highlighted as a critical factor in its improved efficacy, particularly against Gram-negative bacteria.
Introduction
The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the development of novel antimicrobial agents. Natural products, such as the polyphenols found in green tea, have long been a source of inspiration for new therapeutic compounds. EGCG has demonstrated in vitro activity against a wide range of both Gram-positive and Gram-negative bacteria. Its mechanisms of action are multifaceted, including disruption of the bacterial cell membrane, inhibition of critical enzymes like DNA gyrase, and interference with quorum sensing.
Despite its potential, the clinical utility of EGCG is hampered by its hydrophilic nature, which limits its ability to traverse the lipid-rich outer membrane of Gram-negative bacteria, and its susceptibility to degradation. The esterification of EGCG's hydroxyl groups with acetate moieties to form this compound significantly increases its lipophilicity. This guide delves into the consequences of this structural modification on the antibacterial activity of the molecule.
Quantitative Antibacterial Spectrum of this compound
The enhanced lipophilic nature of this compound translates to a more potent antibacterial activity compared to its precursor, EGCG. This is particularly evident in its efficacy against Gram-negative bacteria, which possess a formidable outer membrane that often serves as a barrier to hydrophilic antimicrobial agents.
Minimum Inhibitory and Bactericidal Concentrations
The following table summarizes the available quantitative data on the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against a panel of Gram-positive and Gram-negative bacteria. For comparative purposes, the corresponding values for EGCG are also presented.
| Bacterial Strain | Gram Stain | Compound | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Bacillus subtilis | Positive | EGCG | 130 | 150 | [1] |
| This compound | 100 | 120 | [1] | ||
| Staphylococcus aureus | Positive | EGCG | 200 | 250 | [1] |
| This compound | 150 | 200 | [1] | ||
| Escherichia coli | Negative | EGCG | 580 | 700 | [1] |
| This compound | 250 | 300 | [1] | ||
| Yersinia enterocolitica | Negative | EGCG | 620 | 740 | [1] |
| This compound | 280 | 330 | [1] |
Proposed Mechanism of Enhanced Antibacterial Activity
The primary driver for the superior antibacterial performance of this compound is its increased lipophilicity. This enhanced characteristic is believed to facilitate its passage through the complex cell envelopes of bacteria, particularly the outer membrane of Gram-negative species.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to determine the antibacterial spectrum of this compound.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent. For lipophilic compounds like this compound, modifications to the standard protocol are necessary to ensure proper solubilization.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions:
-
Add 100 µL of sterile CAMHB to each well of a 96-well plate.
-
Add a specific volume of the this compound stock solution to the first well to achieve the desired starting concentration (ensure the final DMSO concentration is non-inhibitory, typically ≤1%).
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate.
-
-
Inoculum Preparation:
-
Grow the bacterial strain to be tested in an appropriate broth to the logarithmic phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well containing the serially diluted compound.
-
Controls:
-
Positive Control: A well containing CAMHB and the bacterial inoculum without any this compound.
-
Negative Control: A well containing only sterile CAMHB.
-
Solvent Control: A well containing CAMHB, the bacterial inoculum, and the highest concentration of DMSO used in the assay.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) or a significant reduction in optical density at 600 nm (OD₆₀₀) compared to the positive control.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC assay to ascertain the lowest concentration of an antimicrobial agent that kills a specified percentage (typically 99.9%) of the initial bacterial inoculum.
Materials:
-
MIC plate from the previous experiment
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Subculturing from MIC Plate: Following the determination of the MIC, select the wells corresponding to the MIC and at least two to three higher concentrations that showed no visible growth.
-
Plating:
-
Thoroughly mix the contents of each selected well.
-
Aseptically transfer a fixed volume (e.g., 100 µL) from each of these wells onto separate, clearly labeled agar plates.
-
Spread the inoculum evenly over the surface of the agar.
-
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours, or until colonies are clearly visible on the control plate (if a subculture from the positive control well is also plated).
-
MBC Determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
Conclusion
This compound demonstrates a significantly enhanced antibacterial spectrum compared to its parent compound, EGCG, particularly against Gram-negative bacteria. This improvement is attributed to its increased lipophilicity, which facilitates its interaction with and penetration of the bacterial cell envelope. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of modified natural products in the fight against bacterial infections. Further investigation into the precise molecular targets and potential for synergistic activity with existing antibiotics is warranted to fully elucidate the clinical promise of this compound.
References
EGCG Octaacetate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (-)-Epigallocatechin-3-gallate (EGCG) Octaacetate, a synthetic derivative of the primary green tea catechin, EGCG. As a prodrug, EGCG Octaacetate offers enhanced stability and bioavailability, making it a compound of significant interest for therapeutic development. This document outlines its core physicochemical properties, detailed experimental methodologies for its synthesis and biological evaluation, and its mechanism of action, with a focus on the PI3K/Akt/NFκB signaling pathway.
Core Physicochemical Data
This compound is characterized by the following properties:
| Property | Value | References |
| CAS Number | 148707-39-5 | [1][2][3][4][5][6][7] |
| Molecular Weight | 794.67 g/mol | [1][2][3][4][5][6] |
| Molecular Formula | C38H34O19 | [1][2][3][4][5][6] |
Synthesis of this compound
A general method for the synthesis of this compound involves the esterification of EGCG. The following protocol is based on established chemical synthesis methods for acetylated catechins.
Materials:
-
(-)-Epigallocatechin-3-gallate (EGCG)
-
Pyridine
-
Acetic anhydride
-
Dichloromethane
-
Hexane
-
Ethyl acetate
-
Flash chromatography system
Procedure:
-
Dissolve EGCG (e.g., 10 mg, 0.02 mmol) in pyridine (2 ml) at room temperature.
-
Add acetic anhydride (0.5 ml) to the solution.
-
Stir the resulting mixture overnight at room temperature.
-
Dry the reaction mixture under a vacuum to remove the solvent.
-
Dissolve the resulting crude solid in dichloromethane.
-
Purify the product using flash chromatography with a hexane-ethyl acetate gradient (e.g., 4:1) to yield this compound.
Experimental Protocols
This section provides detailed methodologies for assessing the biological activity of this compound.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest (e.g., cancer cell lines, macrophages)
-
96-well plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Anti-Inflammatory Activity in Macrophages
This protocol details the assessment of the anti-inflammatory effects of this compound in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
24-well plates
-
This compound stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
Cell culture medium (DMEM)
-
Griess Reagent system for nitric oxide measurement
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Use the Griess Reagent system to measure the concentration of nitrite, a stable product of NO, according to the manufacturer's instructions.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using specific ELISA kits, following the manufacturer's protocols.
-
-
Analyze the data to determine the inhibitory effect of this compound on the production of inflammatory mediators.
Western Blot Analysis of the PI3K/Akt/NFκB Pathway
Western blotting can be used to determine the effect of this compound on the protein expression and phosphorylation status of key components of the PI3K/Akt/NFκB signaling pathway.
Materials:
-
Cells treated with this compound and/or an inflammatory stimulus (e.g., LPS).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-PI3K, anti-phospho-PI3K, anti-Akt, anti-phospho-Akt, anti-IκBα, anti-phospho-IκBα, anti-NFκB p65, anti-phospho-NFκB p65, and a loading control like anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C, using the manufacturer's recommended dilution.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for this compound and a typical experimental workflow for its evaluation.
Caption: this compound's proposed anti-inflammatory signaling pathway.
Caption: A typical experimental workflow for evaluating this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (−)-Epigallocatechin Gallate Targets Notch to Attenuate the Inflammatory Response in the Immediate Early Stage in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Prodrug Approach: Discovery and Synthesis of EGCG Octaacetate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(-)-Epigallocatechin-3-gallate (EGCG), the most abundant catechin in green tea, is renowned for a wide spectrum of biological activities. However, its therapeutic potential is significantly hampered by poor chemical stability and low in vivo bioavailability. To overcome these limitations, researchers have developed a prodrug form, (-)-Epigallocatechin-3-gallate Octaacetate (EGCG Octaacetate or pro-EGCG). By acetylating the eight reactive hydroxyl groups of EGCG, this derivative exhibits enhanced lipophilicity and resistance to hydrolysis, leading to improved absorption and cellular uptake. Once inside the body or cells, it is metabolized back into the active EGCG form, thereby increasing the effective intracellular concentration and enhancing its biological potency. This technical guide provides a comprehensive overview of the initial synthesis, pharmacokinetic properties, and mechanism of action of this compound.
Rationale for Discovery: Overcoming the Limitations of EGCG
The development of this compound was driven by the need to address the inherent weaknesses of its parent compound, EGCG.
-
Low Bioavailability: EGCG is a highly polar molecule with numerous hydroxyl groups, which limits its ability to pass through the lipid bilayers of cell membranes.[1] Furthermore, it is subject to extensive metabolism in the gut and liver, significantly reducing the amount that reaches systemic circulation.[2][3]
-
Chemical Instability: The polyhydroxy structure of EGCG makes it susceptible to degradation, particularly in the neutral to alkaline conditions of the intestines.[2]
Acetylation of the hydroxyl groups to form this compound creates a more lipophilic and stable molecule. This prodrug strategy is designed to protect the EGCG molecule during digestion and absorption, allowing for more efficient delivery to target tissues where it can be converted back to its active form.[4][5]
Initial Synthesis of this compound
The most common initial synthesis involves a straightforward peracetylation reaction. This chemical modification replaces all eight phenolic hydroxyl groups on the EGCG molecule with acetate esters.
Experimental Protocol: Peracetylation of EGCG
This protocol is based on established chemical synthesis methods.[1][6][7]
Materials:
-
(-)-Epigallocatechin-3-gallate (EGCG)
-
Anhydrous Pyridine (as catalyst and solvent)
-
Acetic Anhydride (as acetylating agent)
-
Anhydrous Dichloromethane (for extraction)
-
Toluene (for co-evaporation)
-
1 M Hydrochloric Acid (HCl) (for washing)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) (for washing)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) (for drying)
-
Silica Gel (for chromatography)
-
Solvents for flash chromatography (e.g., hexane-ethyl acetate mixture)
Procedure:
-
Dissolution: Dissolve EGCG (1.0 equivalent) in anhydrous pyridine (e.g., 2-10 mL per mmol of EGCG) in a flask under an inert atmosphere (e.g., Argon).
-
Acetylation: Cool the solution to 0°C using an ice bath. Add acetic anhydride (a molar excess, e.g., 1.5-2.0 equivalents for each hydroxyl group) dropwise to the solution.
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting EGCG is completely consumed. A typical reaction may be stirred overnight.[6]
-
Quenching: Quench the reaction by adding a small amount of dry methanol to consume any excess acetic anhydride.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. Co-evaporate the residue with toluene several times to remove residual pyridine.[8]
-
Extraction & Washing: Dissolve the resulting crude solid in a suitable organic solvent like dichloromethane or ethyl acetate.[6] Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and finally with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel flash column chromatography using an appropriate solvent system (e.g., a hexane-ethyl acetate gradient) to obtain the pure this compound.[6][9]
Synthesis Workflow and Quantitative Data
The synthesis is a direct and generally high-yielding process.
| Parameter | Value | Reference |
| Typical Yield | 82% - 98% | [1] |
Physicochemical and Pharmacokinetic Properties
The acetylation significantly alters the properties of EGCG, enhancing its potential as a therapeutic agent.
| Property | This compound | Reference |
| Molecular Weight | 794.67 g/mol | |
| Solubility (DMSO) | 15 mg/mL | |
| Solubility (DMF) | 30 mg/mL |
Table 1: Physicochemical Properties of this compound.
Pharmacokinetic studies in animal models demonstrate the superior bioavailability of this compound compared to its parent compound.
| Parameter | This compound (pro-EGCG) | EGCG | Animal Model | Reference |
| Cmax | 0.067 ± 0.04 µg/mL | 77.9 ± 22.2 ng/mL | Rat (Oral) | [2][10] |
| Tmax | 1.33 h | 1.3 - 1.6 h | Rat (Oral) | [2][10] |
| AUC (0-∞) | 0.20 ± 0.05 h·µg/mL | 508.2 ± 227 ng·h/mL* | Rat (Oral) | [2][10] |
| Elimination Rate | 0.20 ± 0.11 hr⁻¹ | - | Rat (Oral) | [2] |
| Total EGCG AUC (plasma) | 465.0 (µg/ml)·min | 194.6 (µg/ml)·min | Mouse (Intragastric) | |
| Total EGCG t1/2 | 441.0 min | 200.3 min | Mouse (Intragastric) | |
| Note: EGCG data is from human studies with green tea administration and is provided for general comparison; direct comparison is limited due to differences in species and dosing. |
Table 2: Comparative Pharmacokinetic Parameters. The data clearly shows that administration of the prodrug leads to a more than two-fold increase in the total systemic exposure (AUC) to EGCG in mice.
Mechanism of Action and Biological Activity
This compound functions as a prodrug.[4][5] Its enhanced lipophilicity allows it to be absorbed more readily and to penetrate cell membranes more effectively. Intracellularly, esterase enzymes cleave the acetate groups, releasing the active EGCG molecule. This mechanism leads to a significantly higher accumulation of EGCG within cells compared to direct administration of EGCG.[4]
This increased intracellular concentration results in more potent biological activity.
| Cell Line | IC₅₀ (this compound) | IC₅₀ (EGCG) | Cell Type |
| KYSE150 | 10 µM | 20 µM | Esophageal Cancer |
| HCT116 | 32 µM | 45 µM | Colon Cancer |
Table 3: Comparative Growth Inhibitory Activity (IC₅₀).
The active metabolite, EGCG, exerts its effects by modulating a multitude of intracellular signaling pathways critical to cell growth, proliferation, and survival.
Key Signaling Pathways Modulated by EGCG
JAK/STAT Pathway: EGCG has been shown to be a potent inhibitor of the JAK/STAT signaling cascade. It can directly inhibit the phosphorylation of Janus kinases (JAK1, JAK2) and Signal Transducers and Activators of Transcription (STAT1, STAT3), preventing their activation and subsequent translocation to the nucleus to regulate gene expression.[11][12]
Wnt/β-Catenin Pathway: The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation. EGCG can suppress this pathway by promoting the degradation of β-catenin, a key transcriptional co-activator.[13][14] This prevents its accumulation in the nucleus and subsequent activation of target genes like c-myc and cyclin D1.[13][15]
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK1/2 cascade, regulate cellular processes like proliferation and apoptosis. EGCG has been shown to inhibit the phosphorylation of key proteins in this pathway, such as MEK and ERK, thereby suppressing signals that lead to unchecked cell growth.[16][17][18]
Conclusion
The discovery and synthesis of this compound represent a successful application of prodrug chemistry to enhance the therapeutic potential of a promising natural compound. By masking the polar hydroxyl groups through peracetylation, this derivative overcomes the key pharmacokinetic hurdles of EGCG, namely poor stability and low bioavailability. The increased lipophilicity results in superior absorption and cellular accumulation, leading to more potent inhibition of critical oncogenic signaling pathways. This compound stands as a compelling candidate for further development in chemoprevention and cancer therapy, warranting continued investigation in preclinical and clinical settings.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Determination of (-)-epigallocatechin-3-gallate octaacetate and its metabolites in plasma of rats for pharmacokinetic study by ultra-performance-liquid-chromatography coupled to quadrupole-time-of-flight-mass-spectrometry [frontiersin.org]
- 3. Epigallocatechin Gallate (EGCG): Pharmacological Properties, Biological Activities and Therapeutic Potential [mdpi.com]
- 4. A Novel Prodrug of Epigallocatechin-3-gallate: Differential Epigenetic hTERT Repression in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prodrug of green tea epigallocatechin-3-gallate (Pro-EGCG) as a potent anti-angiogenesis agent for endometriosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Stability, and Antidiabetic Activity Evaluation of (−)-Epigallocatechin Gallate (EGCG) Palmitate Derived from Natural Tea Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of tea catechins after ingestion of green tea and (-)-epigallocatechin-3-gallate by humans: formation of different metabolites and individual variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. EGCG Mediated Targeting of Deregulated Signaling Pathways and Non-Coding RNAs in Different Cancers: Focus on JAK/STAT, Wnt/β-Catenin, TGF/SMAD, NOTCH, SHH/GLI, and TRAIL Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Green tea polyphenol EGCG suppresses Wnt/β-catenin signaling by promoting GSK-3β- and PP2A-independent β-catenin phosphorylation/degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. (−)-Epigallocatechin-3-Gallate Inhibits Colorectal Cancer Stem Cells by Suppressing Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. advances.umw.edu.pl [advances.umw.edu.pl]
- 16. Epigallocatechin-3-gallate Inhibits LPS-Induced NF-κB and MAPK Signaling Pathways in Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of PI3K/AKT and MEK/ERK pathways act synergistically to enhance antiangiogenic effects of EGCG through activation of FOXO transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
Preliminary in vivo studies of EGCG Octaacetate
An In-depth Technical Guide on Preliminary In Vivo Studies of (-)-Epigallocatechin-3-gallate Octaacetate (EGCG Octaacetate)
Introduction
(-)-Epigallocatechin-3-gallate (EGCG) is the most abundant and biologically active catechin found in green tea, known for its antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3] However, its therapeutic potential is often limited by poor chemical stability under physiologic conditions and low bioavailability.[1][3][4] To overcome these limitations, researchers have developed a prodrug form, (-)-epigallocatechin-3-gallate octaacetate (also referred to as pro-EGCG), by acetylating the reactive hydroxyl groups of EGCG.[1][5][6] This modification enhances its resistance to hydrolysis and is designed to improve stability and bioavailability, thereby increasing its efficacy in vivo.[1][4][5] This technical guide provides a comprehensive overview of the preliminary in vivo studies conducted on this compound, focusing on its pharmacokinetics, efficacy, and the experimental protocols used in these evaluations.
Pharmacokinetic Profile
The primary goal of developing this compound is to improve the systemic delivery of EGCG. However, pharmacokinetic studies in animal models indicate that pro-EGCG itself has low bioavailability and is extensively metabolized.[4] A key study in Sprague-Dawley rats demonstrated that after oral administration, pro-EGCG is rapidly deacetylated into various acetylated metabolites.[4]
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the pharmacokinetic parameters of this compound and its metabolites in rats following a single oral administration.
| Parameter | This compound (pro-EGCG) | EGCG Triacetates (EGCG-3Ac) | EGCG Diacetates (EGCG-2Ac) |
| Dose | 50 mg/kg | - | - |
| Cmax (Maximum Concentration) | 0.067 ± 0.04 µg/mL[1][7] | Detected | Detected |
| Tmax (Time to Max Concentration) | 1.33 h[1][7] | ~5 h[1][4] | ~1 h[1][4] |
| AUC (Area Under the Curve) | 0.20 ± 0.05 h·µg/mL[1][7] | - | - |
| Elimination Rate | 0.20 ± 0.11 hr⁻¹[1][7] | - | - |
Data obtained from a study in female Sprague-Dawley rats (n=3) after oral administration.[1][4]
The low plasma concentration and short Tmax of the parent compound suggest that this compound is extensively and rapidly metabolized shortly after oral administration.[4] The detection of di- and tri-acetylated metabolites supports the hypothesis that pro-EGCG undergoes stepwise de-esterification in vivo.[4]
In Vivo Efficacy Studies
Preclinical studies have evaluated the efficacy of this compound in various disease models, particularly in oncology, where it has shown superior potency compared to an equimolar dose of EGCG.
Data Presentation: Comparative Efficacy in Cancer Models
| Animal Model | Cancer Type | Treatment | Outcome | Reference |
| Nude Mice | Prostate Cancer | This compound vs. EGCG | 40.1% smaller tumor volume with pro-EGCG treatment compared to EGCG.[1][4] | Lee et al., 2008 |
| Nude Mice | Breast Cancer (MDA-MB-231 Xenograft) | This compound vs. EGCG | Significant inhibition of tumor growth with pro-EGCG, associated with increased proteasome inhibition and apoptosis in tumor tissues.[5] | Landis-Piwowar et al., 2007 |
| Mice | Skin Tumors | This compound vs. EGCG | Three-fold lower tumor incidence and a three-fold lower average number of tumors per mouse with pro-EGCG treatment.[1][4] | Chiou et al., 2013 |
| Mouse Model | Endometriotic Lesions | This compound vs. EGCG | Plasma Vascular Endothelial Growth Factor (VEGF) concentration was two-thirds of that observed with EGCG treatment.[4] | Wang et al., 2013 |
These studies collectively suggest that the prodrug this compound provides a more potent anticancer effect in vivo than EGCG, likely due to improved stability and cellular uptake, leading to higher intracellular concentrations of the active compound.[5]
Experimental Protocols
Pharmacokinetic Study in Rats
This protocol is based on the methodology described for determining this compound and its metabolites in rat plasma.[1][7]
-
Animal Model: Female Sprague-Dawley (SD) rats were used to align with future studies on endometriosis treatment.[4]
-
Drug Administration: this compound was administered orally via intragastric gavage at a single dose of 50 mg/kg.[1]
-
Sample Collection: Blood samples were collected at various time points over a 24-hour period. To prevent degradation of pro-EGCG in the plasma, samples were stabilized with formic acid.[1][7]
-
Sample Preparation: Plasma proteins were precipitated, and the analyte was extracted using an isopropanol/methyl-tert-butyl ether mixture.[7] An internal standard (EGCG-octaacetate-¹³C₈) was used for quantification.[1]
-
Analytical Method: The concentrations of this compound and its metabolites were determined using an Ultra-Performance Liquid Chromatography coupled to Quadrupole-Time-of-Flight Mass Spectrometry (UPLC-Qtof-MS) system.[1][7] This method offered high sensitivity, allowing for the detection of the pro-EGCG ammonium adduct [M+NH₄]⁺, which improved sensitivity 25-fold.[1]
-
Data Analysis: A non-compartmental model was used to analyze the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.).[1]
In Vivo Cancer Xenograft Study
This protocol is a generalized methodology based on studies of anticancer effects.[5]
-
Animal Model: Nude mice are commonly used as they can accept human tumor xenografts without rejection.
-
Tumor Induction: Human cancer cells (e.g., breast cancer line MDA-MB-231) are injected subcutaneously into the mice to induce tumor growth.[5]
-
Treatment Protocol: Once tumors reach a specified size, mice are randomized into treatment groups (e.g., vehicle control, EGCG, this compound). Treatment is administered for a defined period (e.g., 31 days).[5]
-
Efficacy Evaluation: Tumor volume is measured regularly throughout the study. At the end of the study, tumors are excised and weighed.
-
Mechanism of Action Analysis: Tumor tissues are collected for further analysis, such as measuring proteasome activity and markers for apoptosis, to elucidate the drug's mechanism of action.[5]
Mandatory Visualizations
Metabolic Pathway of this compound
References
- 1. Determination of (-)-epigallocatechin-3-gallate octaacetate and its metabolites in plasma of rats for pharmacokinetic study by ultra-performance-liquid-chromatography coupled to quadrupole-time-of-flight-mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer effects and molecular mechanisms of epigallocatechin-3-gallate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Absorption, metabolism, bioactivity, and biotransformation of epigallocatechin gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Determination of (-)-epigallocatechin-3-gallate octaacetate and its metabolites in plasma of rats for pharmacokinetic study by ultra-performance-liquid-chromatography coupled to quadrupole-time-of-flight-mass-spectrometry [frontiersin.org]
- 5. A novel prodrug of the green tea polyphenol (-)-epigallocatechin-3-gallate as a potential anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of (-)-epigallocatechin-3-gallate octaacetate and its metabolites in plasma of rats for pharmacokinetic study by ultra-performance-liquid-chromatography coupled to quadrupole-time-of-flight-mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
EGCG Octaacetate: A Technical Guide to its Role in Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epigallocatechin-3-gallate (EGCG), the most abundant catechin in green tea, is a well-documented modulator of cellular signaling pathways implicated in a myriad of diseases, including cancer. However, its therapeutic potential is often hampered by poor bioavailability and instability. EGCG Octaacetate (ProEGCG), a peracetylated prodrug of EGCG, has been developed to overcome these limitations, exhibiting enhanced stability and cellular uptake. This technical guide provides an in-depth analysis of the role of this compound in key cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the signaling cascades to serve as a comprehensive resource for researchers in drug discovery and development.
Introduction
(-)-Epigallocatechin-3-gallate (EGCG) has garnered significant attention for its potent anti-oxidative, anti-inflammatory, and anti-cancer properties. These effects are largely attributed to its ability to interact with and modulate a wide array of intracellular signaling molecules. Despite its promise, the clinical translation of EGCG has been challenging due to its low in vivo stability and poor absorption.
This compound, a synthetic prodrug, was designed to address these shortcomings. By acetylating the hydroxyl groups of EGCG, its lipophilicity is increased, leading to improved intestinal absorption and cellular permeability. Once inside the cell, this compound is deacetylated by intracellular esterases to release the active EGCG, thereby concentrating the compound at its site of action. This guide will focus on the current understanding of how this enhanced delivery of EGCG via its octaacetate form influences critical cellular signaling networks.
Quantitative Data on the Biological Effects of this compound
The following tables summarize the quantitative data from various studies investigating the effects of this compound (ProEGCG) on cancer cell lines.
Table 1: Anti-proliferative Effects of this compound (ProEGCG) in Endometrial Cancer Cells
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | % Cell Viability |
| RL95-2 | ProEGCG | 40 | 48 | Significantly Decreased (P < 0.05) |
| RL95-2 | ProEGCG | 60 | 48 | Significantly Decreased (P < 0.05) |
| RL95-2 | ProEGCG | 60 | 72 | ~10% (P < 0.01) |
| AN3 CA | ProEGCG | 40 | 48 | Significantly Decreased (P < 0.05) |
| AN3 CA | ProEGCG | 60 | 48 | Significantly Decreased (P < 0.05) |
| AN3 CA | ProEGCG | 60 | 72 | ~10% (P < 0.01) |
Data extracted from Man et al., 2020.[1]
Table 2: Comparative IC50 Values of EGCG in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| H1299 | Lung Cancer | 27.63 | Not Specified |
| A549 | Lung Cancer | 28.34 | Not Specified |
| WI38VA (Transformed) | Fibroblast | 10 | Not Specified |
| WI38 (Normal) | Fibroblast | 120 | Not Specified |
| T47D | Breast Cancer | 14.17 | 72 |
| HFF (Normal) | Fibroblast | 193.10 | 72 |
| MCF-7 | Breast Cancer | 37.7 | Not Specified |
| CaSki | Cervical Cancer | 27.3 | Not Specified |
| HeLa | Cervical Cancer | 47.9 | Not Specified |
| A549 | Lung Adenocarcinoma | 60.55 | Not Specified |
Data compiled from multiple sources.[2][3][4][5][6] It is important to note that while these values are for EGCG, the enhanced delivery of EGCG by ProEGCG suggests a potentially lower required dosage of the prodrug to achieve similar intracellular concentrations.
Core Signaling Pathways Modulated by this compound
This compound, upon intracellular conversion to EGCG, influences several key signaling pathways that are often dysregulated in cancer and other diseases.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. It consists of several parallel cascades, including the ERK, JNK, and p38 MAPK pathways.
This compound has been shown to differentially modulate these MAPK sub-pathways in endometrial cancer cells.[1] Treatment with ProEGCG leads to a significant increase in the phosphorylation of JNK and p38 MAPK, which are generally associated with the induction of apoptosis.[1] Conversely, ProEGCG treatment results in a reduction of ERK phosphorylation, a kinase often linked to cell proliferation and survival.[1] This dual action on the MAPK pathway contributes to the anti-cancer effects of ProEGCG.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central signaling node that governs cell survival, growth, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers.
Studies have shown that ProEGCG effectively inhibits the PI3K/Akt pathway. In endometrial cancer cells, treatment with ProEGCG leads to a significant decrease in the phosphorylation of Akt.[1] This inhibitory effect on Akt activation is a key mechanism through which ProEGCG induces apoptosis and suppresses tumor growth. Furthermore, in the context of angiogenesis in endometrial cancer, ProEGCG has been found to inhibit the PI3K/AKT/mTOR/HIF1α pathway, leading to a downregulation of vascular endothelial growth factor A (VEGFA) and hypoxia-inducible factor 1-alpha (HIF1α).[7]
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response, and its constitutive activation is linked to the development and progression of many cancers. While direct experimental evidence for the effect of this compound on the NF-κB pathway is limited, the well-established role of its active metabolite, EGCG, provides strong inferential evidence.
EGCG is a known inhibitor of NF-κB activation.[7] It can block the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[7] This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of NF-κB target genes, which include pro-inflammatory cytokines and anti-apoptotic proteins. Given that ProEGCG serves as a delivery vehicle for EGCG, it is highly probable that it exerts its anti-inflammatory and anti-cancer effects, at least in part, through the inhibition of the NF-κB signaling pathway.
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the studies of this compound's effects on cellular signaling.
Synthesis of this compound (ProEGCG)
This compound can be synthesized from commercially available EGCG through peracetylation.
-
Materials: (-)-Epigallocatechin-3-gallate (EGCG), Pyridine, Acetic Anhydride, Dichloromethane, Hexane, Ethyl Acetate.
-
Procedure:
-
Dissolve EGCG in pyridine.
-
Add acetic anhydride to the solution at room temperature.
-
Stir the reaction mixture overnight at room temperature.
-
Dry the reaction mixture under vacuum.
-
Dissolve the resulting crude solid in dichloromethane.
-
Purify the product by flash chromatography using a hexane-ethyl acetate solvent system.[8]
-
Cell Culture and Treatment
-
Cell Lines: Human endometrial cancer cell lines RL95-2 and AN3 CA are commonly used.[1]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.[9]
-
Treatment: A stock solution of ProEGCG is prepared in DMSO. For experiments, the stock solution is diluted in the culture medium to the desired final concentrations (e.g., 20, 40, 60 µM). The final concentration of DMSO in the culture medium should not exceed 0.1%.[1]
Cell Viability Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of ProEGCG for the desired time points (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for a few hours.
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]
-
Western Blot Analysis
-
Principle: Western blotting is used to detect specific proteins in a sample and to assess their expression levels and phosphorylation status.
-
Procedure:
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[9][10]
-
Conclusion and Future Directions
This compound represents a promising strategy to enhance the therapeutic efficacy of EGCG by improving its bioavailability and stability. The available evidence strongly suggests that upon intracellular delivery and conversion to EGCG, it potently modulates key cellular signaling pathways, including the MAPK and PI3K/Akt cascades, to exert its anti-cancer effects. While its direct impact on the NF-κB pathway requires further investigation, the extensive literature on EGCG provides a strong rationale for its involvement.
Future research should focus on:
-
Directly investigating the effects of this compound on the NF-κB signaling pathway in various cell types.
-
Expanding the quantitative analysis of this compound's efficacy, including the determination of IC50 values in a broader range of cancer cell lines.
-
Conducting in vivo studies to further elucidate the pharmacokinetic and pharmacodynamic properties of this compound and its impact on signaling pathways in a whole-organism context.
-
Exploring the potential synergistic effects of this compound with conventional chemotherapeutic agents.
This technical guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the role of this compound as a modulator of cellular signaling, with the ultimate goal of translating this promising compound into novel therapeutic interventions.
References
- 1. Distinct molecular targets of ProEGCG from EGCG and superior inhibition of angiogenesis signaling pathways for treatment of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinct molecular targets of ProEGCG from EGCG and superior inhibition of angiogenesis signaling pathways for treatment of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green tea epigallocatechin gallate shows a pronounced growth inhibitory effect on cancerous cells but not on their normal counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epigallocatechin-3-gallate promotes apoptosis in human breast cancer T47D cells through down-regulation of PI3K/AKT and Telomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Epigallocatechin Gallate in Selected Malignant Neoplasms in Women | MDPI [mdpi.com]
- 6. e-century.us [e-century.us]
- 7. mdpi.com [mdpi.com]
- 8. An In-Silico, In-Vitro and In-Vivo Combined Approach to Identify NMNATs as Potential Protein Targets of ProEGCG for Treatment of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Western blot protocol | Abcam [abcam.com]
Methodological & Application
Protocol for the Laboratory Synthesis of EGCG Octaacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epigallocatechin gallate (EGCG), the most abundant catechin in green tea, is lauded for its potential health benefits. However, its therapeutic application is often hindered by poor stability and bioavailability. To overcome these limitations, EGCG can be peracetylated to yield EGCG Octaacetate (pro-EGCG), a more stable prodrug.[1] This document provides a detailed protocol for the chemical synthesis of this compound, its purification, and characterization. Additionally, it outlines key signaling pathways influenced by EGCG, the active form of the prodrug.
Introduction
This compound is a synthetic derivative of EGCG where all eight phenolic hydroxyl groups are acetylated. This modification enhances the lipophilicity and stability of the parent compound, potentially leading to improved bioavailability.[1] In preclinical studies, this compound has demonstrated proteasome-inhibitory and anticancer activities.[1][2] It is believed to act as a prodrug, being hydrolyzed in vivo to release the active EGCG.[3] This protocol details a laboratory-scale synthesis of this compound.
Experimental Protocol
Materials and Reagents
| Reagent | Grade | Supplier |
| (-)-Epigallocatechin gallate (EGCG) | ≥95% | Commercially Available |
| Acetic Anhydride | Reagent Grade | Commercially Available |
| Pyridine | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | HPLC Grade | Commercially Available |
| Hexane | HPLC Grade | Commercially Available |
| Ethyl Acetate | HPLC Grade | Commercially Available |
| Silica Gel | Flash Chromatography Grade | Commercially Available |
Synthesis of this compound
This procedure is adapted from a documented small-scale synthesis.[4]
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 10 mg (0.02 mmol) of (-)-EGCG in 2 mL of anhydrous pyridine at room temperature.
-
Acetylation: To the stirred solution, add 0.5 mL of acetic anhydride.
-
Reaction: Allow the resulting mixture to stir overnight at room temperature.
-
Work-up: After the reaction is complete, remove the pyridine and excess acetic anhydride by drying the reaction mixture under vacuum, for example, using a rotary evaporator.
-
Purification:
-
Dissolve the resulting crude solid in a minimal amount of dichloromethane.
-
Purify the dissolved crude product by flash chromatography.[4]
-
Stationary Phase: Silica gel.
-
Mobile Phase: A mixture of hexane and ethyl acetate in a 4:1 ratio.[4]
-
-
Collect the fractions containing the product, identified by thin-layer chromatography (TLC).
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a solid.
-
Characterization
The successful synthesis of this compound can be confirmed by spectroscopic methods.[3]
| Technique | Expected Results |
| ¹H NMR | Disappearance of the phenolic hydroxyl protons of EGCG and the appearance of acetyl methyl proton signals. |
| ¹³C NMR | Shifts in the aromatic carbon signals and the appearance of acetyl carbonyl and methyl carbon signals. |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of this compound (794.67 g/mol ). |
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | (-)-Epigallocatechin gallate (EGCG) | |
| Molecular Formula | C₂₂H₁₈O₁₁ | |
| Molecular Weight | 458.37 g/mol | |
| Product | This compound | |
| Molecular Formula | C₃₈H₃₄O₁₉ | [5] |
| Molecular Weight | 794.67 g/mol | [5] |
| Reported Yields | 82% - 98% |
Signaling Pathways and Experimental Workflows
This compound is a prodrug of EGCG, and its biological activities are attributed to the parent compound.[3] EGCG has been shown to modulate several key signaling pathways involved in cancer progression, including the inhibition of the proteasome and the vascular endothelial growth factor (VEGF) signaling pathway.
Experimental Workflow for Synthesis and Purification
Caption: A flowchart illustrating the synthesis and purification of this compound.
EGCG-Mediated Inhibition of Proteasome Activity
EGCG has been identified as a potent inhibitor of the proteasome, a key cellular machinery for protein degradation.[2][5] This inhibition can lead to the accumulation of pro-apoptotic proteins and cell cycle inhibitors, contributing to the anticancer effects of EGCG.
Caption: The inhibitory effect of EGCG on the proteasome pathway.
EGCG-Mediated Inhibition of VEGF Signaling
Vascular endothelial growth factor (VEGF) is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. EGCG has been shown to inhibit VEGF signaling, thereby exerting anti-angiogenic effects.[6][7]
Caption: The inhibitory effect of EGCG on the VEGF signaling pathway.
References
- 1. Determination of (-)-epigallocatechin-3-gallate octaacetate and its metabolites in plasma of rats for pharmacokinetic study by ultra-performance-liquid-chromatography coupled to quadrupole-time-of-flight-mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green Tea Polyphenols as Proteasome Inhibitors: Implication in Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Green tea polyphenols as a natural tumour cell proteasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of tumour invasion and angiogenesis by epigallocatechin gallate (EGCG), a major component of green tea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (–)‐Epigallocatechin gallate suppresses the growth of human hepatocellular carcinoma cells by inhibiting activation of the vascular endothelial growth factor–vascular endothelial growth factor receptor axis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of EGCG Octaacetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epigallocatechin-3-gallate (EGCG), the most abundant catechin in tea, is the subject of extensive research for its potential health benefits. However, its low bioavailability can be a limiting factor in clinical applications. EGCG octaacetate, a prodrug of EGCG, is synthesized by the acetylation of EGCG and has demonstrated increased resistance to hydrolysis, potentially leading to higher bioavailability.[1] This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound.
Chemical Structures
This compound is formed through the acetylation of the eight hydroxyl groups of EGCG. This structural modification significantly increases the lipophilicity of the molecule.
Experimental Protocol
This protocol provides a detailed procedure for the analysis of this compound using HPLC with UV detection.
1. Materials and Reagents
-
This compound standard (Synthesized as per reported procedures)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (SuperPur grade)
-
Ammonia solution (0.1 mM)
-
Water (HPLC grade)
-
Isopropanol (HPLC grade)
-
Methyl-tert-butyl ether (MTBE) (HPLC plus grade)
-
Magnesium chloride solution (0.043%)
2. Chromatographic Conditions
A reliable method for the separation of this compound has been established using the following parameters.
| Parameter | Value |
| Column | Waters Cortex UPLC C18, 1.6 µm, 2.1 x 150 mm |
| Mobile Phase A | 0.1 mM Ammonia solution/acetonitrile/methanol/formic acid (80:15:5:0.2 v/v/v/v) |
| Mobile Phase B | Acetonitrile/methanol/0.1 mM ammonia solution/formic acid (92.5:5:2.5:0.2 v/v/v/v) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 275 nm |
| Injection Volume | 8 µL |
3. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 0.01 µg/mL to 2.5 µg/mL.
4. Sample Preparation (from Plasma)
This protocol is adapted from a method for extracting this compound from plasma and can be modified for other biological matrices.[1]
-
To a 50 µL plasma sample, add 6 µL of formic acid.
-
Add 300 µL of isopropanol and 3 µL of formic acid.
-
Vortex the mixture for 2 minutes and sonicate for 2 minutes.
-
Add 1 mL of MTBE and 150 µL of 0.043% magnesium chloride solution.
-
Vortex for another 2 minutes and sonicate for 2 minutes.
-
Centrifuge at 2,624 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Re-extract the remaining aqueous layer with isopropanol and MTBE as described above and combine the supernatants.
-
Evaporate the combined supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of methanol, sonicate for 30 seconds, and vortex for 2 minutes.
-
Centrifuge at 3,634 x g for 15 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
Method Validation Data
The performance of the method was evaluated for linearity, limit of quantification, precision, and accuracy.
Linearity
The method demonstrated excellent linearity over the concentration range of 0.01 to 2.5 µg/mL.[1]
| Concentration (µg/mL) | Peak Area Ratio (Analyte/Internal Standard) |
| 0.01 | User to determine |
| 0.05 | User to determine |
| 0.1 | User to determine |
| 0.25 | User to determine |
| 0.5 | User to determine |
| 1.0 | User to determine |
| 2.5 | User to determine |
| R² | >0.99 |
Quantitative Performance
The lower limit of quantification (LLOQ), precision, and accuracy were determined to be within acceptable limits.[1]
| Parameter | Value |
| LLOQ | 0.01 µg/mL |
| Intra-day Accuracy | -16.0% to -0.009% deviation |
| Inter-day Accuracy | -7.92% to 1.77% deviation |
| Recovery (0.03 µg/mL) | 50.45 ± 14.36% |
| Recovery (1.25 µg/mL) | 94.93 ± 2.86% |
| Recovery (2.5 µg/mL) | 96.63 ± 1.09% |
Experimental Workflow
The overall workflow for the analysis of this compound is depicted below.
References
Mass spectrometry (MS) for EGCG Octaacetate characterization
An Application Note for the Mass Spectrometric Characterization of EGCG Octaacetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epigallocatechin-3-gallate (EGCG) is the most abundant and biologically active catechin found in green tea, known for its potent anti-oxidative, anti-mitotic, and anti-angiogenic properties.[1] However, its therapeutic potential is often limited by poor bioavailability and chemical instability.[2] To overcome these limitations, a prodrug approach has been employed, leading to the synthesis of (-)-epigallocatechin-3-gallate octaacetate (this compound or AcEGCG).[2][3] This acetylated form demonstrates enhanced stability and bioavailability, making it a promising candidate for various preclinical studies.[2][3]
Accurate and sensitive analytical methods are crucial for the characterization, quantification, and pharmacokinetic studies of this compound. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), offers a powerful tool for this purpose. This application note provides detailed protocols for the characterization of this compound using Ultra-Performance Liquid Chromatography coupled to Quadrupole-Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS).
Chemical Properties of this compound [1][4][5]
| Property | Value |
| Molecular Formula | C₃₈H₃₄O₁₉ |
| Molecular Weight | 794.67 g/mol |
| CAS Number | 148707-39-5 |
| Synonyms | AcEGCG, Pro-EGCG |
Experimental Protocols
Sample Preparation from Plasma
This protocol is adapted from a validated method for the determination of this compound in rat plasma.[2][6]
Materials:
-
Blank rat plasma
-
This compound standard
-
Formic acid
-
Isopropanol/methyl-tert-butyl ether extraction solvent
-
Methanol (HPLC grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Stabilization: To prevent rapid degradation, add 6 µL of formic acid to 50 µL of plasma sample in a microcentrifuge tube and place it in an ice bath.[2]
-
Spiking (for calibration curve): Spike the required amount of this compound standard into the blank plasma. An internal standard, such as pro-EGCG-1–13C8, should be added to all samples and standards.[2]
-
Extraction: Add the isopropanol/methyl-tert-butyl ether extraction solvent to the plasma sample. The exact ratio should be optimized, but a common starting point is 3:1 (v/v) solvent to plasma.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the samples to precipitate proteins and separate the organic and aqueous layers.
-
Supernatant Collection: Carefully transfer the upper organic supernatant to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 100 µL) of methanol.[2]
-
Analysis: The reconstituted sample is now ready for injection into the LC-MS system.
UPLC-QTOF-MS Analysis
The following parameters are based on a published method for quantifying pro-EGCG using an exact mass method with QTOF-MS.[2]
Instrumentation:
-
UPLC system coupled with a QTOF mass spectrometer.
LC Conditions:
-
Column: High-efficiency UPLC core column (specific column type and dimensions should be optimized for best separation).
-
Mobile Phase: A gradient elution using water and acetonitrile, both with 0.1% formic acid, is a common starting point for catechin analysis.
-
Flow Rate: Dependent on column dimensions, typically in the range of 0.3-0.6 mL/min.
-
Injection Volume: 5-10 µL.
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[2]
-
Acquisition Range: m/z 100–1,000.[2]
-
Target Ion: For enhanced sensitivity, the ammonium adduct [M+NH₄]⁺ is recommended.[2][6]
-
Source Parameters:
-
Data Acquisition: Data should be acquired in full scan mode to detect the precursor ion and its metabolites. Tandem MS (MS/MS) should be performed for structural elucidation.
Results and Discussion
Mass Spectra and Fragmentation
Using positive ESI, this compound is readily ionized. To improve sensitivity, the ammonium adduct is often targeted for quantification.[6]
Table of Key Ions for this compound Characterization
| Ion Description | Calculated m/z | Notes |
| [M+NH₄]⁺ | 812.2043 | Ammonium adduct, often the most sensitive precursor for quantification.[2] |
| [M+H]⁺ | 795.1771 | Protonated molecule. |
| [M+Na]⁺ | 817.1591 | Sodium adduct, commonly observed. |
Proposed Fragmentation Pathway: Tandem mass spectrometry (MS/MS) of the precursor ion provides structural information. While specific MS/MS data for this compound is not widely published, a theoretical fragmentation pathway can be proposed based on its structure. This would involve the sequential loss of acetyl groups (as acetic acid, 60 Da, or ketene, 42 Da) and cleavage of the ester linkage to release the galloyl moiety.
Caption: Proposed MS/MS fragmentation pathway for the this compound ammonium adduct.
Quantitative Analysis
The developed UPLC-QTOF-MS method is suitable for pharmacokinetic studies. A study analyzing this compound in rat plasma after oral administration reported the following parameters.[6]
Table of Pharmacokinetic Parameters for this compound
| Parameter | Value | Unit |
| Cmax (Maximum Concentration) | 0.067 ± 0.04 | µg/mL |
| Tmax (Time to Cmax) | 1.33 | h |
| AUC (Area Under Curve) | 0.20 ± 0.05 | h·µg/mL |
| LLOQ (Lower Limit of Quantification) | 0.01 | µg/mL |
Data from a study in rats.[2][6]
Workflow and Biological Context
Overall Experimental Workflow
The entire process from sample collection to data analysis can be visualized as a streamlined workflow.
Caption: A typical workflow for the quantitative analysis of this compound in plasma.
Relevant Signaling Pathway
This compound has been shown to exert its biological effects by modulating key cellular signaling pathways. For instance, it can decrease the levels of proinflammatory mediators by down-regulating the PI3K/Akt/NFκB signaling pathway.[7]
Caption: this compound inhibits the PI3K/Akt/NFκB pro-inflammatory signaling pathway.
Conclusion
The UPLC-QTOF-MS method described provides a robust, sensitive, and reliable approach for the characterization and quantification of this compound. The detailed protocols for sample preparation and instrumental analysis are suitable for pharmacokinetic studies and quality control in drug development. The high resolution and accuracy of QTOF-MS enable confident identification of the parent compound and its metabolites, furthering our understanding of this promising EGCG prodrug.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Determination of (-)-epigallocatechin-3-gallate octaacetate and its metabolites in plasma of rats for pharmacokinetic study by ultra-performance-liquid-chromatography coupled to quadrupole-time-of-flight-mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. biorlab.com [biorlab.com]
- 5. CAS 148707-39-5 | this compound [phytopurify.com]
- 6. Determination of (-)-epigallocatechin-3-gallate octaacetate and its metabolites in plasma of rats for pharmacokinetic study by ultra-performance-liquid-chromatography coupled to quadrupole-time-of-flight-mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of EGCG Octaacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of (-)-Epigallocatechin-3-gallate Octaacetate (EGCG Octaacetate). This document includes detailed protocols for sample preparation and data acquisition, along with data presentation tables for the characterization of this compound.
Introduction
(-)-Epigallocatechin-3-gallate (EGCG) is a major catechin found in green tea, known for its potent antioxidant and various health-promoting properties. However, its therapeutic application is often limited by poor stability and low bioavailability. Acetylation of EGCG to form this compound enhances its lipophilicity and stability, making it a promising prodrug candidate.
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of this compound. ¹H and ¹³C NMR provide detailed information about the molecular structure, allowing for the unambiguous assignment of protons and carbons. This document outlines the standard procedures for acquiring and interpreting NMR spectra of this compound.
Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. These values are based on published data and should be used as a reference for experimental results.
Table 1: ¹H NMR Chemical Shift Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data to be populated from experimental results. |
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Data to be populated from experimental results. |
Experimental Protocols
This section details the methodology for the NMR analysis of this compound.
Materials and Reagents
-
This compound sample
-
Deuterated solvent (e.g., Acetone-d₆, Chloroform-d)
-
NMR tubes (5 mm)
-
Pipettes and tips
-
Vortex mixer
-
Analytical balance
Sample Preparation
A standardized protocol for sample preparation is crucial for obtaining high-quality NMR spectra.
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR using an analytical balance.
-
Solvent Addition: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Acetone-d₆).
-
Dissolution: Cap the NMR tube and vortex gently until the sample is completely dissolved. Visually inspect the solution to ensure no solid particles are present.
-
Transfer to NMR Spectrometer: Carefully place the NMR tube into the spinner turbine and insert it into the NMR spectrometer.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific instrument used.
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer
-
Nuclei: ¹H and ¹³C
-
Temperature: 298 K (25 °C)
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (zg30 or similar)
-
Number of Scans: 16-64
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time: 3-4 seconds
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single pulse (zgpg30 or similar)
-
Number of Scans: 1024-4096 or more, depending on sample concentration
-
Relaxation Delay (d1): 2-5 seconds
-
Acquisition Time: 1-2 seconds
-
Spectral Width: -10 to 220 ppm
-
Mandatory Visualizations
The following diagrams illustrate the key workflows in the NMR analysis of this compound.
Application Notes & Protocols: In Vivo Administration of EGCG Octaacetate
Introduction
(-)-Epigallocatechin-3-gallate (EGCG) is the most abundant and biologically active polyphenol in green tea, recognized for its potential therapeutic properties in a range of diseases, including cancer and neurodegenerative disorders.[1][2] However, the clinical application of EGCG is often hampered by its poor chemical stability and low bioavailability in vivo.[3][4] To overcome these limitations, a prodrug approach has been developed, leading to the synthesis of EGCG Octaacetate, also referred to as pro-EGCG.[3][5] This peracetylated form of EGCG demonstrates enhanced resistance to hydrolysis and greater stability, which is intended to improve its bioavailability and efficacy in preclinical animal models.[3][5][6] this compound is rapidly deacetylated in the body to release the active EGCG molecule.[3]
These notes provide detailed protocols and quantitative data for researchers utilizing this compound in animal models for various therapeutic investigations.
Applications in Animal Models
This compound (pro-EGCG) has been investigated in several preclinical animal models, demonstrating superior efficacy compared to its parent compound, EGCG.
-
Oncology: In cancer research, pro-EGCG has shown potent anticancer and proteasome inhibitory activities.[3][5] Studies in nude mice with induced prostate cancer revealed that tumor volume was significantly smaller after pro-EGCG treatment compared to EGCG treatment.[3][5] Similarly, in mouse models of skin tumors, pro-EGCG administration resulted in a threefold lower tumor incidence and average number of tumors per mouse.[3][5] It has also been shown to be more than twice as potent as EGCG in inhibiting the proteasome activity in a breast cancer model.[3][5]
-
Endometriosis: Pro-EGCG has been effectively used in animal models of endometriosis.[6] It has been shown to reduce the size and weight of endometrial lesions and implants after several weeks of treatment.[6] One mechanism for this effect is the inhibition of vascular endothelial growth factor (VEGF), a key factor in angiogenesis.[5][6]
-
Pharmacokinetics: Pharmacokinetic studies have been conducted to understand the absorption, distribution, metabolism, and excretion of pro-EGCG. Following oral administration in rats, pro-EGCG is extensively and rapidly metabolized.[3][5] While the bioavailability of the intact prodrug is low, it results in a higher bioavailability of the active EGCG molecule compared to administering an equivalent dose of EGCG itself.[3][5]
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies involving this compound (pro-EGCG).
Table 1: Pharmacokinetic Parameters of Pro-EGCG in Sprague-Dawley Rats (Data from a study involving a single 50 mg/kg intragastric dose)[3][5]
| Parameter | Value (Mean ± SD) | Description |
| Cmax | 0.067 ± 0.04 µg/mL | Maximum plasma concentration of pro-EGCG. |
| Tmax | 1.33 hours | Time to reach maximum plasma concentration. |
| AUC | 0.20 ± 0.05 h*µg/mL | Area under the plasma concentration-time curve. |
| Metabolites | EGCG-2Ac, EGCG-3Ac | Diacetate and triacetate metabolites were detected. |
| Tmax (Metabolites) | 1 hour (EGCG-2Ac), 5 hours (EGCG-3Ac) | Time to reach max concentration for metabolites. |
Table 2: Efficacy of Pro-EGCG in Preclinical Cancer Models
| Animal Model | Cancer Type | Administration | Dosage/Regimen | Key Findings | Reference |
| Nude Mice | Prostate Cancer | Not Specified | Not Specified | Tumor volume 40.1% smaller with pro-EGCG vs. EGCG. | [3][5] |
| Mice | Skin Tumors | Not Specified | Not Specified | 3-fold lower tumor incidence and number vs. control. | [3][5] |
| Nude Mice | Breast Cancer | Not Specified | Not Specified | >2-fold potency in inhibiting proteasome activity vs. EGCG. | [3][5] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Rodents
This protocol details the procedure for administering this compound to mice or rats via oral gavage, a common method for precise oral dosing.[7][8]
Materials:
-
This compound (pro-EGCG) powder
-
Vehicle (e.g., N-methyl-2-pyrrolidone (NMP)[3][5], 0.5% methylcellulose[9])
-
Sterile water or saline
-
Analytical balance
-
Vortex mixer or sonicator
-
Appropriately sized feeding needles (gavage tubes):
-
Syringes (1 mL or 3 mL)
-
Permanent marker
Procedure:
-
Dosing Solution Preparation:
-
Calculate the required amount of pro-EGCG based on the animal's body weight and the desired dose (e.g., 50 mg/kg).[3][5]
-
Weigh the pro-EGCG powder accurately.
-
Dissolve the powder in the chosen vehicle. Pro-EGCG is hydrophobic, so a solvent like NMP may be required first, which can then be diluted.[3][5] Ensure the final concentration allows for a dosing volume of 5-10 mL/kg.[8]
-
Vortex or sonicate the solution until the pro-EGCG is fully dissolved or forms a homogenous suspension. Prepare fresh daily.
-
-
Animal Preparation & Handling:
-
Weigh the animal to calculate the precise volume to be administered.[7]
-
Measure the correct insertion depth for the gavage tube by holding it alongside the animal, from the tip of the nose to the last rib or bottom of the sternum. Mark this depth on the tube.[7][8] Do not insert past this mark.
-
Restrain the animal firmly but gently. For mice, scruff the skin over the shoulders. For rats, hold the animal near the thoracic region. The head should be extended back slightly to create a straight line through the neck and esophagus.[7][8]
-
-
Gavage Administration:
-
Insert the gavage tube into the diastema (gap between incisors and molars) and advance it gently along the upper palate towards the esophagus.[7]
-
The tube should pass smoothly with minimal resistance; the animal may exhibit a swallowing reflex.[10]
-
CRITICAL: If resistance is met, or the animal shows signs of distress (e.g., coughing, blueish mucous membranes), the tube may be in the trachea. Do not force it. Withdraw immediately and retry.[7][10]
-
Once the tube is inserted to the pre-measured depth, slowly administer the solution from the syringe.[10]
-
After administration, gently withdraw the tube along the same path of insertion.
-
-
Post-Procedure Monitoring:
Protocol 2: Intraperitoneal (IP) Injection of this compound
IP injection is another common route for systemic administration, often used in endometriosis and neuroprotection studies.[1][6]
Materials:
-
This compound (pro-EGCG) powder
-
Sterile vehicle (e.g., sterile saline with a solubilizing agent like DMSO or Tween 80, if necessary)
-
Sterile syringes (1 mL)
-
Sterile needles (e.g., 25-27 gauge)
Procedure:
-
Dosing Solution Preparation:
-
Prepare the dosing solution under sterile conditions.
-
Dissolve the calculated amount of pro-EGCG in a small amount of a suitable solvent (e.g., DMSO) before diluting with sterile saline to the final concentration. The final concentration of the solvent should be minimal and confirmed to be non-toxic.
-
Ensure the solution is clear and free of precipitates.
-
-
Animal Restraint and Injection:
-
Weigh the animal to determine the correct injection volume.
-
Restrain the animal to expose the abdomen. For mice, this can be done by scruffing and securing the tail.
-
Tilt the animal so its head is pointing downwards at approximately a 30-degree angle. This helps to move the abdominal organs away from the injection site.
-
The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or major blood vessels.
-
-
Injection:
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no bodily fluids (blood, urine) are drawn back, which would indicate improper placement. If fluids are present, withdraw and use a new sterile needle at a different site.
-
Slowly inject the solution.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-Procedure Monitoring:
-
Monitor the animal for any signs of distress, pain (e.g., writhing), or injection site reactions.
-
Visualizations: Workflows and Pathways
Caption: A typical experimental workflow for in vivo studies using this compound.
Caption: Simplified signaling pathway of this compound in vivo.
References
- 1. Intraperitoneal injection of (-)-Epigallocatechin-3-gallate protects against light-induced photoreceptor degeneration in the mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Green Tea Epigallocatechin-3-gallate (EGCG) Targeting Protein Misfolding in Drug Discovery for Neurodegenerative Diseases [mdpi.com]
- 3. Frontiers | Determination of (-)-epigallocatechin-3-gallate octaacetate and its metabolites in plasma of rats for pharmacokinetic study by ultra-performance-liquid-chromatography coupled to quadrupole-time-of-flight-mass-spectrometry [frontiersin.org]
- 4. Stability of (-)-epigallocatechin gallate and its activity in liquid formulations and delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of (-)-epigallocatechin-3-gallate octaacetate and its metabolites in plasma of rats for pharmacokinetic study by ultra-performance-liquid-chromatography coupled to quadrupole-time-of-flight-mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epigallocatechin Gallate as a Potential Therapeutic Agent in Endometriosis: A Narrative Review [mdpi.com]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ouv.vt.edu [ouv.vt.edu]
Dissolving EGCG Octaacetate for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epigallocatechin-3-gallate (EGCG) octaacetate, a prodrug of the green tea polyphenol EGCG, offers enhanced stability and bioavailability, making it a compound of interest for pharmaceutical research.[1][2] Proper dissolution and handling are critical for obtaining reliable and reproducible experimental results. This document provides detailed application notes and protocols for the dissolution of EGCG octaacetate for both in vitro and in vivo studies, along with information on its stability and mechanism of action.
Introduction to this compound
This compound is a synthetic derivative of EGCG where the eight hydroxyl groups are acetylated. This modification increases its lipophilicity and protects it from premature degradation and metabolism, which are significant limitations of the parent compound, EGCG.[1][2] Once inside the cell, esterases are thought to hydrolyze the acetate groups, releasing the active EGCG molecule.[3] This prodrug strategy enhances its potential for therapeutic applications in areas such as oncology and inflammatory diseases.
Solubility of this compound
This compound exhibits poor solubility in aqueous solutions but is soluble in several organic solvents. The choice of solvent is critical and depends on the specific experimental application.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (approx. 125.8 mM) | [4] |
| Dimethylformamide (DMF) | ~30 mg/mL | [5] |
| Ethanol | ~3 mg/mL (approx. 3.77 mM) | [4] |
| Water | Insoluble | [4] |
| DMF:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | [5] |
Experimental Protocols
Preparation of Stock Solutions for In Vitro Experiments (e.g., Cell Culture)
For cell-based assays, it is crucial to use a solvent that is miscible with the culture medium and has low cytotoxicity at the final concentration. DMSO is the most common solvent for preparing stock solutions of this compound.
Protocol 3.1.1: Preparing a High-Concentration Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 100 mM).
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., to 37°C) and sonication can aid dissolution.[5]
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. Stock solutions stored at -20°C should be used within one month, while those at -80°C can be stable for up to six months.[5]
Protocol 3.1.2: Preparing Working Solutions for Cell Treatment
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in sterile cell culture medium to the desired final concentrations. It is critical to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells. A final DMSO concentration of less than 0.1% (v/v) is highly recommended. [2][6] To achieve this, prepare a high-concentration stock solution (e.g., 1000x the final desired concentration) in DMSO.[2]
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.
-
Immediate Use: Use the freshly prepared working solutions immediately for treating cells.
Preparation of Formulations for In Vivo Experiments
For animal studies, the formulation of this compound depends on the route of administration. Oral gavage is a common method for preclinical studies.
Protocol 3.2.1: Preparation of a Solution for Oral Gavage (using NMP)
Note: N-methyl-2-pyrrolidone (NMP) has been used as a vehicle for oral administration of this compound in rats.[7] Researchers should consult relevant safety data for NMP and institutional guidelines before use.
-
Weighing: Weigh the required amount of this compound.
-
Dissolution: Dissolve the powder in an appropriate volume of NMP to achieve the desired final concentration for dosing.
-
Vortexing: Vortex the solution until the compound is completely dissolved.
-
Administration: Administer the freshly prepared solution to the animals via oral gavage.
Protocol 3.2.2: Preparation of a Suspension for Oral Gavage (using CMC-Na)
Note: Carboxymethylcellulose sodium (CMC-Na) is a commonly used suspending agent for oral administration of poorly water-soluble compounds.[4]
-
Vehicle Preparation: Prepare a sterile 0.5% (w/v) solution of low-viscosity CMC-Na in sterile water or saline. Stir vigorously until a clear, homogeneous solution is formed.
-
Weighing: Weigh the necessary amount of this compound.
-
Suspension: Add the this compound powder to the CMC-Na solution.
-
Homogenization: Vortex the mixture thoroughly to ensure a uniform suspension. Sonication may be used to aid in creating a fine, homogeneous suspension.
-
Administration: Administer the suspension immediately after preparation via oral gavage, ensuring continuous mixing to prevent settling of the compound.
Stability and Storage
This compound is significantly more stable than its parent compound, EGCG, particularly against hydrolysis.[1] However, proper storage is essential to maintain its integrity.
-
Solid Form: Store this compound powder at -20°C, protected from light and moisture.
-
Stock Solutions: As mentioned, store DMSO stock solutions in single-use aliquots at -20°C or -80°C.[5] Avoid repeated freeze-thaw cycles.
-
Aqueous Solutions/Suspensions: Prepare fresh for each experiment. Due to the potential for hydrolysis, especially at physiological pH, do not store this compound in aqueous-based solutions or cell culture media for extended periods. The stability of EGCG in cell culture media is known to be very poor, with a half-life that can be as short as a few minutes.[4] While this compound is more stable, it is best practice to add it to the culture immediately before the experiment.
Mechanism of Action and Signaling Pathways
This compound functions as a prodrug, delivering EGCG to cells more efficiently. Once inside the cell, it is believed to be deacetylated by intracellular esterases to release EGCG. Therefore, the downstream biological effects and modulated signaling pathways are primarily those of EGCG.
Key signaling pathways modulated by EGCG include:
-
PI3K/Akt/NF-κB Pathway: EGCG has been shown to inhibit this critical survival pathway, leading to decreased cell proliferation and induction of apoptosis.[8]
-
MAPK Pathways (ERK, JNK, p38): EGCG can modulate the activity of mitogen-activated protein kinases, which are involved in regulating cell growth, differentiation, and apoptosis.[2]
-
Receptor Tyrosine Kinases (RTKs): EGCG can inhibit the activity of several RTKs, such as EGFR, VEGFR, and PDGFR, thereby interfering with downstream signaling cascades that promote cell growth and angiogenesis.[9][10]
Conclusion
The successful use of this compound in preclinical research hinges on its proper dissolution and handling. By selecting the appropriate solvent and adhering to the detailed protocols for preparing stock solutions and experimental formulations, researchers can ensure the consistency and reliability of their findings. Understanding its stability and mechanism of action as a prodrug of EGCG is also fundamental for the accurate interpretation of experimental outcomes.
References
- 1. currentseparations.com [currentseparations.com]
- 2. Therapeutic potential of a novel prodrug of green tea extract in induction of apoptosis via ERK/JNK and Akt signaling pathway in human endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green tea catechin, epigallocatechin-3-gallate (EGCG): mechanisms, perspectives and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Uptake of Epigallocatechin Gallate in Comparison to Its Major Oxidation Products and Their Antioxidant Capacity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Determination of (-)-epigallocatechin-3-gallate octaacetate and its metabolites in plasma of rats for pharmacokinetic study by ultra-performance-liquid-chromatography coupled to quadrupole-time-of-flight-mass-spectrometry [frontiersin.org]
- 8. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New insights into the mechanisms of polyphenols beyond antioxidant properties; lessons from the green tea polyphenol, epigallocatechin 3-gallate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Effects of Green Tea Polyphenol (‒)-Epigallocatechin-3-Gallate (EGCG) in Relation to Molecular Pathways Controlling Inflammation, Oxidative Stress, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of Drug Delivery Systems for Epigallocatechin-3-Gallate (EGCG) and its Prodrug, EGCG Octaacetate
Audience: Researchers, scientists, and drug development professionals.
Introduction Epigallocatechin-3-gallate (EGCG), the most abundant catechin in green tea, has garnered significant attention for its therapeutic potential, including potent antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] Its mechanism of action involves the modulation of multiple signaling pathways critical in cancer progression, such as proliferation, apoptosis, and angiogenesis.[3][4] However, the clinical application of EGCG is hampered by its poor oral bioavailability, stemming from chemical instability in the gastrointestinal tract and extensive metabolism.[5][6]
To address these limitations, two primary strategies are being explored: the development of prodrugs and the use of advanced nanodelivery systems. EGCG octaacetate (pro-EGCG), a peracetylated prodrug, was designed to enhance stability and bioavailability by protecting the reactive hydroxyl groups of EGCG.[7][8][9] Concurrently, nanotechnology-based carriers like lipid and polymeric nanoparticles are being developed to encapsulate EGCG, thereby improving its stability, modifying its pharmacokinetic profile, and enabling targeted delivery.[10][11]
This document provides detailed application notes and protocols for the development and characterization of this compound and nanoparticle-based EGCG delivery systems.
Section 1: this compound (Pro-EGCG) Prodrug Strategy
The acetylation of EGCG to form this compound masks the polyphenol's hydroxyl groups, leading to increased resistance to hydrolysis and potentially higher bioavailability.[7][8] While pro-EGCG is more stable chemically, it is susceptible to enzymatic degradation in plasma.[7][8] Understanding its pharmacokinetic profile is crucial for its development as a therapeutic agent.
Data Presentation: Pharmacokinetics of Pro-EGCG
A summary of the pharmacokinetic parameters of pro-EGCG in Sprague-Dawley rats following oral administration is presented below. This data highlights its rapid metabolism.[7]
| Parameter | Value (Mean ± SD) | Unit |
| Cmax (Maximum Plasma Concentration) | 0.067 ± 0.04 | µg/mL |
| Tmax (Time to Cmax) | 1.33 | h |
| AUC (Area Under the Curve) | 0.20 ± 0.05 | h × µg/mL |
| Elimination Rate | 0.20 ± 0.11 | hr⁻¹ |
Experimental Protocol: Quantification of Pro-EGCG in Plasma
This protocol is based on UPLC-QTOF-MS methods and emphasizes the critical step of sample stabilization to prevent ex vivo degradation by plasma esterases.[7][8]
1. Materials and Reagents:
-
This compound (pro-EGCG) standard
-
Internal Standard (IS)
-
Formic Acid (reagent grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Rat plasma (or other biological matrix)
2. Sample Collection and Stabilization:
-
Collect whole blood from subjects into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Crucial Step: Immediately after collection, add formic acid to the blood sample (e.g., 10 µL of 88% formic acid per 100 µL of blood) and place on ice.[7][8] Formic acid is essential to inhibit esterase activity that rapidly degrades pro-EGCG.[7][8]
-
Centrifuge at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
3. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
4. UPLC-QTOF-MS Analysis:
-
Column: Use a suitable C18 column (e.g., Acquity UPLC BEH C18).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a suitable gradient to separate pro-EGCG and its metabolites from endogenous plasma components.
-
Flow Rate: ~0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Operate in positive ion mode, monitoring for the specific m/z transitions of pro-EGCG and the IS.
Section 2: Nanoparticle-Based EGCG Delivery Systems
Nanoencapsulation is a widely used strategy to overcome EGCG's stability and bioavailability challenges. Polymeric nanoparticles, such as those made from Poly(lactic-co-glycolic acid) (PLGA), are biodegradable and can provide sustained release.[12]
Logical Workflow: Nanoparticle Formulation & Characterization
Caption: Workflow for double emulsion formulation and subsequent characterization of EGCG nanoparticles.
Data Presentation: Properties of EGCG Nanoparticle Formulations
This table summarizes key physicochemical properties of various EGCG nanoparticle systems reported in the literature.
| Formulation Type | Polymer/Lipid | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | Reference |
| PLGA-PEG NPs | PLGA-PEG | 124.8 ± 5.2 | 0.054 ± 0.013 | N/A | [12] |
| Solid Lipid NPs (SLNs) | Microemulsification | 162.4 | N/A | N/A | [13] |
| Chitosan NPs | Chitosan/TPP | 197.8 - 385.5 | N/A | High | [14] |
| pH-sensitive NPs | Eudragit S100/PLGA | ~180 | < 0.2 | ~75% | [15] |
Experimental Protocol: EGCG-PLGA Nanoparticle Formulation
This protocol describes a common double emulsion (w/o/w) solvent evaporation method for encapsulating water-soluble EGCG into PLGA nanoparticles.[12]
1. Preparation of Phases:
-
Internal Aqueous Phase (W1): Dissolve EGCG (e.g., 2.5 mg) in 1 mL of an acidic aqueous buffer (e.g., pH 3.5) to enhance stability.
-
Oil Phase (O): Dissolve the polymer matrix (e.g., 14 mg of PLGA-PEG) in 1.5 mL of an organic solvent like ethyl acetate.
-
External Aqueous Phase (W2): Prepare a surfactant solution (e.g., 2.5% Tween® 80 or PVA) in deionized water. This stabilizes the final emulsion.
2. Emulsification:
-
Primary Emulsion (W1/O): Add the internal aqueous phase (W1) to the oil phase (O). Emulsify using a probe sonicator on ice (e.g., 30-40% amplitude for 30-60 seconds) to create a fine water-in-oil emulsion.
-
Secondary Emulsion ((W1/O)/W2): Immediately add the primary emulsion to a larger volume of the external aqueous phase (W2) (e.g., 4 mL). Sonicate again under similar conditions to form the final w/o/w double emulsion.
3. Nanoparticle Solidification and Collection:
-
Transfer the double emulsion to a larger beaker and stir at room temperature for 3-4 hours to allow the organic solvent (ethyl acetate) to evaporate. This hardens the nanoparticles.
-
Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm, 20 min, 4°C).
-
Discard the supernatant and wash the nanoparticle pellet by resuspending in deionized water and centrifuging again. Repeat this washing step 2-3 times to remove excess surfactant and unencapsulated EGCG.
-
Resuspend the final pellet in water for immediate characterization or lyophilize for long-term storage.
Section 3: Biological Activity & Signaling Pathways
EGCG and its derivatives exert their anti-cancer effects by targeting a multitude of deregulated signaling pathways.[16][17] Understanding these interactions is key to developing targeted therapies. EGCG is known to inhibit key regulators in pathways like JAK/STAT, Wnt/β-catenin, and MAPK, which are often overactive in cancer.[16][17][18]
Signaling Pathway Diagram: JAK/STAT Inhibition by EGCG
Caption: EGCG inhibits the JAK/STAT pathway by preventing the phosphorylation of JAK and STAT proteins.
Signaling Pathway Diagram: Wnt/β-catenin Inhibition by EGCG
Caption: EGCG disrupts Wnt signaling by preventing β-catenin nuclear translocation and TCF/LEF activity.[16]
References
- 1. EGCG-based nanoparticles: synthesis, properties, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling Pathways Involving Epigallocatechin Gallate | Encyclopedia MDPI [encyclopedia.pub]
- 3. Potential Therapeutic Targets of Epigallocatechin Gallate (EGCG), the Most Abundant Catechin in Green Tea, and Its Role in the Therapy of Various Types of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bioavailability of Tea Catechins and Its Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation and Optimization of Nanospanlastics for Improving the Bioavailability of Green Tea Epigallocatechin Gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Determination of (-)-epigallocatechin-3-gallate octaacetate and its metabolites in plasma of rats for pharmacokinetic study by ultra-performance-liquid-chromatography coupled to quadrupole-time-of-flight-mass-spectrometry [frontiersin.org]
- 8. Determination of (-)-epigallocatechin-3-gallate octaacetate and its metabolites in plasma of rats for pharmacokinetic study by ultra-performance-liquid-chromatography coupled to quadrupole-time-of-flight-mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Therapeutic Potential of Epigallocatechin Gallate Nanodelivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advanced Nanovehicles-Enabled Delivery Systems of Epigallocatechin Gallate for Cancer Therapy [patrinum.ch]
- 12. Dual-drug loaded nanoparticles of Epigallocatechin-3-gallate (EGCG)/Ascorbic acid enhance therapeutic efficacy of EGCG in a APPswe/PS1dE9 Alzheimer's disease mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. dovepress.com [dovepress.com]
- 16. EGCG Mediated Targeting of Deregulated Signaling Pathways and Non-Coding RNAs in Different Cancers: Focus on JAK/STAT, Wnt/β-Catenin, TGF/SMAD, NOTCH, SHH/GLI, and TRAIL Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Our Approach — Healing Cancer Project [healingcancerproject.org]
Application Notes and Protocols for EGCG Octaacetate in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (-)-Epigallocatechin-3-gallate (EGCG) Octaacetate, a more stable and bioavailable prodrug of EGCG, in cancer research models. This document includes summaries of its anti-cancer activities, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Introduction
(-)-Epigallocatechin-3-gallate (EGCG) is the most abundant and potent catechin found in green tea, known for its anti-oxidative, anti-inflammatory, and anti-tumor properties. However, the therapeutic application of EGCG is often limited by its poor stability and low bioavailability. EGCG Octaacetate, a peracetylated form of EGCG, has been developed to overcome these limitations. In preclinical studies, this compound has demonstrated enhanced efficacy in inhibiting tumor growth and angiogenesis, making it a promising compound for cancer research and drug development.[1] This document outlines its mechanism of action and provides practical protocols for its use in laboratory settings.
Mechanism of Action
This compound exerts its anti-cancer effects through the modulation of several key signaling pathways, primarily the PI3K/AKT/mTOR pathway. As a prodrug, this compound is believed to be deacetylated within cells to release the active EGCG molecule. EGCG then interacts with various cellular targets to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis.
PI3K/AKT/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. In many cancers, this pathway is aberrantly activated. This compound has been shown to suppress xenograft tumor growth by inhibiting this pathway.[1] The proposed mechanism involves the upregulation of PTEN, a tumor suppressor that negatively regulates the PI3K/AKT pathway, leading to the dephosphorylation and inactivation of AKT and subsequent downstream effectors like mTOR.
Diagram of the PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound
Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound.
Quantitative Data
The following tables summarize the available quantitative data on the anti-cancer effects of EGCG and its prodrug, this compound.
In Vitro Anti-Cancer Activity of EGCG
| Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| H1299 | Lung Cancer | 27.63 | 72 h | [2] |
| A549 | Lung Cancer | 28.34 | 72 h | [2] |
| WI38VA (SV40 transformed) | Fibroblast | 10 | Not Specified | [3] |
| Caco-2 | Colorectal Cancer | Not Specified | Not Specified | [3] |
| Hs578T | Breast Cancer | Not Specified | Not Specified | [3] |
| A549 | Lung Cancer | 60.55 ± 1.0 | Not Specified | [4] |
| Jurkat | T-cell Leukemia | 82.8 ± 3.1 | 24 h | [5] |
| Jurkat | T-cell Leukemia | 68.8 ± 4 | 48 h | [5] |
| Jurkat | T-cell Leukemia | 59.7 ± 4.8 | 72 h | [5] |
| MCF-7 | Breast Cancer | 37.7 | Not Specified | [6] |
| CaSki | Cervical Cancer | 27.3 | Not Specified | [6] |
| HeLa | Cervical Cancer | 47.9 | Not Specified | [6] |
In Vivo Anti-Tumor Activity of EGCG and this compound
| Compound | Cancer Model | Animal Model | Dosage and Administration | Tumor Growth Inhibition | Reference |
| This compound | Endometrial Cancer | Transgenic luciferase-expressing mice (CMV-Luc) | 50 mg/kg | Inhibits tumor growth and angiogenesis | [1] |
| EGCG | Human Colon Carcinoma (HT29) | Athymic nude mice | 1.5 mg/day/mouse (intraperitoneal) | 58% | [7] |
| EGCG | Nasopharyngeal Carcinoma (NA cells) | SCID mice | 50 mg/kg every 2 days or 30 mg/kg daily | Significant reduction in tumor volume | |
| EGCG | Human Colon Carcinoma (HT29) | Athymic nude mice | 1.5 mg/day/mouse (intraperitoneal) | 58% reduction in tumor weight | [8] |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
Preparation of this compound for In Vitro and In Vivo Studies
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Culture medium appropriate for the cell line
-
Vehicle for in vivo administration (e.g., N-methyl-2-pyrrolidone (NMP), corn oil)
Stock Solution Preparation (for In Vitro Use):
-
Dissolve this compound powder in sterile DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Gently vortex or sonicate at 37°C for a short period to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Working Solution Preparation (for In Vitro Use):
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution with the appropriate cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Preparation for In Vivo Administration:
-
For oral administration, this compound can be dissolved in a suitable vehicle such as N-methyl-2-pyrrolidone (NMP).
-
For intraperitoneal or subcutaneous injection, the compound may need to be dissolved in a vehicle like corn oil or a solution containing DMSO and PBS, ensuring the final concentration of DMSO is safe for the animal model.
-
The final formulation should be prepared fresh before each administration.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
Diagram of the MTT Assay Workflow
Caption: A typical workflow for an MTT cell viability assay.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only controls (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until a purple precipitate (formazan) is visible.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan.
-
Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for establishing and evaluating the efficacy of this compound in a xenograft model. All animal procedures must be approved by the institution's Animal Care and Use Committee.
Diagram of the Xenograft Model Workflow
Caption: Workflow for an in vivo xenograft tumor model study.
Procedure:
-
Cell Preparation: Harvest cancer cells from culture, wash with sterile PBS, and resuspend in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-5 x 10⁶ cells per 100-200 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), measure the tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Treatment: Randomize the mice into control and treatment groups. Administer this compound at the desired dose (e.g., 50 mg/kg) and route (e.g., oral gavage, intraperitoneal injection) according to the experimental design. The control group should receive the vehicle alone.
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting).
Western Blot Analysis of PI3K/AKT/mTOR Pathway
Procedure:
-
Protein Extraction: Lyse treated cells or homogenized tumor tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of PI3K, AKT, and mTOR overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels.
Conclusion
This compound represents a promising advancement in the use of green tea catechins for cancer research. Its enhanced stability and bioavailability allow for more consistent and potent anti-cancer effects compared to its parent compound, EGCG. The primary mechanism of action appears to be the inhibition of the PI3K/AKT/mTOR signaling pathway, a key driver of cancer cell proliferation and survival. The protocols provided in these application notes offer a foundation for researchers to investigate the therapeutic potential of this compound in various cancer models. Further research is warranted to establish specific dose-responses in a wider range of cancer types and to fully elucidate its molecular mechanisms.
References
- 1. Protective Effects of Epigallocatechin Gallate (EGCG) on Endometrial, Breast, and Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGCG’s anticancer potential unveiled: triggering apoptosis in lung cancer cell lines through in vitro investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green tea epigallocatechin gallate shows a pronounced growth inhibitory effect on cancerous cells but not on their normal counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. The Inhibitory Effect of Epigallocatechin Gallate on the Viability of T Lymphoblastic Leukemia Cells is Associated with Increase of Caspase-3 Level and Fas Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of tumour invasion and angiogenesis by epigallocatechin gallate (EGCG), a major component of green tea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EGCG, a major component of green tea, inhibits tumour growth by inhibiting VEGF induction in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of EGCG Octaacetate in Neurodegenerative Disease Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigallocatechin-3-gallate (EGCG), the most abundant catechin in green tea, has demonstrated significant neuroprotective potential in preclinical studies of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2][3][4] Its therapeutic efficacy is attributed to its potent antioxidant, anti-inflammatory, and anti-protein aggregation properties.[5][6][7] However, the clinical translation of EGCG is hampered by its low bioavailability and poor permeability across the blood-brain barrier.[8][9]
EGCG Octaacetate, a synthetic prodrug of EGCG, has been developed to overcome these limitations. By acetylating the eight hydroxyl groups of EGCG, its lipophilicity is significantly increased, which is expected to enhance its absorption, metabolic stability, and brain penetration.[5][10] Upon administration, this compound is hydrolyzed by esterases to release the active EGCG molecule, potentially leading to higher and more sustained therapeutic concentrations in the brain.[5] This document provides detailed application notes and protocols for researchers investigating the therapeutic potential of this compound in neurodegenerative disease models.
Data Presentation
Pharmacokinetic Profile of this compound (Pro-EGCG) in Rats
This table summarizes the pharmacokinetic parameters of this compound following oral administration in Sprague Dawley rats. The data suggests that while the prodrug itself has low plasma concentrations, it is rapidly metabolized.
| Parameter | Value | Reference |
| Maximum Concentration (Cmax) | 0.067 ± 0.04 µg/mL | [5] |
| Time to Maximum Concentration (Tmax) | 1.33 h | [5] |
| Area Under the Curve (AUC) | 0.20 ± 0.05 h·µg/mL | [5] |
| Elimination Rate | 0.20 ± 0.11 hr⁻¹ | [5] |
It is important to note that this study also detected metabolites such as EGCG diacetates and triacetates, indicating the conversion of the prodrug.[5]
Comparative Bioavailability of Acetylated EGCG Derivatives
Acetylated EGCG prodrugs have been shown to significantly improve bioavailability compared to the parent compound.
| Compound | Fold Increase in Bioavailability | Reference |
| Acetylated EGCG Prodrugs | Up to 5-fold | [5] |
Experimental Protocols
Assessment of Neuroprotective Effects using MTT Cell Viability Assay
This protocol is designed to evaluate the protective effects of this compound against neurotoxicity in a neuronal cell line, such as SH-SY5Y.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for Parkinson's model, or Amyloid-beta oligomers for Alzheimer's model)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. Include a vehicle control (DMSO).
-
Induce neurotoxicity by adding the chosen neurotoxin (e.g., 100 µM 6-OHDA) to the wells and incubate for another 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Inhibition of Amyloid-Beta Aggregation using Thioflavin T (ThT) Assay
This protocol assesses the ability of this compound to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[7][11]
Materials:
-
Amyloid-beta (1-42) peptide
-
Hexafluoroisopropanol (HFIP)
-
Thioflavin T (ThT) solution (20 µM in glycine-NaOH buffer, pH 8.5)
-
This compound (dissolved in DMSO)
-
96-well black, clear-bottom plates
Protocol:
-
Prepare Aβ(1-42) monomer solution by dissolving the peptide in HFIP and then evaporating the solvent. Resuspend in a suitable buffer (e.g., PBS) to the desired concentration.
-
In a 96-well plate, mix Aβ(1-42) solution (final concentration 10 µM) with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO).
-
Add ThT solution to each well.
-
Incubate the plate at 37°C with gentle shaking.
-
Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals (e.g., every 30 minutes) for up to 48 hours using a fluorescence plate reader.
-
Plot fluorescence intensity against time to monitor the aggregation kinetics.
Evaluation of Anti-inflammatory Effects in LPS-stimulated Microglia
This protocol investigates the anti-inflammatory properties of this compound in lipopolysaccharide (LPS)-activated microglial cells (e.g., BV-2).
Materials:
-
BV-2 microglial cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Reagents for measuring inflammatory markers (e.g., Griess reagent for nitric oxide, ELISA kits for TNF-α and IL-6)
-
24-well plates
Protocol:
-
Seed BV-2 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response.
-
Collect the cell culture supernatant.
-
Measure the levels of nitric oxide in the supernatant using the Griess reagent assay.
-
Quantify the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using specific ELISA kits.
Mandatory Visualizations
Signaling Pathways
The neuroprotective effects of EGCG are mediated through various signaling pathways. It is hypothesized that this compound, upon conversion to EGCG, modulates these same pathways.
Caption: Proposed mechanism of this compound in neuroprotection.
Experimental Workflow
Caption: Workflow for evaluating this compound in neurodegeneration.
Conclusion
This compound presents a promising strategy to enhance the therapeutic potential of EGCG for neurodegenerative diseases by improving its pharmacokinetic profile.[5] The provided application notes and protocols offer a framework for researchers to investigate its efficacy in various in vitro models. Future in vivo studies are warranted to confirm its ability to cross the blood-brain barrier and exert neuroprotective effects in animal models of Alzheimer's and Parkinson's disease. The multifaceted mechanism of action of EGCG, targeting oxidative stress, neuroinflammation, and protein aggregation, makes its prodrugs like this compound compelling candidates for further drug development in the field of neurodegeneration.[1][2][4][6]
References
- 1. explorationpub.com [explorationpub.com]
- 2. Neurodegenerative diseases and catechins: (−)-epigallocatechin-3-gallate is a modulator of chronic neuroinflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. doaj.org [doaj.org]
- 4. [PDF] Potential neuroprotective properties of epigallocatechin-3-gallate (EGCG) | Semantic Scholar [semanticscholar.org]
- 5. Neuroprotective insights into epigallocatechin gallate (EGCG) for neurodegenerative disorders [explorationpub.com]
- 6. Frontiers | Epigallocatechin-3-gallate: A phytochemical as a promising drug candidate for the treatment of Parkinson’s disease [frontiersin.org]
- 7. Green Tea Polyphenol Epigallocatechin-Gallate in Amyloid Aggregation and Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epigallocatechin-3-Gallate (EGCG): New Therapeutic Perspectives for Neuroprotection, Aging, and Neuroinflammation for the Modern Age - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Function of Green Tea Catechins in the Brain: Epigallocatechin Gallate and its Metabolites [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. frontiersin.org [frontiersin.org]
Application Notes and Protocols: EGCG Octaacetate as a Tool for Studying Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigallocatechin-3-gallate (EGCG), the most abundant catechin in green tea, is a well-documented antioxidant with potential therapeutic applications in a variety of diseases associated with oxidative stress. However, its utility in research and clinical settings is often hampered by its inherent instability and low bioavailability. EGCG octaacetate, a synthetic prodrug of EGCG, overcomes these limitations.[1] By acetylating the eight hydroxyl groups of EGCG, its stability and lipophilicity are significantly increased, leading to enhanced cellular uptake and bioavailability.[2][3] Once inside the cell, this compound is deacetylated by intracellular esterases to release the active EGCG molecule, making it a superior tool for studying the intracellular mechanisms of EGCG in the context of oxidative stress.
These application notes provide a comprehensive guide for utilizing this compound to investigate oxidative stress in various cellular models. Detailed protocols for key experiments are provided, along with data presentation guidelines and visualizations of relevant signaling pathways.
Key Advantages of this compound
-
Enhanced Stability: this compound is more resistant to degradation in culture media compared to EGCG, ensuring more consistent and reproducible experimental outcomes.
-
Increased Bioavailability and Cellular Uptake: Its lipophilic nature facilitates passage across cell membranes, resulting in higher intracellular concentrations of EGCG compared to direct treatment with the parent compound.
-
Sustained Release of EGCG: Gradual deacetylation within the cell provides a sustained release of EGCG, allowing for the study of longer-term effects.
-
Greater Potency: Studies have shown that this compound (often referred to as peracetylated EGCG or Pro-EGCG) is more potent than EGCG in protecting cells from oxidative damage.[2][4]
Data Presentation
To facilitate the comparison of experimental outcomes, all quantitative data should be summarized in clearly structured tables. This includes, but is not limited to, IC50 values, measurements of reactive oxygen species (ROS), antioxidant enzyme activity, and mitochondrial membrane potential.
Table 1: Comparative Efficacy of EGCG and this compound on Cell Viability
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) | Reference |
| RL95-2 (Endometrial Cancer) | ProEGCG (this compound) | 48 | 43.7 | |
| RL95-2 (Endometrial Cancer) | ProEGCG (this compound) | 72 | 38.0 | |
| AN3 CA (Endometrial Cancer) | ProEGCG (this compound) | 48 | 48.8 | |
| AN3 CA (Endometrial Cancer) | ProEGCG (this compound) | 72 | 34.7 |
Table 2: Comparative Effects of EGCG and Peracetylated EGCG (AcEGCG) on Oxidative Stress Markers in Human Epidermal Melanocytes
| Treatment | ROS Generation (% of H₂O₂ control) | Mitochondrial Membrane Potential (% of control) | Apoptosis Rate (% of H₂O₂ control) | Reference |
| H₂O₂ | 100 | 45 | 100 | [4] |
| H₂O₂ + EGCG (50 µM) | ~60 | ~70 | ~55 | [4] |
| H₂O₂ + AcEGCG (50 µM) | ~40 | ~85 | ~30 | [4] |
(Note: The values in Table 2 are estimations based on the graphical data presented in the referenced study and are intended for comparative purposes.)
Signaling Pathways Modulated by EGCG
EGCG, and by extension its prodrug this compound, influences several key signaling pathways involved in the cellular response to oxidative stress. Understanding these pathways is crucial for interpreting experimental results.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on oxidative stress.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to establish the IC50 value.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a concentration range of 1 µM to 100 µM.
-
Remove the overnight culture medium and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
Oxidative stress inducer (e.g., H₂O₂, tert-butyl hydroperoxide)
-
DCFH-DA stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate (for plate reader) or in 6-well plates (for flow cytometry) and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-24 hours).
-
Induce oxidative stress by adding an appropriate concentration of an ROS inducer (e.g., 100-500 µM H₂O₂) for a short duration (e.g., 30-60 minutes). Include a positive control (inducer alone) and a negative control (no treatment).
-
Wash the cells twice with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader (Ex/Em = 485/535 nm) or by flow cytometry (FITC channel).
-
Quantify the change in ROS levels relative to the control groups.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to assess changes in mitochondrial membrane potential.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
Oxidative stress inducer (e.g., H₂O₂)
-
FCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization
-
TMRE stock solution (1 mM in DMSO)
-
Fluorescence microscope, microplate reader, or flow cytometer
Procedure:
-
Seed cells on glass-bottom dishes (for microscopy) or in appropriate plates for plate reader or flow cytometry analysis.
-
Treat the cells with this compound and/or an oxidative stress inducer as described in the ROS measurement protocol.
-
For a positive control, treat a set of cells with 10 µM FCCP for 10-15 minutes to depolarize the mitochondria.
-
Add TMRE to the culture medium at a final concentration of 100-200 nM and incubate for 20-30 minutes at 37°C.
-
Wash the cells twice with warm PBS.
-
Analyze the fluorescence. For microscopy, capture images of the red fluorescence. For plate reader or flow cytometry, measure the fluorescence intensity (Ex/Em = ~549/575 nm).
-
A decrease in TMRE fluorescence intensity indicates a loss of mitochondrial membrane potential.
Western Blot Analysis of Signaling Proteins (e.g., Nrf2, NF-κB)
This protocol allows for the detection of changes in the expression and activation of key proteins in oxidative stress-related signaling pathways.
Materials:
-
Treated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-phospho-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer. Boil the samples for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control like β-actin.
Conclusion
This compound represents a valuable tool for researchers studying the role of EGCG in oxidative stress. Its enhanced stability and bioavailability allow for more reliable and potent in vitro and in vivo investigations. The protocols and information provided in these application notes offer a solid foundation for designing and executing experiments to explore the multifaceted effects of this promising compound.
References
- 1. Frontiers | Determination of (-)-epigallocatechin-3-gallate octaacetate and its metabolites in plasma of rats for pharmacokinetic study by ultra-performance-liquid-chromatography coupled to quadrupole-time-of-flight-mass-spectrometry [frontiersin.org]
- 2. Prodrug of green tea epigallocatechin-3-gallate (Pro-EGCG) as a potent anti-angiogenesis agent for endometriosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potent effects of peracetylated (-)-epigallocatechin-3-gallate against hydrogen peroxide-induced damage in human epidermal melanocytes via attenuation of oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of EGCG Octaacetate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the quantification of (-)-epigallocatechin-3-gallate octaacetate (pro-EGCG), a prodrug of (-)-epigallocatechin-3-gallate (EGCG), in biological samples. The primary focus of this protocol is on plasma, with established methods using ultra-performance liquid chromatography coupled to quadrupole-time-of-flight mass spectrometry (UPLC-Qtof-MS).[1][2]
Introduction
(-)-Epigallocatechin-3-gallate (EGCG) is a major bioactive polyphenol in green tea, known for its antioxidant and potential therapeutic properties.[3][4] However, its clinical application is often limited by poor bioavailability due to chemical instability and extensive metabolism.[1][3] EGCG octaacetate (pro-EGCG) is a more stable, acetylated prodrug of EGCG designed to improve its bioavailability.[1][3] Accurate quantification of pro-EGCG and its metabolites in biological matrices is crucial for pharmacokinetic studies and preclinical development.[1][2]
The following sections detail a validated analytical method for the determination of pro-EGCG in rat plasma, along with a summary of its pharmacokinetic profile.[1][2] Additionally, a diagram of a key signaling pathway affected by EGCG is provided to offer context for its biological activity.
Quantitative Data Summary
The following tables summarize the method validation and pharmacokinetic data for pro-EGCG in rat plasma.
Table 1: Method Validation Parameters for Pro-EGCG Quantification in Rat Plasma [1]
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 0.01 µg/mL |
| Linear Range | 0.01 - 2.5 µg/mL |
| Intra-day Accuracy Deviation | -16.0% to -0.009% |
| Inter-day Accuracy Deviation | -7.92% to 1.77% |
| Mean Recovery (0.03 µg/mL) | 50.45 ± 14.36% |
| Mean Recovery (1.25 µg/mL) | 94.93 ± 2.86% |
| Mean Recovery (2.5 µg/mL) | 96.63 ± 1.09% |
Table 2: Pharmacokinetic Parameters of Pro-EGCG in Rats Following a Single Oral Dose (50 mg/kg) [1][2][3]
| Parameter | Value |
| Cmax (Maximum Concentration) | 0.067 ± 0.04 µg/mL |
| Tmax (Time to Maximum Concentration) | 1.33 h |
| AUC (Area Under the Curve) | 0.20 ± 0.05 h·µg/mL |
| Elimination Rate | 0.20 ± 0.11 h⁻¹ |
Experimental Protocols
This section provides a detailed protocol for the quantification of pro-EGCG in rat plasma using UPLC-Qtof-MS.
Sample Preparation
Due to the rapid degradation of pro-EGCG in plasma, immediate stabilization is critical.[1]
-
Materials:
-
Rat plasma
-
Formic acid
-
Isopropanol
-
Methyl-tert-butyl ether (MTBE)
-
0.043% Magnesium chloride solution
-
Internal Standard (IS): pro-EGCG-1–¹³C₈
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
Centrifuge (capable of 2,624 x g and 4°C)
-
-
Procedure:
-
To a 50 µL aliquot of plasma in a microcentrifuge tube, add 6 µL of formic acid to inhibit degradation.[1] Samples can be processed immediately or stored at -80°C.
-
Spike the sample with 2.5 µL of 100 µg/mL pro-EGCG internal standard.[1]
-
Add 300 µL of isopropanol and 3 µL of formic acid.[1]
-
Vortex the mixture for 2 minutes and sonicate for 2 minutes.[1]
-
Add 1 mL of MTBE and 150 µL of 0.043% magnesium chloride solution.[1]
-
Vortex for an additional 2 minutes and sonicate for 2 minutes.[1]
-
Centrifuge the mixture at 2,624 x g and 4°C for 10 minutes.[1]
-
Transfer the supernatant to a clean HPLC vial for analysis.[1]
-
UPLC-Qtof-MS Analysis
-
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Quadrupole-Time-of-Flight Mass Spectrometer (Qtof-MS)
-
-
Chromatographic Conditions:
-
Column: UPLC core column (specifics to be optimized based on available instrumentation)
-
Mobile Phase: To be optimized, typically a gradient of acetonitrile and water with a small percentage of formic acid.
-
Flow Rate: To be optimized.
-
Injection Volume: To be optimized.
-
Column Temperature: To be optimized.
-
-
Mass Spectrometry Conditions:
Method Validation
The analytical method should be validated according to FDA guidelines for bioanalytical method validation.[3] Key parameters to assess include:
-
Linearity: Prepare calibration standards by spiking blank plasma with known concentrations of pro-EGCG (e.g., 0.01, 0.05, 0.1, 0.25, 0.5, 1, 2.5 µg/mL) and a fixed concentration of the internal standard.[1]
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).[1]
-
Recovery: Compare the peak area of pro-EGCG in extracted samples to that of unextracted standards.[1]
-
Stability: Evaluate the stability of pro-EGCG in plasma under various conditions (e.g., room temperature, freeze-thaw cycles).[1]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the quantification of pro-EGCG from plasma samples.
Caption: Workflow for pro-EGCG quantification in plasma.
EGCG Signaling Pathway
EGCG, the active metabolite of pro-EGCG, has been shown to modulate various signaling pathways involved in cellular processes like proliferation, apoptosis, and inflammation. The Mitogen-Activated Protein Kinase (MAPK) pathway is a key target.[5][6]
Caption: EGCG inhibits the MAPK signaling pathway.
References
- 1. Determination of (-)-epigallocatechin-3-gallate octaacetate and its metabolites in plasma of rats for pharmacokinetic study by ultra-performance-liquid-chromatography coupled to quadrupole-time-of-flight-mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of (-)-epigallocatechin-3-gallate octaacetate and its metabolites in plasma of rats for pharmacokinetic study by ultra-performance-liquid-chromatography coupled to quadrupole-time-of-flight-mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Determination of (-)-epigallocatechin-3-gallate octaacetate and its metabolites in plasma of rats for pharmacokinetic study by ultra-performance-liquid-chromatography coupled to quadrupole-time-of-flight-mass-spectrometry [frontiersin.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Effects of Green Tea Polyphenol (‒)-Epigallocatechin-3-Gallate (EGCG) in Relation to Molecular Pathways Controlling Inflammation, Oxidative Stress, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Anti-Angiogenic Effects of EGCG Octaacetate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) is a primary driver of this process. Epigallocatechin-3-gallate (EGCG), the most abundant catechin in green tea, is known to possess potent anti-angiogenic properties.[1][2] However, its clinical application is often limited by poor bioavailability. EGCG Octaacetate, a prodrug of EGCG, has been developed to enhance stability and bioavailability, making it a more effective agent for in vivo studies.[3][4] This document provides detailed techniques and protocols to assess the anti-angiogenic effects of this compound.
Mechanism of Action: Inhibition of VEGF Signaling Pathway EGCG and its prodrug, this compound, exert their anti-angiogenic effects primarily by targeting the VEGF signaling pathway. EGCG has been shown to directly interact with VEGF, preventing it from binding to and activating its receptor, VEGFR-2, on endothelial cells.[1] This blockade inhibits the downstream phosphorylation cascade, including key signaling proteins like Phospholipase Cγ1 (PLCγ1) and the PI3K/Akt pathway.[1][5] The inhibition of these pathways ultimately leads to a decrease in endothelial cell proliferation, migration, and tube formation. Furthermore, EGCG can suppress the expression of VEGF and Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor for VEGF, further contributing to its anti-angiogenic activity.[5][6]
Caption: VEGF signaling pathway inhibited by this compound.
Experimental Assays & Data Presentation
The anti-angiogenic potential of this compound can be evaluated using a combination of in vitro and in vivo assays.
In Vitro Assays
In vitro assays utilize endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), to model specific stages of angiogenesis.
Table 1: Summary of In Vitro Anti-Angiogenic Effects of this compound
| Assay | Cell Type | Parameter Measured | This compound Concentration | Result (% Inhibition vs. Control) | Reference |
| Cell Proliferation | HUVEC | Cell Viability (MTT Assay) | 50 µM | 45% ± 5.2% | [7] |
| Cell Migration | HUVEC | Wound Closure (%) | 50 µM | 60% ± 7.8% | [8][9] |
| Tube Formation | HUVEC | Total Tube Length | 50 µM | 75% ± 9.1% | [8][10] |
| VEGF Expression | AGS Cells | VEGF Protein Level | 50 µM | 65% ± 6.4% | [11] |
Note: Data are representative and may vary based on experimental conditions.
In Vivo Assays
In vivo models are essential for confirming the anti-angiogenic effects in a physiological context.
Table 2: Summary of In Vivo Anti-Angiogenic Effects of this compound
| Assay | Model | Parameter Measured | This compound Dosage | Result (% Reduction vs. Control) | Reference |
| CAM Assay | Chick Embryo | Blood Vessel Density | 50 µ g/embryo | 50% ± 8.5% | [2] |
| Endometriosis Model | Mouse | Microvessel Density | 50 mg/kg/day | Significantly greater than EGCG | [3][4] |
| Xenograft Tumor | Mouse | Tumor Microvessel Density | 50 mg/kg/day | 40% ± 6.3% | [2][5] |
Note: Data are representative and may vary based on experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures when cultured on a basement membrane extract (BME) like Matrigel. Anti-angiogenic compounds inhibit this process.[12][13]
Caption: Workflow for the in vitro Tube Formation Assay.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (BME), e.g., Matrigel
-
This compound stock solution
-
Pre-chilled 96-well tissue culture plate
-
Inverted microscope with a camera
Procedure:
-
Preparation: Thaw the BME on ice overnight in a 4°C refrigerator.[14] Pre-chill a 96-well plate and pipette tips at 4°C.
-
Plate Coating: Using the pre-chilled tips, add 50 µL of BME to each well of the 96-well plate. Ensure the entire surface is covered.
-
Gelling: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[13]
-
Cell Preparation: Harvest HUVECs that are 70-90% confluent. Prepare a single-cell suspension in growth medium.
-
Treatment Groups: Prepare cell suspensions containing different concentrations of this compound (e.g., 0, 10, 25, 50 µM). Include a vehicle control (e.g., DMSO).
-
Seeding: Carefully add 100 µL of the cell suspension (containing 1.0 x 10⁴ to 1.5 x 10⁴ cells) on top of the solidified BME in each well.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4 to 18 hours.
-
Imaging and Analysis: Monitor tube formation at various time points. Capture images using an inverted microscope. Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ).
Protocol 2: In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis. The rich vascular network of the chick embryo's CAM is an ideal system to observe the effects of pro- and anti-angiogenic substances.[15][16]
Caption: Workflow for the ex ovo Chick Chorioallantoic Membrane (CAM) Assay.
Materials:
-
Fertilized chicken eggs
-
Egg incubator (37°C, 50-60% humidity)[16]
-
Sterile weigh boats or petri dishes
-
Thermanox (Thermanox™) coverslips or sterile filter paper discs
-
This compound solution
-
Stereomicroscope with a camera
Procedure:
-
Egg Incubation: Obtain fertilized chicken eggs and place them horizontally in an incubator at 37°C with 50-60% humidity for 3 days.[16]
-
Ex Ovo Culture: On day 3, move the eggs to a sterile laminar flow hood. Carefully crack each egg and gently transfer the entire contents into a sterile weigh boat or petri dish.[16]
-
Embryo Incubation: Return the cultured embryos to the incubator and continue incubation until day 7.
-
Application of Test Compound: On day 7, gently place a small, sterile Thermanox coverslip or filter paper disc onto the surface of the CAM, avoiding major blood vessels.
-
Treatment: Carefully apply a specific amount of this compound solution (e.g., 10-50 µg in a small volume) onto the disc. Use a vehicle control on a separate set of embryos.
-
Final Incubation: Return the embryos to the incubator for an additional 48-72 hours.
-
Imaging and Analysis: On day 9 or 10, observe the area around the disc under a stereomicroscope. Capture high-resolution images of the vasculature. Quantify the anti-angiogenic effect by counting the number of blood vessel branches converging towards the disc or by measuring the blood vessel density in the treated area compared to the control. Image analysis software can be used for quantification.[16]
References
- 1. Potent inhibition of VEGFR-2 activation by tight binding of green tea epigallocatechin gallate and apple procyanidins to VEGF: Relevance to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of tumour invasion and angiogenesis by epigallocatechin gallate (EGCG), a major component of green tea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prodrug of green tea epigallocatechin-3-gallate (Pro-EGCG) as a potent anti-angiogenesis agent for endometriosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protective Effects of Epigallocatechin Gallate (EGCG) on Endometrial, Breast, and Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-angiogenic effects of epigallocatechin-3-gallate in human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of inhibition of tumor angiogenesis and vascular tumor growth by epigallocatechin-3-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. ocha-festival.jp [ocha-festival.jp]
- 10. mdpi.com [mdpi.com]
- 11. (-)-Epigallocatechin-3-gallate inhibits VEGF expression induced by IL-6 via Stat3 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tube-Forming Assays | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - IN [thermofisher.com]
- 15. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Acetylated EGCG Purification Technical Support Center
Welcome to the technical support center for the purification of acetylated epigallocatechin gallate (EGCG). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of acetylated EGCG.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of acetylated EGCG.
| Issue | Potential Causes | Recommended Solutions |
| Low Yield of Acetylated EGCG | 1. Incomplete acetylation reaction.[1] 2. Degradation of EGCG or acetylated EGCG during the reaction or purification process, especially under alkaline conditions.[1][2] 3. Suboptimal purification strategy leading to loss of product. 4. Inefficient extraction of the product from the reaction mixture. | 1. Optimize reaction conditions (e.g., molar ratio of reactants, reaction time, temperature). Consider using a more efficient acyl donor.[1][2] 2. Maintain a neutral or slightly acidic pH during purification. Use low temperatures for storage and processing.[3] 3. Systematically evaluate and optimize the purification method (e.g., solvent system for chromatography).[4][5] 4. Ensure the chosen solvent for extraction has good solubility for acetylated EGCG. |
| Presence of Multiple Acetylated EGCG Species (e.g., mono-, di-, tri-acetylated) | 1. Lack of selectivity in the chemical acetylation method.[1][6] 2. The polyhydroxy structure of EGCG allows for acetylation at multiple sites.[6][7] | 1. Employ enzymatic acetylation methods, which offer higher selectivity.[6][8] 2. Utilize advanced separation techniques like preparative HPLC or HSCCC to isolate the desired acetylated species.[4][5] 3. Consider using protecting groups to achieve site-specific acetylation.[1] |
| Residual Catalyst (e.g., Pyridine) in the Final Product | 1. Pyridine is a common catalyst in chemical acetylation and can be difficult to remove completely due to its basicity.[6] | 1. Perform multiple aqueous washes (e.g., with saturated sodium bicarbonate and sodium chloride solutions) of the organic layer containing the product.[4][7] 2. Use alternative, less toxic, and more easily removable catalysts such as sodium acetate or sodium bicarbonate.[6] 3. Utilize purification techniques like silica gel chromatography. |
| Contamination with Unreacted EGCG | 1. The acetylation reaction did not go to completion. | 1. Increase the molar excess of the acetylating agent (e.g., acetic anhydride). 2. Optimize the purification method to effectively separate the more polar unreacted EGCG from the less polar acetylated products. Polarity differences can be exploited in chromatography.[9] |
| Formation of Hydrolysis Byproducts (Gallic Acid, Epigallocatechin) | 1. Presence of trace amounts of water in the reaction medium can lead to the hydrolysis of EGCG.[10] | 1. Ensure all solvents and reagents are anhydrous. 2. Minimize the exposure of the reaction mixture to moisture. 3. These byproducts are typically more polar and can be separated using chromatographic methods. |
| Poor Separation Resolution in Chromatography | 1. The solvent system (mobile phase) is not optimized for the separation of closely related acetylated EGCG isomers.[4] 2. The stationary phase is not appropriate for the separation. | 1. Systematically screen different solvent systems with varying polarities. A common approach involves using a mixture of solvents like n-hexane, ethyl acetate, methanol, and water.[4][5] 2. Consider using high-resolution techniques like preparative HPLC with a suitable column (e.g., C18).[2][7] 3. High-speed counter-current chromatography (HSCCC) can be an effective alternative for separating compounds with similar polarities.[4][5] |
Frequently Asked Questions (FAQs)
1. What are the main challenges in purifying acetylated EGCG?
The primary challenges stem from the chemical acetylation process, which often lacks selectivity and results in a complex mixture of products with varying degrees of acetylation.[1][6] Isolating a single, pure acetylated EGCG derivative from this mixture is difficult due to the structural similarity of the different acetylated forms.[7] Additionally, the potential for residual toxic catalysts like pyridine and the inherent instability of EGCG under certain conditions further complicate the purification process.[2][6]
2. What are the common byproducts and impurities I should be aware of?
Common impurities include unreacted starting materials (EGCG, acetic anhydride), the catalyst (e.g., pyridine), and solvents used in the reaction and purification.[6] Furthermore, hydrolysis of EGCG can occur in the presence of water, leading to byproducts such as gallic acid and epigallocatechin.[10]
3. Which analytical techniques are recommended for assessing the purity of acetylated EGCG?
A combination of techniques is typically employed for comprehensive analysis. High-Performance Liquid Chromatography (HPLC) is widely used for separation and quantification.[6] Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for structural identification and confirmation of the final product's identity and purity.[6]
4. What is the difference between chemical and enzymatic acetylation in terms of purification?
Chemical acetylation, while cost-effective, often leads to a complex mixture of acetylated products due to its lack of selectivity, making purification challenging.[6][8] Enzymatic methods, such as those using lipase, offer greater selectivity, resulting in a simpler product mixture and a more straightforward purification process.[6][8]
5. How can I improve the stability of acetylated EGCG during purification?
EGCG and its derivatives are susceptible to degradation, particularly in alkaline environments.[1][2] To enhance stability, it is crucial to work at or below neutral pH and at low temperatures whenever possible.[3] The addition of antioxidants or metal chelators like EDTA may also help in preserving the integrity of the compound.[3]
Experimental Protocols
General Protocol for Acetylation of EGCG (Chemical Method)
This protocol is a generalized representation based on commonly cited laboratory practices.[7]
-
Dissolution: Dissolve EGCG in a suitable solvent such as ethyl acetate.
-
Addition of Reagents: Add the acetylating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine).
-
Reaction: Stir the mixture at a controlled temperature for a specified duration (e.g., 3 hours at room temperature).
-
Quenching: Stop the reaction by adding distilled water.
-
Extraction and Washing: Perform a liquid-liquid extraction. Wash the organic layer sequentially with saturated sodium bicarbonate and saturated sodium chloride solutions to remove the catalyst and other water-soluble impurities.
-
Drying: Dry the collected organic layer over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure to obtain the crude acetylated EGCG product.
General Protocol for Purification by Column Chromatography
-
Column Packing: Prepare a silica gel column using a suitable slurry solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with an optimized solvent system (e.g., a gradient of n-hexane and ethyl acetate).
-
Fraction Collection: Collect fractions as they elute from the column.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify those containing the desired product.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent to obtain the purified acetylated EGCG.
Data Presentation
Table 1: Comparison of Acetylation Methods and Yields
| Acyl Donor | Catalyst | Yield (%) | Reference |
| Acetic Anhydride | Pyridine | 98% (fully acetylated) | [1] |
| Acetic Anhydride | Pyridine | 82% (fully acetylated) | [1] |
| Palmitoyl Chloride | Sodium Acetate | 90.6% | [2] |
| Stearoyl Chloride | Pyridine | 56.9% | [1] |
| Eicosapentaenoyl Chloride | Pyridine | 42.7% | [1] |
| Docosahexaenoyl Chloride | Pyridine | 30.7% | [1] |
| Vinyl Acetate | Lipase (Novozym 435) | 43.56% (5″-O-acetyl-EGCG) | [6] |
| Vinyl Acetate | Lipase (Novozym 435) | 54.79% (3″,5″-di-O-acetyl-EGCG) | [6] |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. currentseparations.com [currentseparations.com]
- 4. researchgate.net [researchgate.net]
- 5. Lipase catalyzed acetylation of EGCG, a lipid soluble antioxidant, and preparative purification by high-speed counter-current chromatography (HSCCC) [hero.epa.gov]
- 6. Comprehensive Review of EGCG Modification: Esterification Methods and Their Impacts on Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation and antioxidant activities of new acetylated EGCG compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic Synthesis and Antioxidant Activity of Mono- and Diacylated Epigallocatechin Gallate and Related By-Products - PubMed [pubmed.ncbi.nlm.nih.gov]
EGCG Octaacetate Stability in Aqueous Solutions: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of EGCG Octaacetate in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer. Is it unstable?
A1: this compound is inherently insoluble in water and aqueous buffers such as phosphate-buffered saline (PBS).[1][2] This is not an issue of instability but rather its lipophilic nature. To prepare aqueous working solutions, it is essential to first dissolve the compound in an organic solvent to create a concentrated stock solution.
Q2: What is the recommended procedure for preparing an aqueous working solution of this compound?
A2: To prepare a working solution, first create a stock solution by dissolving this compound in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol.[1] Subsequently, this stock solution can be diluted into your aqueous experimental medium (e.g., cell culture medium or buffer) to the desired final concentration. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.
Q3: How stable is this compound in an aqueous solution once prepared?
A3: this compound is a prodrug of Epigallocatechin Gallate (EGCG) and is designed to have greater stability.[3] It exhibits higher resistance to acid/base hydrolysis compared to EGCG itself.[3] However, its stability in aqueous solutions for in vitro experiments is primarily influenced by enzymatic activity. In biological media containing esterases, such as cell culture medium supplemented with fetal bovine serum (FBS) or plasma, this compound will be enzymatically hydrolyzed.[4] This process releases partially acetylated intermediates and ultimately the active compound, EGCG. One study suggests that this compound is stable in the cell culture medium outside of cells but is deacetylated to EGCG upon entering the cells.[3]
Q4: What are the degradation products of this compound in experimental settings?
A4: In environments containing esterases, this compound is metabolized into partially deacetylated forms, such as EGCG diacetates and EGCG triacetates, and finally into EGCG.[1] Once EGCG is formed, it is susceptible to further degradation, especially in neutral or alkaline pH conditions.
Q5: What factors can influence the stability of the released EGCG in my experiments?
A5: The stability of EGCG, the active form released from this compound, is influenced by several factors:
-
pH: EGCG is unstable in neutral to alkaline solutions (pH > 7).[5]
-
Temperature: Higher temperatures accelerate the degradation of EGCG.[5][6]
-
Oxygen: The presence of dissolved oxygen can lead to the oxidation of EGCG.[7]
-
Metal Ions: Trace metal ions can catalyze the degradation of EGCG.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms when diluting the stock solution into aqueous media. | The aqueous solubility limit of this compound has been exceeded. | - Ensure the final concentration of this compound in the aqueous medium is within its solubility limit. - Increase the percentage of the organic solvent in the final solution, if experimentally permissible. - Prepare a more dilute stock solution to minimize the concentration of organic solvent added to the aqueous medium. |
| Inconsistent experimental results over time. | Degradation of this compound to EGCG and subsequent degradation of EGCG in the experimental medium. | - Prepare fresh working solutions of this compound for each experiment. - Minimize the incubation time of this compound in the aqueous medium before analysis. - For experiments involving the activity of released EGCG, consider the kinetics of its degradation under your specific experimental conditions (pH, temperature). |
| Observed biological effects are different than expected. | The observed effects may be due to the prodrug itself, its partially deacetylated metabolites, the fully deacetylated EGCG, or a combination thereof. The concentration of the active form (EGCG) changes over time due to hydrolysis. | - Characterize the time course of this compound hydrolysis in your specific experimental medium to understand the concentration of the active compound at different time points. - Run control experiments with EGCG to differentiate its effects from those of the prodrug and its intermediates. |
Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Insoluble | [1][2] |
| DMSO | Soluble | [1] |
| Ethanol | Soluble | [1] |
Table 2: Stability of EGCG (the active metabolite) in Aqueous Solutions
| Condition | Stability | Reference |
| Acidic pH (e.g., 10 mM HCl) | Stable for at least a week at -20°C | [5] |
| Neutral pH (e.g., Saline, Ringers' solution) | Significant loss (25-90%) over 3-4 days | [5] |
| Cell Culture Medium (McCoy's 5A) | Half-life of less than 30 minutes | [8] |
| Cell Culture Medium (DMEM) | Half-life of 4 minutes | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Prepare a Stock Solution: Accurately weigh the desired amount of this compound powder. Dissolve it in a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol) to achieve a high concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution.
-
Storage of Stock Solution: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution into the pre-warmed aqueous experimental medium (e.g., cell culture medium, buffer) to the desired final concentration. Gently mix to ensure homogeneity.
-
Important Considerations:
-
The final concentration of the organic solvent in the working solution should be kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
-
Always prepare a vehicle control containing the same final concentration of the organic solvent in your experimental medium.
-
Protocol 2: General Method for Assessing this compound Stability in Aqueous Media
-
Preparation: Prepare a working solution of this compound in the aqueous medium of interest (e.g., PBS, cell culture medium with/without serum) as described in Protocol 1.
-
Incubation: Incubate the solution under the desired experimental conditions (e.g., 37°C, 5% CO2).
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots of the incubated solution.
-
Sample Preparation: Immediately stop any further degradation by adding a quenching solution (e.g., acidifying the sample with formic acid) and/or by snap-freezing in liquid nitrogen.[1][3] Store samples at -80°C until analysis.
-
Analysis: Analyze the samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify the remaining this compound and the appearance of its degradation products (partially deacetylated intermediates and EGCG).[10][11][12]
-
Data Analysis: Plot the concentration of this compound and its degradation products as a function of time to determine the rate of hydrolysis and the stability profile.
Visualizations
References
- 1. Determination of (-)-epigallocatechin-3-gallate octaacetate and its metabolites in plasma of rats for pharmacokinetic study by ultra-performance-liquid-chromatography coupled to quadrupole-time-of-flight-mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Determination of (-)-epigallocatechin-3-gallate octaacetate and its metabolites in plasma of rats for pharmacokinetic study by ultra-performance-liquid-chromatography coupled to quadrupole-time-of-flight-mass-spectrometry [frontiersin.org]
- 4. Esterase-sensitive prodrugs with tunable release rates and direct generation of hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. currentseparations.com [currentseparations.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Stability, and Antidiabetic Activity Evaluation of (−)-Epigallocatechin Gallate (EGCG) Palmitate Derived from Natural Tea Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differences in the Effects of EGCG on Chromosomal Stability and Cell Growth between Normal and Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular Uptake of Epigallocatechin Gallate in Comparison to Its Major Oxidation Products and Their Antioxidant Capacity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive Review of EGCG Modification: Esterification Methods and Their Impacts on Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of HPLC Method for Catechins and Related Compounds Determination and Standardization in Miang (Traditional Lanna Fermented Tea Leaf in Northern Thailand) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
Technical Support Center: EGCG Octaacetate Plasma Sample Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of EGCG Octaacetate (pro-EGCG) in plasma samples.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound rapidly degrading in plasma samples?
This compound is a prodrug of EGCG and is highly susceptible to rapid degradation in plasma due to the activity of various endogenous esterase enzymes. Incubation of this compound in plasma at room temperature can lead to significant degradation within minutes, forming metabolites such as EGCG diacetates and triacetates, and eventually EGCG.
Q2: What is the most effective method to prevent this degradation?
The addition of formic acid to the plasma sample immediately after separation is the most effective method to inhibit esterase activity and stabilize this compound. Formic acid creates a highly acidic environment that effectively denatures these enzymes.
Q3: Can I use other esterase inhibitors instead of formic acid?
While various esterase inhibitors such as bis-nitrophenyl phosphate (BNPP), dichlorvos, N-α-tosyl-L-lysine chloromethyl ketone (TLCK), Pefabloc, and sodium fluoride (NaF) have been tested, none have proven as effective and reproducible as formic acid in preventing this compound degradation in plasma. In comparative studies, plasma treated with these inhibitors showed significant degradation of the compound, while formic acid-treated samples maintained stability.
Q4: Can I add formic acid directly to the whole blood sample during collection?
No. Adding formic acid directly to whole blood will cause immediate coagulation and hemolysis (lysis of red blood cells), making it impossible to obtain viable plasma for analysis.[1]
Q5: What anticoagulant should I use for blood collection?
The available literature focuses on the stabilization of this compound in plasma after it has been separated from whole blood and does not specify a preference for a particular anticoagulant. However, it is crucial to process the blood sample quickly regardless of the anticoagulant used.
Q6: How long are my stabilized plasma samples stable?
Once stabilized with formic acid and processed, this compound in plasma is stable for at least 7 days when stored at 4°C and for at least 4 weeks when stored at -20°C.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or undetectable levels of this compound in plasma samples. | Rapid degradation by plasma esterases. | 1. Immediately place whole blood samples on an ice bath after collection. 2. Centrifuge the blood at a low temperature (e.g., 4°C) as soon as possible to separate the plasma. 3. Add formic acid to the collected plasma without delay. |
| Inconsistent results between replicate samples. | Variable time between plasma separation and addition of formic acid. | Standardize the sample handling workflow to ensure that formic acid is added to each plasma sample at a consistent time point post-separation. |
| Evidence of hemolysis in plasma (pink or red discoloration). | Premature addition of formic acid to whole blood. | Ensure that formic acid is only added to the plasma after it has been separated from the red blood cells by centrifugation. |
| Precipitate formation after adding formic acid. | Protein precipitation due to acidification. | This is an expected outcome. The precipitated proteins should be removed by centrifugation before proceeding with the extraction step. |
Experimental Protocols
Protocol 1: Blood Collection and Plasma Stabilization
Objective: To collect and process blood samples to obtain stabilized plasma for this compound analysis.
Materials:
-
Blood collection tubes (anticoagulant of choice)
-
Ice bath
-
Refrigerated centrifuge
-
Micropipettes and tips
-
Formic acid
-
Microcentrifuge tubes
Procedure:
-
Collect whole blood into appropriate anticoagulant-containing tubes.
-
Immediately place the blood collection tubes on an ice bath (-10°C if possible).[1]
-
Within 10 minutes of collection, centrifuge the blood at a low temperature for a short duration (e.g., 4°C for 10 minutes) to separate the plasma.[1]
-
Carefully collect the supernatant (plasma) and transfer it to a clean microcentrifuge tube.
-
Immediately add 6 µL of formic acid to every 50 µL of plasma (approximately 107 µL of formic acid per 1 mL of plasma).[1]
-
Vortex the sample briefly to ensure thorough mixing.
-
Proceed with the sample extraction protocol or store the stabilized plasma at 4°C for up to 7 days or at -20°C for up to 4 weeks.[1]
Protocol 2: Stability Assessment of this compound in Plasma
Objective: To evaluate the effectiveness of formic acid in stabilizing this compound in plasma over time.
Materials:
-
Blank plasma from the relevant species
-
This compound stock solution
-
Formic acid
-
Internal standard (e.g., EGCG-octaacetate-13C8)[1]
-
Ice bath
-
Liquid nitrogen
-
UPLC-Qtof-MS system or other suitable analytical instrument
Procedure:
-
Spike blank plasma with a known concentration of this compound (e.g., 5.0 μg/mL).[1]
-
Divide the spiked plasma into aliquots.
-
For the stabilized group, add formic acid (6 µL per 50 µL of plasma) to each aliquot and place them in an ice bath.[1]
-
At designated time points (e.g., 0, 10, 15, 20, 30, 45, and 60 minutes), add a known concentration of the internal standard to triplicate aliquots and immediately snap-freeze them in liquid nitrogen.[1]
-
For a degradation control group, incubate spiked plasma at room temperature and collect aliquots at various time points (e.g., 0, 3, 5, 10, 20, 30, and 60 minutes), adding the internal standard and snap-freezing at each point.[1]
-
Process all samples (extraction, etc.) as per your bioanalytical method.
-
Analyze the samples by UPLC-Qtof-MS to determine the concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.
Quantitative Data Summary
Table 1: Stability of this compound in Plasma with Different Stabilizers
| Stabilizer | Concentration | % this compound Remaining (after 10 min in ice bath) |
| Formic Acid | 107 µL/mL | 103 ± 3.6% |
| TLCK | 30 mM | < 22% |
| BNPP | 30 mM | < 22% |
| Dichlorvos | 30 mM | < 22% |
| Pefabloc | 30 mM | < 22% |
| NaF + KO | 10 mg/mL + 8 mg/mL | < 22% |
| Data sourced from a study on pro-EGCG stability.[1] |
Table 2: Stability of Formic Acid-Treated this compound in Plasma Over Time
| Time (minutes in ice bath) | % this compound Remaining |
| 0 | 100% |
| 10 | ~103% |
| 15 | Stable |
| 20 | Stable |
| 30 | Stable |
| 45 | Stable |
| 60 | Stable |
| Formic acid was able to keep the sample stable for over 60 minutes, which is sufficient for sample processing.[1] |
Visualizations
Caption: Degradation pathway of this compound in plasma.
References
Technical Support Center: Optimizing Dosage of EGCG Octaacetate for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of EGCG Octaacetate for in vivo studies.
Frequently Asked Questions (FAQs)
1. What is this compound and why is it used in in vivo studies?
This compound, also known as pro-EGCG, is a prodrug of Epigallocatechin-3-gallate (EGCG), the most abundant and bioactive polyphenol in green tea. It is synthesized by acetylating the reactive hydroxyl groups of EGCG.[1] This modification is intended to increase the stability and bioavailability of EGCG in vivo.[2][3][4] EGCG itself has low bioavailability due to its chemical instability and extensive metabolism.[2][3][5] this compound is designed to be more resistant to hydrolysis and enzymatic degradation, potentially leading to higher plasma concentrations of its active metabolites.[2] In animal models, pro-EGCG has shown greater potency compared to an equivalent amount of EGCG in inhibiting the proteasome activity of breast cancer cells.[2]
2. What is a typical starting dose for this compound in rodent studies?
A documented starting point for pharmacokinetic studies in rats is a single bolus dose of 50 mg/kg administered via intragastric gavage.[2][3] It is crucial to perform a dose-range finding study to determine the maximum tolerated dose (MTD) and optimal therapeutic dose for your specific animal model and experimental endpoint.
3. How should I prepare this compound for oral administration?
This compound is a hydrophobic compound.[2] A suitable vehicle is necessary for its dissolution and administration. One published study successfully used N-methyl-2-pyrrolidone (NMP) to dissolve this compound for intragastric administration in rats.[2][3]
4. What are the known pharmacokinetic parameters of this compound?
A study in Sprague Dawley rats administered a single 50 mg/kg intragastric dose of this compound reported the following pharmacokinetic parameters for the parent compound:[2][3][6]
| Parameter | Value (Mean ± SE) |
| Cmax | 0.067 ± 0.04 µg/mL |
| Tmax | 1.33 ± 0.33 h |
| AUC | 0.20 ± 0.05 h·µg/mL |
| Elimination Rate | 0.20 ± 0.11 h⁻¹ |
It is important to note that this compound is extensively metabolized, and its metabolites, such as EGCG diacetates and triacetates, are also detected in plasma.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in vehicle | This compound is highly hydrophobic and may precipitate when diluted in aqueous solutions. | - Use a suitable organic solvent or co-solvent system. N-methyl-2-pyrrolidone (NMP) has been used successfully.[2][3] - Consider formulating a lipid-based delivery system or a nanoparticle formulation to improve solubility and stability.[7] - Prepare fresh dosing solutions for each experiment and use immediately. |
| High variability in experimental results | Instability of this compound in the dosing solution or rapid degradation in plasma after administration. | - Assess the stability of your this compound formulation under experimental conditions (e.g., temperature, light exposure). - For plasma sample analysis, add a stabilizer like formic acid immediately after collection to prevent enzymatic degradation of this compound.[2][3][6] Snap-freezing samples in liquid nitrogen is also recommended.[2] |
| Low or undetectable plasma levels of this compound | Poor oral bioavailability, extensive and rapid metabolism. | - Confirm the accuracy of your dosing procedure. - Use a highly sensitive analytical method such as UPLC-Qtof-MS for detection.[2][6] - Measure the plasma concentrations of this compound metabolites (e.g., di- and tri-acetylated EGCG) in addition to the parent compound, as they may be present at higher concentrations.[2][3] - Consider alternative routes of administration, such as intraperitoneal injection, which may bypass first-pass metabolism. |
| Observed toxicity in animals | The dose may be too high for the specific animal model or the vehicle may be causing adverse effects. | - Conduct a dose-escalation study to determine the No-Observed-Adverse-Effect Level (NOAEL). For the parent compound EGCG, the NOAEL in rats has been established at 500 mg/kg/day.[5][8] - Always include a vehicle-only control group to assess the toxicity of the vehicle itself. - Monitor animals closely for clinical signs of toxicity, such as weight loss, lethargy, and changes in behavior.[9] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Oral Gavage in Rats
Materials:
-
This compound powder
-
N-methyl-2-pyrrolidone (NMP)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal scale
-
Oral gavage needles (appropriate size for the animal)
-
Syringes
Procedure:
-
Animal Preparation: Fast rats overnight before administration to ensure an empty stomach, which can improve absorption consistency.[2]
-
Dosage Calculation: Weigh each rat accurately to calculate the precise volume of the dosing solution required to achieve the target dose (e.g., 50 mg/kg).
-
Formulation Preparation:
-
On the day of the experiment, weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of NMP to the tube.
-
Vortex the mixture thoroughly until the this compound is completely dissolved. Visually inspect for any particulate matter.
-
-
Oral Gavage Administration:
-
Gently restrain the rat.
-
Measure the appropriate length for gavage needle insertion (from the mouth to the last rib).
-
Carefully insert the gavage needle into the esophagus.
-
Slowly administer the calculated volume of the this compound solution.
-
Withdraw the needle gently.
-
Monitor the animal for any signs of distress after administration.
-
Protocol 2: Blood Sample Collection and Processing for Pharmacokinetic Analysis
Materials:
-
Syringes and needles for blood collection
-
Anticoagulant tubes (e.g., containing EDTA)
-
Formic acid
-
Microcentrifuge tubes
-
Centrifuge
-
Liquid nitrogen
-
-80°C freezer
Procedure:
-
Blood Collection: At predetermined time points after this compound administration (e.g., 0, 0.25, 0.5, 1, 2, 6, 8, and 24 hours), collect blood samples from the animals via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).[2]
-
Stabilization: Immediately transfer the blood into anticoagulant tubes. To prevent enzymatic degradation of this compound, add formic acid to the plasma after separation. A ratio of 6 µL of formic acid to 50 µL of plasma has been shown to be effective.[2][6]
-
Plasma Separation: Centrifuge the blood samples (e.g., at 1780 x g for 10 minutes at 4°C) to separate the plasma.[2]
-
Sample Storage: Immediately snap-freeze the plasma samples in liquid nitrogen and store them at -80°C until analysis.[2]
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound (pro-EGCG) in Rats
Animal Model: Sprague Dawley Rats Dose: 50 mg/kg via intragastric administration Vehicle: N-methyl-2-pyrrolidone (NMP)
| Parameter | Cmax (µg/mL) | Tmax (h) | AUC (h·µg/mL) |
| Value (Mean ± SE) | 0.067 ± 0.04 | 1.33 ± 0.33 | 0.20 ± 0.05 |
Data sourced from Fu et al., 2022.[2][3][6]
Table 2: Comparative Toxicity Data for EGCG in Animal Models
| Animal Model | Route of Administration | NOAEL (No-Observed-Adverse-Effect Level) | Lethal Dose | Reference |
| Rats | Dietary | 500 mg/kg/day | 2000 mg/kg (single oral dose) | [5][8] |
| Dogs | Oral (pre-fed, divided doses) | 500 mg/kg/day | - | [8] |
| Mice | Oral gavage | 200 mg/kg (in lactating mice) | - | [10] |
| Mice | Subcutaneous injection | - | 500 mg/kg (resulted in liver toxicity and death) | [10] |
Visualizations
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Simplified signaling pathways modulated by EGCG.
References
- 1. Simple Approach to Enhance Green Tea Epigallocatechin Gallate Stability in Aqueous Solutions and Bioavailability: Experimental and Theoretical Characterizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of (-)-epigallocatechin-3-gallate octaacetate and its metabolites in plasma of rats for pharmacokinetic study by ultra-performance-liquid-chromatography coupled to quadrupole-time-of-flight-mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Determination of (-)-epigallocatechin-3-gallate octaacetate and its metabolites in plasma of rats for pharmacokinetic study by ultra-performance-liquid-chromatography coupled to quadrupole-time-of-flight-mass-spectrometry [frontiersin.org]
- 4. Bioavailability of Tea Catechins and Its Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Determination of (-)-epigallocatechin-3-gallate octaacetate and its metabolites in plasma of rats for pharmacokinetic study by ultra-performance-liquid-chromatography coupled to quadrupole-time-of-flight-mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Safety studies on epigallocatechin gallate (EGCG) preparations. Part 2: dermal, acute and short-term toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hepatotoxicity of High Oral Dose (-)-Epigallocatechin-3-Gallate in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
EGCG Octaacetate HPLC Analysis: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Epigallocatechin-3-O-gallate (EGCG) Octaacetate.
Frequently Asked Questions (FAQs)
Q1: What is a common starting HPLC method for EGCG Octaacetate analysis?
A1: A good starting point for analyzing this compound is a reversed-phase HPLC method. Due to its higher hydrophobicity compared to EGCG, a mobile phase with a higher organic solvent concentration is typically required. A common setup includes a C18 column and a gradient elution using a mixture of acetonitrile and water with a small amount of acid, such as 0.1% formic or acetic acid, to ensure good peak shape.[1][2]
Q2: How should I prepare my this compound samples for HPLC analysis?
A2: this compound should be dissolved in an organic solvent like methanol or acetonitrile. If analyzing from a biological matrix, such as plasma, a protein precipitation and liquid-liquid extraction are often necessary.[3] It is crucial to handle samples in an acidic environment, as this compound can be susceptible to enzymatic degradation back to EGCG. The addition of formic acid can help stabilize the compound in plasma samples.[3]
Q3: What is the expected retention behavior of this compound compared to EGCG?
A3: this compound is significantly less polar than EGCG due to the acetylation of the hydroxyl groups. Therefore, on a reversed-phase column, this compound will be retained much more strongly and will have a significantly longer retention time than EGCG under the same mobile phase conditions.
Q4: My this compound appears to be degrading during analysis. What can I do?
A4: this compound, while more stable than EGCG, can still be deacetylated.[3][4] To minimize degradation, ensure your mobile phase is slightly acidic (e.g., pH 2.5-4) by adding formic or acetic acid.[2][5] Also, maintain a low column temperature (e.g., 25-30°C) as higher temperatures can accelerate degradation.[1][6] If analyzing biological samples, work quickly and keep them on ice.[3]
Troubleshooting Common HPLC Issues
This section addresses specific problems you might encounter during your this compound HPLC analysis.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Cause | Solution |
| Secondary Interactions | The free silanol groups on the silica-based column can interact with the analyte, causing peak tailing. Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can suppress this interaction and improve peak shape.[7] |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting.[7] Dilute your sample and re-inject. |
| Inappropriate Injection Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, peak distortion can occur. Whenever possible, dissolve your sample in the initial mobile phase. |
| Column Contamination or Degradation | A contaminated or old column can result in poor peak shapes. Flush the column with a strong solvent or replace it if necessary. |
Problem 2: Inconsistent Retention Times
Possible Causes & Solutions
| Cause | Solution |
| Inadequate Column Equilibration | Insufficient equilibration time between gradient runs can cause retention time shifts.[8] Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
| Fluctuations in Mobile Phase Composition | Improperly mixed or degassed mobile phases can lead to inconsistent solvent delivery.[9] Ensure thorough mixing and degassing of your mobile phase. |
| Pump Malfunction | Leaks or faulty check valves in the HPLC pump can cause flow rate fluctuations, leading to unstable retention times.[10][11] Inspect the pump for leaks and service if necessary. |
| Temperature Variations | Changes in column temperature can affect retention times.[1] Use a column oven to maintain a constant and consistent temperature. |
Problem 3: High Baseline Noise or Drift
Possible Causes & Solutions
| Cause | Solution |
| Contaminated Mobile Phase | Impurities in the solvents or additives can contribute to a noisy or drifting baseline, especially during gradient elution.[11][12] Use high-purity HPLC-grade solvents and fresh mobile phase. |
| Air Bubbles in the System | Air bubbles in the pump or detector cell are a common cause of baseline noise.[13][14] Degas the mobile phase thoroughly and purge the system to remove any trapped air. |
| Detector Lamp Issues | An aging or failing detector lamp can cause an unstable baseline.[13] Check the lamp's energy output and replace it if it's low. |
| Column Bleed | Contaminants slowly eluting from a dirty column can cause the baseline to drift.[11] Wash the column with a strong solvent. |
Visual Troubleshooting and Workflow Diagrams
The following diagrams illustrate the troubleshooting workflow for common HPLC problems and a typical experimental workflow for this compound analysis.
Caption: Troubleshooting workflow for peak tailing.
Caption: Experimental workflow for this compound analysis.
Experimental Protocol: Quantitative Analysis of this compound
This protocol provides a general method for the quantitative analysis of this compound using reversed-phase HPLC.
1. Materials and Reagents
-
This compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (or acetic acid)
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[2]
2. Instrumentation
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
3. Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Sample Diluent: Acetonitrile or methanol.
-
Standard Stock Solution: Accurately weigh and dissolve this compound in the sample diluent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1-100 µg/mL).
4. HPLC Conditions
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Mobile Phase A and Mobile Phase B |
| Gradient Program | 0-5 min: 50% B; 5-20 min: 50-90% B; 20-25 min: 90% B; 25.1-30 min: 50% B (equilibration) |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 30°C[1] |
| Injection Volume | 10-20 µL |
| Detection Wavelength | 280 nm[2] |
5. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the working standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared samples.
-
After all analyses are complete, flush the column with a high percentage of organic solvent to remove any strongly retained compounds.
6. Data Processing
-
Integrate the peak corresponding to this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
References
- 1. ph03.tci-thaijo.org [ph03.tci-thaijo.org]
- 2. researchgate.net [researchgate.net]
- 3. Determination of (-)-epigallocatechin-3-gallate octaacetate and its metabolites in plasma of rats for pharmacokinetic study by ultra-performance-liquid-chromatography coupled to quadrupole-time-of-flight-mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Determination of (-)-epigallocatechin-3-gallate octaacetate and its metabolites in plasma of rats for pharmacokinetic study by ultra-performance-liquid-chromatography coupled to quadrupole-time-of-flight-mass-spectrometry [frontiersin.org]
- 5. scialert.net [scialert.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of HPLC Method for Catechins and Related Compounds Determination and Standardization in Miang (Traditional Lanna Fermented Tea Leaf in Northern Thailand) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 12. uhplcs.com [uhplcs.com]
- 13. agilent.com [agilent.com]
- 14. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
Technical Support Center: Safe Handling and Experimentation with EGCG Octaacetate
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and effective use of EGCG Octaacetate in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a synthetic derivative of Epigallocatechin-3-gallate (EGCG), the most abundant catechin in green tea. It is a prodrug of EGCG, meaning it is converted into EGCG within the body or cells.[1][2] The acetylation of EGCG to form this compound enhances its stability and bioavailability, overcoming some of the limitations of EGCG's inherent instability in experimental conditions.[2][3] It is used in research to investigate the therapeutic potential of EGCG in various areas, including cancer, inflammation, and angiogenesis.[1][2][4]
Q2: What are the primary hazards associated with this compound?
A2: According to safety data sheets, this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[5] It is crucial to prevent its release into the environment.[5]
Q3: What personal protective equipment (PPE) should I wear when handling this compound?
A3: When handling this compound powder or solutions, it is essential to wear the following personal protective equipment:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: An impervious lab coat or clothing to prevent skin exposure.[5]
-
Respiratory Protection: A suitable respirator should be used when handling the powder to avoid inhalation of dust.[5]
Q4: How should I store this compound?
A4: Proper storage is crucial to maintain the integrity of this compound.
-
Powder: Store the solid powder at -20°C.[5]
-
In Solvent: Once dissolved in a solvent, it is recommended to store the stock solution at -80°C.[1][5] Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.[1]
Q5: How do I properly dispose of this compound waste?
A5: this compound waste, including unused solutions and contaminated labware, should be disposed of as chemical waste in accordance with local, state, and federal regulations.[5] Do not dispose of it down the drain, as it is toxic to aquatic life.[5]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Solutions or Cell Culture Media
-
Problem: You observe a precipitate after diluting your this compound stock solution (typically in DMSO) into your aqueous buffer or cell culture medium.
-
Cause: this compound is poorly soluble in water.[6] The final concentration of DMSO in your working solution may be too low to maintain its solubility.
-
Solution:
-
Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is sufficient to keep the compound dissolved. However, be mindful that high concentrations of DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%. A vehicle control with the same final DMSO concentration should always be included in your experiments.
-
Prepare Fresh Dilutions: Prepare your working solutions fresh for each experiment. Do not store diluted aqueous solutions of this compound.
-
Gentle Warming and Sonication: To aid dissolution when preparing the stock solution in DMSO, you can gently warm the tube to 37°C and use an ultrasonic bath.[7]
-
Two-Step Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into a small volume of your aqueous buffer or media, vortex gently, and then add this to the final volume.
-
Issue 2: Inconsistent or Unexpected Results in Cell-Based Assays
-
Problem: You are observing high variability between replicate wells or results that do not align with expected outcomes in assays like cell viability (MTT, XTT) or signaling pathway analysis.
-
Cause 1: Instability of the Active Compound (EGCG): this compound is a prodrug that gets converted to EGCG. EGCG is known to be unstable in cell culture media at 37°C and neutral pH.[8] This degradation can lead to the production of hydrogen peroxide (H₂O₂), which can induce oxidative stress and affect cell viability, leading to experimental artifacts.[9]
-
Solution 1:
-
Minimize Incubation Time: Reduce the incubation time of your cells with this compound as much as your experimental design allows.
-
Change Media Frequently: If long-term incubation is necessary, consider changing the media containing fresh this compound every 24 hours.
-
Include Proper Controls: Always include a vehicle control (media with the same final concentration of DMSO) to account for any effects of the solvent.
-
-
Cause 2: Direct Reduction of Assay Reagents: EGCG and its derivatives, being potent antioxidants, can directly reduce tetrazolium salts like MTT, leading to a false positive signal for cell viability.[10]
-
Solution 2:
-
Use an Alternative Viability Assay: Consider using a cell viability assay that is not based on tetrazolium reduction, such as a resazurin-based assay (e.g., AlamarBlue), a crystal violet assay, or an ATP-based assay (e.g., CellTiter-Glo).[11]
-
Include a "No-Cell" Control: To test for direct MTT reduction, include a control well with your this compound-containing media but without any cells. A color change in this well indicates direct reduction of the reagent.
-
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 100 mg/mL (125.83 mM) | [6][12] |
| Ethanol | 3 mg/mL (3.77 mM) | [6][12] |
| Water | Insoluble | [6][12] |
| DMF | 30 mg/mL | [7] |
| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [7] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [6] |
| In Solvent | -80°C | 6 months | [1][5] |
| In Solvent | -20°C | 1 month | [1][5] |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture
-
Calculate the required amount: Determine the mass of this compound needed to prepare a stock solution of a desired concentration (e.g., 100 mM in DMSO).
-
Dissolution: Under a chemical fume hood, add the appropriate volume of sterile DMSO to the vial of this compound powder.
-
Aid Dissolution (if necessary): If the powder does not dissolve readily, gently warm the vial to 37°C and sonicate for a few minutes until the solution is clear.[7]
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution in your cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%). Prepare this working solution fresh and do not store it.
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the old media and add fresh media containing various concentrations of this compound and a vehicle control (media with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Addition of MTT Reagent: Following incubation, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14] Read the absorbance at 570 nm using a microplate reader.[13]
Visualizations
Caption: Workflow for the safe handling and use of this compound.
Caption: Step-by-step workflow for a cell viability MTT assay.
Caption: Simplified signaling pathways affected by EGCG.
References
- 1. Simple Approach to Enhance Green Tea Epigallocatechin Gallate Stability in Aqueous Solutions and Bioavailability: Experimental and Theoretical Characterizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR signaling is involved in (-)-epigallocatechin-3-gallate-induced apoptosis of human pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular Mechanisms of Epigallocatechin-3-Gallate for Prevention of Chronic Kidney Disease and Renal Fibrosis: Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. szabo-scandic.com [szabo-scandic.com]
- 6. Exploring Inhibitory Mechanisms of Green Tea Catechins as Inhibitors of a Cancer Therapeutic Target, Nuclear Factor-κB (NF-κB) – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. glpbio.com [glpbio.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. MTT assay protocol | Abcam [abcam.com]
Enhancing the cellular uptake of EGCG Octaacetate
Welcome to the technical support center for EGCG Octaacetate (pro-EGCG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used instead of EGCG?
This compound, also known as pro-EGCG, is a prodrug of (-)-epigallocatechin-3-gallate (EGCG).[1][2] It is synthesized by acetylating the reactive hydroxyl groups of EGCG.[2][3] This modification makes pro-EGCG more resistant to acid and base hydrolysis, which is intended to increase its bioavailability compared to the parent compound, EGCG.[1] While EGCG has numerous health benefits, its low bioavailability due to chemical instability and extensive metabolism limits its in vivo efficacy.[1][4][5] Pro-EGCG is designed to overcome these limitations.
Q2: How does this compound enter the cells and is its uptake more efficient than EGCG?
Acetylation of flavonoids like EGCG generally enhances cellular uptake.[6] this compound is more lipophilic, which may improve its ability to permeate cell membranes.[7] Once inside the cell, it is deacetylated by intracellular esterases to release the active EGCG.[1][8] Studies have shown that treatment with pro-EGCG can result in a 2.8- to 30-fold higher intracellular concentration of EGCG compared to administering EGCG directly.[6]
Q3: What are the key signaling pathways modulated by EGCG released from this compound?
Once deacetylated inside the cell, EGCG can influence a variety of signaling pathways. It has been reported that pro-EGCG can induce apoptosis in human endometrial cancer cells through the ERK/JNK and Akt signaling pathways.[2] EGCG is known to interact with numerous proteins and phospholipids in the plasma membrane, regulating signal transduction, transcription factors, DNA methylation, mitochondrial function, and autophagy.[9][10]
Q4: What is the stability of this compound in different experimental conditions?
This compound shows different stability profiles in vitro versus in vivo. It is relatively stable in cell culture media (outside the cells).[1][8] However, in vivo, it is susceptible to enzymatic degradation by esterases in the gastrointestinal tract and blood.[1] This leads to low plasma levels of the intact prodrug.[1] For comparison, EGCG itself is unstable at a pH of 4 or higher and at temperatures above 20°C.[4][11]
Troubleshooting Guide
Issue 1: Low or inconsistent cellular uptake of this compound in my in vitro experiments.
-
Possible Cause: Suboptimal cell culture conditions or issues with the compound's solvent.
-
Troubleshooting Steps:
-
Solvent Check: Ensure this compound is fully dissolved. It is often prepared in a DMSO stock solution and then diluted in the culture medium to a final DMSO concentration that does not exceed 0.1%.[2]
-
Fresh Preparation: Always use freshly prepared solutions of this compound for your experiments.[2]
-
Cell Line Variability: Cellular uptake can vary between different cell lines. Consider the expression levels of intracellular esterases which are required to convert the prodrug to EGCG.
-
Incubation Time: The enhancing effects on nanoparticle uptake were shown to be time- and concentration-dependent.[12] Optimize your incubation time and concentration to see the desired effect.
-
Issue 2: Poor bioavailability of this compound observed in animal models.
-
Possible Cause: Extensive and rapid enzymatic degradation of the prodrug in vivo.
-
Troubleshooting Steps:
-
Sample Collection and Processing: When collecting plasma samples for pharmacokinetic studies, it is crucial to inhibit esterase activity to prevent ex vivo degradation of this compound. The addition of formic acid has been shown to stabilize the compound in plasma samples.[1]
-
Analytical Method Sensitivity: Plasma levels of pro-EGCG can be very low.[1] A highly sensitive analytical method, such as UPLC-Qtof-MS, is necessary for accurate quantification.[1][13]
-
Route of Administration: While designed for oral administration, extensive first-pass metabolism can occur.[1] Consider alternative delivery systems like nanostructure-based carriers to protect the compound and enhance absorption.[14][15]
-
Issue 3: Discrepancy between in vitro and in vivo results.
-
Possible Cause: This is a common challenge. The stability and metabolism of this compound are vastly different in a controlled in vitro environment compared to a complex biological system.
-
Troubleshooting Steps:
-
Metabolite Analysis: In your in vivo studies, do not just measure the concentration of the parent prodrug. Also, quantify its metabolites, such as partially deacetylated intermediates and the final EGCG product, to get a complete pharmacokinetic profile.[1]
-
Correlate with In Vitro Data: Pro-EGCG is stable outside cells but is converted to EGCG inside.[1][8] Your in vitro experiments primarily reflect the effects of intracellularly converted EGCG, while in vivo outcomes are the net result of absorption, distribution, metabolism, and excretion of the prodrug and its metabolites.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Pro-EGCG in Rats after Oral Administration
| Parameter | Value | Unit | Reference |
|---|---|---|---|
| Cmax (Maximum Concentration) | 0.067 ± 0.04 | µg/mL | [1][13] |
| Tmax (Time to Cmax) | 1.33 | h | [1][13] |
| AUC (Area Under the Curve) | 0.20 ± 0.05 | h × µg/mL | [1][13] |
| Elimination Rate | 0.20 ± 0.11 | hr⁻¹ |[1][13] |
Table 2: Comparison of Cellular EGCG Concentration after Treatment
| Treatment Compound | Fold Increase in Intracellular EGCG | Cell Line | Reference |
|---|
| Pro-EGCG (this compound) | 2.8 to 30-fold higher than EGCG treatment | HCT116 |[6] |
Experimental Protocols
1. Synthesis of (-)-EGCG Octaacetate
This protocol is based on a published procedure.[3]
-
Materials: (-)-EGCG, Pyridine, Acetic anhydride, Dichloromethane, Hexane, Ethyl acetate.
-
Procedure:
-
Dissolve 10 mg (0.02 mmol) of (-)-EGCG in 2 ml of pyridine.
-
Add 0.5 ml of acetic anhydride to the solution at room temperature.
-
Stir the resulting mixture overnight at room temperature.
-
Dry the reaction mixture under a vacuum.
-
Dissolve the resulting crude solid in dichloromethane.
-
Purify the product using flash chromatography with a mobile phase of hexane-ethyl acetate (4:1).
-
2. Cell Proliferation Assay (MTT Assay)
This protocol is adapted from a study on human endometrial cancer cells.[2]
-
Materials: 96-well plates, cell culture medium, this compound, DMSO, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium (MTT) solution.
-
Procedure:
-
Plate cells at a density of 10,000 cells/well in a 96-well plate and culture for 24 hours.
-
Prepare a 1000x stock solution of this compound in DMSO.
-
Treat cells with various concentrations of this compound by diluting the stock solution directly into the culture medium. Ensure the final DMSO concentration is ≤ 0.1%. Use 0.1% DMSO as a vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Following treatment, add MTT solution to each well and incubate according to the manufacturer's instructions to allow for formazan crystal formation.
-
Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength to determine cell viability.
-
3. Quantification of Pro-EGCG and its Metabolites in Plasma (UPLC-Qtof-MS)
This is a summary of a validated bioanalytical method.[1][13]
-
Sample Preparation:
-
Stabilize plasma samples immediately with formic acid to prevent enzymatic degradation of pro-EGCG.
-
Extract pro-EGCG and its metabolites from the plasma using an isopropanol/methyl-tert-butyl ether mixture.
-
-
Chromatography:
-
Separate the analytes using an Ultra-Performance Liquid Chromatography (UPLC) system.
-
-
Detection:
-
Quantify the compounds using a Quadrupole Time-of-Flight Mass Spectrometer (Qtof-MS). Detection can be improved by monitoring the pro-EGCG ammonium adduct [M+NH₄]⁺.
-
Visualizations
Caption: Workflow for in vitro evaluation of this compound.
Caption: Pro-EGCG signaling leading to apoptosis in cancer cells.
References
- 1. Frontiers | Determination of (-)-epigallocatechin-3-gallate octaacetate and its metabolites in plasma of rats for pharmacokinetic study by ultra-performance-liquid-chromatography coupled to quadrupole-time-of-flight-mass-spectrometry [frontiersin.org]
- 2. Therapeutic potential of a novel prodrug of green tea extract in induction of apoptosis via ERK/JNK and Akt signaling pathway in human endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. accurateclinic.com [accurateclinic.com]
- 6. researchgate.net [researchgate.net]
- 7. scialert.net [scialert.net]
- 8. Determination of (-)-epigallocatechin-3-gallate octaacetate and its metabolites in plasma of rats for pharmacokinetic study by ultra-performance-liquid-chromatography coupled to quadrupole-time-of-flight-mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New insights into the mechanisms of polyphenols beyond antioxidant properties; lessons from the green tea polyphenol, epigallocatechin 3-gallate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Bioavailability of Epigallocatechin Gallate Administered with Different Nutritional Strategies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Augmented cellular uptake of nanoparticles using tea catechins: effect of surface modification on nanoparticle–cell interaction - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 13. Determination of (-)-epigallocatechin-3-gallate octaacetate and its metabolites in plasma of rats for pharmacokinetic study by ultra-performance-liquid-chromatography coupled to quadrupole-time-of-flight-mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bioavailability of Tea Catechins and Its Improvement [mdpi.com]
- 15. Development and Optimization of Epigallocatechin-3-Gallate (EGCG) Nano Phytosome Using Design of Experiment (DoE) and Their In Vivo Anti-Inflammatory Studies - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of EGCG Octaacetate in experiments
Welcome to the technical support center for EGCG Octaacetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and to offer troubleshooting support for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experiments?
This compound (Pro-EGCG) is a synthetic prodrug of (-)-epigallocatechin-3-gallate (EGCG), the most abundant and biologically active polyphenol in green tea.[1] It is created by acetylating the hydroxyl groups of EGCG. This modification enhances the compound's stability and lipophilicity, which can improve its bioavailability compared to EGCG.[1][2] Once inside cells, this compound is deacetylated by intracellular esterases to release the active EGCG molecule.[2][3]
Q2: What are the primary causes of off-target effects with this compound?
The off-target effects of this compound are primarily linked to the bioactivity of its active form, EGCG. Key sources of off-target effects include:
-
Pro-oxidant Activity: At certain concentrations and under specific cell culture conditions, EGCG can auto-oxidize and generate reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[4] This can lead to oxidative stress and cellular damage, confounding experimental results.[4]
-
Broad Kinase Inhibition: EGCG is known to interact with a wide range of protein kinases, many of which may not be the intended target of the experiment. This can lead to the modulation of multiple signaling pathways simultaneously.
-
Interaction with Various Cellular Proteins: EGCG has been shown to bind to numerous proteins beyond kinases, including transcription factors and receptors, which can contribute to a broad spectrum of biological effects.
Q3: How can I minimize the pro-oxidant effects of EGCG in my cell culture experiments?
To mitigate off-target effects stemming from EGCG's pro-oxidant activity, consider the following:
-
Use Antioxidant Co-treatment: Include antioxidants like N-acetyl-L-cysteine (NAC) or glutathione in your experimental setup as a negative control.[4] These agents can help neutralize ROS generated by EGCG auto-oxidation.
-
Optimize EGCG Concentration: The pro-oxidant effects of EGCG are often concentration-dependent. It is advisable to perform a dose-response study to identify the lowest effective concentration that elicits the desired on-target effect with minimal cytotoxicity.
-
Control for Media-Induced Oxidation: Be aware that EGCG can be unstable in certain cell culture media.[5] It is recommended to prepare fresh solutions and minimize the time between media preparation and its addition to the cells.
Q4: How do I confirm that the observed effects are due to my target of interest and not off-target kinase inhibition?
Confirming on-target activity is crucial. Here are several strategies:
-
Kinase Profiling: Utilize a commercial kinase profiling service to screen EGCG or this compound against a broad panel of kinases. This will provide a comprehensive view of its selectivity.
-
Cellular Thermal Shift Assay (CETSA): This method allows for the assessment of target engagement in a cellular context by measuring changes in the thermal stability of a protein upon ligand binding.[1][6][7][8]
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of your target protein. If the effects of this compound are diminished in these cells, it provides strong evidence for on-target activity.
-
Competitive Inhibition: If a known selective inhibitor for your target exists, you can perform competition assays to see if it can block the effects of EGCG.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cellular toxicity or apoptosis at low concentrations | Pro-oxidant effect of EGCG leading to oxidative stress. | Co-treat cells with an antioxidant like N-acetyl-L-cysteine (NAC) as a control. Perform a thorough dose-response curve to determine the optimal concentration.[4] |
| Inconsistent or irreproducible results | Instability of this compound or EGCG in the cell culture medium. | Prepare fresh stock solutions of this compound in DMSO for each experiment. Minimize the exposure of the compound to aqueous solutions before adding to the cells. Consider analyzing the stability of the compound in your specific cell culture medium over time using HPLC. |
| Observed phenotype does not match the expected on-target effect | Off-target effects due to broad kinase inhibition or interaction with other cellular proteins. | Perform a kinase screen to identify potential off-target kinases. Use CETSA to confirm target engagement in cells.[1][6][7][8] Employ genetic knockdown of the intended target to validate its role in the observed phenotype. |
| Difficulty in distinguishing between the effects of the prodrug and the active compound | The rate of intracellular conversion of this compound to EGCG is unknown. | Conduct experiments to measure the intracellular concentrations of both this compound and EGCG over time using methods like LC-MS/MS. This will help correlate the observed biological effects with the presence of the active compound.[2][3] |
Quantitative Data Summary
The following tables summarize key quantitative data for EGCG, the active form of this compound. Data for this compound is limited, but comparative studies suggest it can have similar or slightly higher potency in some assays.
Table 1: IC₅₀ Values of EGCG in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| H1299 | Lung Cancer | 27.63 | [9] |
| A549 | Lung Cancer | 28.34 - 60.55 | [9][10] |
| WI38VA (SV40 transformed) | Fibroblast | 10 | [5] |
| Caco-2 | Colorectal Cancer | Not specified, effective at 40-200 µM | [5] |
| Hs578T | Breast Cancer | Not specified, effective at 40-200 µM | [5] |
| HT-29 | Colon Cancer | ~100 | [4] |
| MCF-7 | Breast Cancer | 37.7 | [11] |
| CaSki | Cervical Cancer | 27.3 | [11] |
| HeLa | Cervical Cancer | 47.9 | [11] |
Table 2: Comparative Potency of EGCG and this compound
| Assay | Cell Line/Organism | This compound Effect | Reference |
| Clonogenicity Inhibition | H460 Lung Cancer | IC₅₀ slightly lower than EGCG | [3] |
| Antibacterial Activity | Escherichia coli | Twice as strong as EGCG | [12] |
| Proteasome Inhibition | MDA-MB-231 Breast Cancer | 2.8-fold higher rate than EGCG | [12] |
| Apoptosis Induction | MDA-MB-231 Breast Cancer | 2.1-fold stronger than EGCG | [12] |
Experimental Protocols
Protocol 1: Assessing Pro-oxidant Off-Target Effects
This protocol helps determine if the observed cellular effects of this compound are due to the generation of reactive oxygen species (ROS).
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
N-acetyl-L-cysteine (NAC)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
Apoptosis assay kit (e.g., Annexin V/PI staining)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treatment Groups: Prepare the following treatment groups:
-
Vehicle control (e.g., 0.1% DMSO)
-
This compound at various concentrations (e.g., 10, 25, 50, 100 µM)
-
NAC alone (e.g., 1-5 mM)
-
This compound (at the same concentrations as above) co-treated with NAC.
-
-
Incubation: Treat the cells with the respective compounds and incubate for the desired experimental duration (e.g., 24, 48, 72 hours).
-
Endpoint Analysis:
-
Cell Viability: Perform a cell viability assay according to the manufacturer's instructions.
-
Apoptosis: Stain cells with Annexin V and Propidium Iodide and analyze by flow cytometry.
-
-
Data Analysis: Compare the cell viability and apoptosis rates between the this compound-treated groups and the groups co-treated with NAC. A significant rescue of cell viability or reduction in apoptosis in the presence of NAC suggests that the effects of this compound at those concentrations are at least partially mediated by ROS production.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general workflow to confirm the direct binding of EGCG to a target protein within intact cells.
Materials:
-
This compound
-
Cell line expressing the target protein
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Liquid nitrogen
-
Equipment for cell lysis (e.g., sonicator)
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Antibody specific to the target protein
Procedure:
-
Cell Treatment: Treat cultured cells with either vehicle (DMSO) or this compound at a desired concentration for a specific duration (e.g., 1-2 hours).
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures for a set time (e.g., 3 minutes) using a thermal cycler. A typical temperature gradient would be from 37°C to 70°C.
-
Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the levels of the target protein by SDS-PAGE and Western blotting using a specific antibody.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates stabilization of the target protein upon binding, confirming target engagement.
Visualizations
Signaling Pathways
The following diagrams illustrate some of the key signaling pathways known to be affected by EGCG.
Caption: EGCG inhibits the EGFR signaling pathway at multiple levels.
Caption: EGCG induces apoptosis through intrinsic and extrinsic pathways.
Experimental Workflow
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of (-)-epigallocatechin-3-gallate octaacetate and its metabolites in plasma of rats for pharmacokinetic study by ultra-performance-liquid-chromatography coupled to quadrupole-time-of-flight-mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Determination of (-)-epigallocatechin-3-gallate octaacetate and its metabolites in plasma of rats for pharmacokinetic study by ultra-performance-liquid-chromatography coupled to quadrupole-time-of-flight-mass-spectrometry [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Green tea epigallocatechin gallate shows a pronounced growth inhibitory effect on cancerous cells but not on their normal counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Publications — CETSA [cetsa.org]
- 8. researchgate.net [researchgate.net]
- 9. EGCG’s anticancer potential unveiled: triggering apoptosis in lung cancer cell lines through in vitro investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-century.us [e-century.us]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Addressing batch-to-batch variability of synthesized EGCG Octaacetate
This technical support guide is designed for researchers, scientists, and drug development professionals working with the synthesis of (-)-Epigallocatechin-3-gallate (EGCG) Octaacetate. It provides troubleshooting advice and frequently asked questions to address potential batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in the yield of our synthesized EGCG Octaacetate. What are the potential causes?
A1: Batch-to-batch variability in yield is a common issue in the synthesis of this compound. Several factors can contribute to this, including:
-
Purity of Starting EGCG: The quality of the initial EGCG is critical. Impurities or degradation of the EGCG starting material can lead to lower yields and the formation of side products. EGCG is known to be unstable and susceptible to degradation under various conditions like changes in pH, temperature, and exposure to oxygen.[1][2][3][4][5]
-
Reaction Conditions: The acetylation reaction is sensitive to several parameters. Inconsistencies in reaction temperature, time, and the molar ratio of reactants (EGCG, acetic anhydride, and catalyst) can significantly impact the yield.[6][7] For instance, using pyridine as a catalyst with acetic anhydride has been reported to produce high yields of fully acetylated EGCG.[6]
-
Presence of Water: Trace amounts of water in the reaction mixture can lead to the hydrolysis of the starting EGCG, resulting in by-products such as gallic acid and epigallocatechin, which complicates purification and reduces the yield of the desired product.[8][9]
-
Purification Method: The efficiency of the purification process, whether it's column chromatography or crystallization, will directly affect the final isolated yield. Inefficient purification can lead to loss of product.
Q2: Our final product shows inconsistent purity between batches when analyzed by HPLC. What could be the reason?
A2: Inconsistent purity often points to issues with the reaction or purification steps. Here are some common culprits:
-
Incomplete Acetylation: If the reaction does not go to completion, you will have a mixture of partially acetylated EGCG species alongside the fully acetylated this compound. This can be caused by insufficient reaction time, suboptimal temperature, or an incorrect stoichiometric ratio of acetic anhydride.
-
Side Reactions and Impurities: The presence of impurities in the starting EGCG or the reagents can lead to the formation of various side products. For example, the esterification of EGCG with acetic anhydride catalyzed by pyridine can yield multiple ester products that can be challenging to separate.[6]
-
Ineffective Purification: The chosen purification method may not be robust enough to consistently remove all impurities and partially acetylated intermediates. The separation of these closely related compounds can be challenging. Methods like preparative high-performance liquid chromatography (HPLC) or multiple rounds of column chromatography may be necessary to achieve high purity.[6]
-
Degradation of this compound: While more stable than EGCG, this compound can still degrade under certain conditions, particularly during workup and purification if exposed to harsh pH or high temperatures for extended periods.
Q3: We are having trouble with the purification of this compound. Can you suggest some effective methods?
A3: The purification of this compound typically involves chromatographic techniques to separate the desired product from unreacted starting materials, partially acetylated by-products, and other impurities.
-
Flash Column Chromatography: This is a common method for the initial purification. A typical stationary phase is silica gel, with a mobile phase consisting of a hexane-ethyl acetate gradient.[8]
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is often employed. This technique offers better separation of closely related compounds.[6]
-
Crystallization: If a suitable solvent system can be found, crystallization can be an effective final purification step to obtain a highly pure, crystalline product.
-
Sephadex Column Chromatography: For the removal of certain types of impurities, Sephadex LH-20 column chromatography with methanol as the mobile phase has been used in the purification of related compounds.[10]
Q4: How can we confirm the identity and structure of our synthesized this compound?
A4: A combination of analytical techniques is essential for the unambiguous structural confirmation of this compound:
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound.[6][11]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the addition of eight acetate groups to the EGCG molecule.[6][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for elucidating the precise structure and confirming that all eight hydroxyl groups have been acetylated.[6]
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of characteristic functional groups, such as the ester carbonyl groups.[6]
Troubleshooting Guide
This table provides a summary of common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Purity of starting EGCG is low. | Ensure the use of high-purity EGCG. Perform a purity check (e.g., by HPLC) on the starting material before use. |
| Reaction conditions are not optimal. | Systematically optimize reaction parameters such as temperature, time, and molar ratios of reactants. A common method involves using acetic anhydride with pyridine as a catalyst.[6][8] | |
| Presence of moisture in the reaction. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. | |
| Inconsistent Purity | Incomplete reaction. | Increase reaction time or temperature. Ensure the correct stoichiometry of the acetylating agent. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. |
| Inefficient purification. | Optimize the purification protocol. Consider using a multi-step purification process, such as flash chromatography followed by preparative HPLC or crystallization.[6] | |
| Degradation of the product. | Avoid prolonged exposure to harsh conditions (e.g., strong acids/bases, high temperatures) during workup and purification. | |
| Presence of Multiple Spots/Peaks | Formation of partially acetylated by-products. | Drive the reaction to completion by using an excess of the acetylating agent or increasing the reaction time. |
| Impurities in starting materials. | Use high-purity starting materials and reagents. | |
| Hydrolysis of EGCG.[8][9] | Ensure anhydrous reaction conditions. |
Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of synthesized this compound.
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. The exact gradient program should be optimized for the specific column and system.
-
Sample Preparation: Accurately weigh and dissolve a small amount of the this compound sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.
-
Injection: Inject a defined volume of the sample onto the HPLC column.
-
Detection: Monitor the elution of the compound using a UV detector, typically at a wavelength around 280 nm.[10]
-
Data Analysis: The purity is determined by calculating the peak area of the this compound as a percentage of the total peak area of all components in the chromatogram.
Protocol 2: Structural Confirmation by Mass Spectrometry (MS)
This protocol provides a general procedure for confirming the molecular weight of this compound.
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is commonly used.
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a solvent compatible with ESI-MS, such as methanol or acetonitrile.
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with an HPLC system.
-
Ionization: Use ESI in either positive or negative ion mode to generate molecular ions.
-
Mass Analysis: Acquire the mass spectrum. The expected molecular weight of this compound is 802.65 g/mol . Look for the corresponding [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ions.
Visualizations
Experimental Workflow for Troubleshooting Batch-to-Batch Variability
Caption: Troubleshooting workflow for addressing batch-to-batch variability in this compound synthesis.
This compound as a Prodrug and its Potential Mechanism
References
- 1. Stability of (-)-epigallocatechin gallate and its activity in liquid formulations and delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Degradation of green tea catechins in tea drinks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simple Approach to Enhance Green Tea Epigallocatechin Gallate Stability in Aqueous Solutions and Bioavailability: Experimental and Theoretical Characterizations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comprehensive Review of EGCG Modification: Esterification Methods and Their Impacts on Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Stability, and Antidiabetic Activity Evaluation of (−)-Epigallocatechin Gallate (EGCG) Palmitate Derived from Natural Tea Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic Synthesis and Antioxidant Activity of Mono- and Diacylated Epigallocatechin Gallate and Related By-Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 11. journals.plos.org [journals.plos.org]
- 12. Determination of (-)-epigallocatechin-3-gallate octaacetate and its metabolites in plasma of rats for pharmacokinetic study by ultra-performance-liquid-chromatography coupled to quadrupole-time-of-flight-mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Strategies to increase the shelf life of EGCG Octaacetate solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to increase the shelf life of EGCG Octaacetate solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a prodrug of Epigallocatechin-3-gallate (EGCG), the most abundant catechin in green tea. The acetylation of EGCG to form this compound is designed to improve its stability and bioavailability in vivo.[1] While more stable than its parent compound, this compound solutions can still degrade over time, primarily through hydrolysis of the acetate esters, leading to the formation of partially deacetylated intermediates and eventually EGCG.[2] Factors such as pH, temperature, light, and enzymatic activity can influence its degradation rate.[1][3][4]
Q2: What are the primary factors that affect the stability of this compound solutions?
A2: The stability of this compound solutions is influenced by several factors, similar to its parent compound EGCG. These include:
-
pH: EGCG is highly unstable in neutral to alkaline conditions (pH > 7), where it undergoes rapid oxidation and degradation.[5][6][7] Acidic conditions (pH 3-5) significantly improve the stability of EGCG.[8][9] While this compound is more resistant to pH-mediated hydrolysis, prolonged exposure to non-optimal pH can still lead to degradation.
-
Temperature: Elevated temperatures accelerate the degradation and epimerization of EGCG.[8][10] For optimal stability of this compound solutions, storage at low temperatures is crucial.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation of catechins.[11][12]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the polyphenol structure.[6]
-
Enzymatic Degradation: In biological matrices like plasma, esterases can rapidly hydrolyze the acetate groups of this compound.[1][3][4]
Q3: What are the visible signs of this compound solution degradation?
A3: Degradation of EGCG and its derivatives can sometimes be observed visually. Discoloration, often a shift to a yellowish or brownish hue, can indicate oxidation and the formation of degradation products like quinones and dimers.[13] Precipitation may also occur as the solubility of the degradation products can differ from that of the parent compound. However, significant degradation can occur without any visible changes, necessitating analytical methods for accurate assessment.
Q4: How should I store my this compound stock solutions?
A4: For long-term storage, it is recommended to store this compound stock solutions, typically prepared in organic solvents like DMSO or ethanol, at low temperatures. Recommendations from suppliers suggest storing stock solutions at -20°C for up to one month or at -80°C for up to six months.[5] To avoid repeated freeze-thaw cycles which can accelerate degradation, it is advisable to aliquot the stock solution into smaller, single-use vials.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of compound activity in aqueous solution. | - High pH: The solution pH may be neutral or alkaline, leading to rapid hydrolysis and oxidation.[5][6] - Elevated Temperature: Storage at room temperature or higher accelerates degradation.[8][10] - Presence of Metal Ions: Trace metal ions can catalyze oxidation.[14] | - Adjust the pH of the aqueous solution to a range of 3-5 using a suitable buffer (e.g., citrate buffer).[9] - Store the solution at refrigerated temperatures (2-8°C) or frozen (-20°C or -80°C).[5] - Add a chelating agent like EDTA (final concentration ~65 µM) to scavenge metal ions.[14] |
| Discoloration (yellowing/browning) of the solution. | - Oxidation: Exposure to oxygen and/or light has likely caused oxidative degradation.[6][12][13] | - Prepare solutions using deoxygenated solvents. - Store solutions in amber vials or protect them from light.[12] - Consider adding an antioxidant such as ascorbic acid (final concentration ~5.6 mM).[14] |
| Precipitation in the solution upon storage. | - Poor Solubility of Degradation Products: As this compound degrades to EGCG and other byproducts, their lower solubility in the chosen solvent system may cause them to precipitate. - Solvent Evaporation: If not sealed properly, solvent evaporation can increase the concentration and lead to precipitation. | - Ensure the solution is stored in a tightly sealed container. - If precipitation is observed, the solution should be considered degraded and a fresh solution should be prepared. Analytical validation (e.g., via HPLC) is recommended to confirm the identity and purity of the precipitate. |
| Inconsistent results in biological assays. | - Degradation in Cell Culture Media: Standard cell culture media often have a pH of ~7.4, which can lead to rapid degradation of this compound during the experiment.[15] - Enzymatic degradation in serum-containing media. [1][3][4] | - Prepare fresh solutions immediately before use. - Minimize the incubation time as much as possible. - For in vitro studies, consider the use of serum-free media if appropriate for the cell line, or add stabilizers like formic acid if compatible with the experimental setup.[3][4] |
Quantitative Data on Stability
While specific quantitative degradation kinetics for this compound are not extensively published, the data for its parent compound, EGCG, provide a valuable reference for understanding the impact of environmental factors. It is important to note that this compound is inherently more stable than EGCG.
Table 1: Effect of pH and Temperature on the Degradation Rate Constant of EGCG in Aqueous Solution
| pH | Temperature (°C) | Degradation Rate Constant (s⁻¹) |
| 3 | 25 | 1.06 x 10⁻⁷ |
| 8 | 135 | 8.83 x 10⁻² |
Data adapted from a study on EGCG stability.[8][16]
Table 2: Stability of EGCG in Different Aqueous Media at -20°C
| Medium | Stability after 3-4 days |
| 10 mM HCl | Very stable (for at least a week) |
| Ringers' or Saline Solution (neutral pH) | Significant loss (25% to 90%) |
Data adapted from a study on EGCG stability.[14]
Table 3: Stability of Processed this compound (pro-EGCG) Samples
| Storage Condition | Stability |
| 4°C for 7 days | >95% remained |
| -20°C for 4 weeks | >95% remained |
| Room temperature in plasma | Rapidly degraded |
Data adapted from a study on pro-EGCG in plasma.[1][3]
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Aqueous Solution
This protocol is adapted from methods used to stabilize EGCG solutions and is intended for non-cell-based experiments where the additives are not expected to interfere.
Materials:
-
This compound
-
High-purity water (e.g., HPLC grade), deoxygenated by sparging with nitrogen or argon for 30 minutes.
-
Citric acid
-
Disodium phosphate
-
Ascorbic acid
-
EDTA disodium salt
-
Sterile, amber glass vials
Procedure:
-
Prepare a Citrate-Phosphate Buffer (pH 4.0):
-
Prepare a 0.1 M citric acid solution.
-
Prepare a 0.2 M disodium phosphate solution.
-
Mix the two solutions in an appropriate ratio to achieve a pH of 4.0 (approximately 61.5 ml of 0.1 M citric acid and 38.5 ml of 0.2 M disodium phosphate, adjust as necessary).
-
Deoxygenate the buffer.
-
-
Prepare the Stabilizer Stock Solution:
-
In the deoxygenated citrate-phosphate buffer, dissolve ascorbic acid to a final concentration of 5.6 mM and EDTA to a final concentration of 65 µM.[14]
-
-
Prepare the this compound Solution:
-
Weigh the desired amount of this compound.
-
Dissolve the this compound in a small amount of a compatible organic solvent (e.g., DMSO or ethanol) if necessary, before diluting with the stabilizer solution. Ensure the final concentration of the organic solvent is minimal and does not affect the experiment.
-
Alternatively, for a completely aqueous solution, directly dissolve the this compound in the stabilizer solution. Sonication may aid in dissolution.
-
-
Storage:
-
Filter the solution through a 0.22 µm sterile filter into sterile, amber glass vials.
-
Flush the headspace of the vials with an inert gas (nitrogen or argon) before sealing.
-
Store at 2-8°C for short-term use or at -20°C for longer-term storage.
-
Protocol 2: Stability Testing of this compound Solutions by HPLC
Objective: To quantify the concentration of this compound over time under specific storage conditions.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound standard
-
Mobile phase: Acetonitrile and water (with 0.1% formic acid or acetic acid), gradient or isocratic elution may be used. A common mobile phase for EGCG is Methanol: 0.1% Acetic Acid (75:25 v/v).[17]
-
Prepared this compound solutions to be tested.
Procedure:
-
Prepare a Calibration Curve:
-
Prepare a stock solution of this compound standard in the mobile phase.
-
Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard and record the peak area at the appropriate wavelength (e.g., around 276 nm for EGCG).[17]
-
-
Sample Preparation and Storage:
-
Prepare the this compound solutions to be tested under various conditions (e.g., different pH, temperature, light exposure).
-
At specified time points (e.g., 0, 24, 48, 72 hours; 1 week, 2 weeks, etc.), withdraw an aliquot of each solution.
-
-
HPLC Analysis:
-
Inject the samples into the HPLC system.
-
Monitor the chromatogram for the this compound peak and any potential degradation products.
-
Quantify the concentration of this compound in each sample using the calibration curve.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each condition.
-
Calculate the degradation rate constant (k) if the degradation follows first-order kinetics using the equation: ln([A]t/[A]0) = -kt, where [A]t is the concentration at time t, and [A]0 is the initial concentration.
-
Visualizations
Caption: Simplified degradation pathway of this compound.
Caption: Workflow for assessing the stability of this compound solutions.
Caption: Factors influencing the stability of this compound solutions.
References
- 1. Frontiers | Determination of (-)-epigallocatechin-3-gallate octaacetate and its metabolites in plasma of rats for pharmacokinetic study by ultra-performance-liquid-chromatography coupled to quadrupole-time-of-flight-mass-spectrometry [frontiersin.org]
- 2. Comparative Evaluation of Different Co-Antioxidants on the Photochemical- and Functional-Stability of Epigallocatechin-3-gallate in Topical Creams Exposed to Simulated Sunlight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of (-)-epigallocatechin-3-gallate octaacetate and its metabolites in plasma of rats for pharmacokinetic study by ultra-performance-liquid-chromatography coupled to quadrupole-time-of-flight-mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of Polyphenols Epigallocatechin Gallate and Pentagalloyl Glucose in a Simulated Digestive System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of Ultrasound, Oxygen and Sunlight on the Stability of (−)-Epigallocatechin Gallate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Simple Approach to Enhance Green Tea Epigallocatechin Gallate Stability in Aqueous Solutions and Bioavailability: Experimental and Theoretical Characterizations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reaction kinetics of degradation and epimerization of epigallocatechin gallate (EGCG) in aqueous system over a wide temperature range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scialert.net [scialert.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. currentseparations.com [currentseparations.com]
- 15. The antioxidant and pro-oxidant activities of green tea polyphenols: a role in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. sphinxsai.com [sphinxsai.com]
Technical Support Center: EGCG Octaacetate Animal Model Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Epigallocatechin-3-gallate Octaacetate (EGCG-O or pro-EGCG) in animal models.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with EGCG Octaacetate.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or undetectable plasma levels of EGCG-O. | Rapid Degradation: EGCG-O is highly unstable in plasma at room temperature due to enzymatic degradation by esterases.[1][2] | Stabilize Samples Immediately: Add a stabilizer like formic acid to plasma samples immediately after collection and keep them on ice (-10°C) during processing.[1][3] Formic acid has been shown to be superior to other esterase inhibitors in preventing EGCG-O degradation.[1] |
| Low Oral Bioavailability: Despite being a prodrug designed to improve bioavailability, EGCG-O is extensively metabolized after oral administration, leading to low plasma concentrations of the parent compound.[1][3] | Use a Sensitive Analytical Method: Employ a highly sensitive method like UPLC-QTOF-MS to accurately quantify the low levels of EGCG-O and its metabolites.[3][4] Consider alternative routes of administration if the research goals require higher systemic exposure to the intact prodrug. | |
| Suboptimal Vehicle: Poor solubility of EGCG-O in the chosen vehicle can lead to inconsistent dosing and absorption. | Select an Appropriate Vehicle: EGCG-O can be dissolved in N-methyl-2-pyrrolidone (NMP) for intragastric administration in rats.[3] | |
| High variability in experimental results between animals. | Inconsistent Dosing: Issues with vehicle preparation or administration technique can lead to variable dosing. | Ensure Homogeneous Formulation: Ensure EGCG-O is fully dissolved in the vehicle before each administration. Use precise techniques, such as oral gavage, for accurate dosing. |
| Fasting State: The fasting state of the animals can influence absorption and metabolism. | Standardize Fasting Protocol: Fast animals overnight before administration to ensure consistent gastrointestinal conditions.[3] | |
| Unexpected physiological or toxicological effects. | High Dosage: High doses of EGCG (the active metabolite) can negatively impact certain parameters, such as skeletal structure and strength in mice.[5][6] An oral dose of 2000 mg/kg of an EGCG preparation was lethal to rats.[7] | Perform Dose-Response Studies: Start with lower, previously reported effective doses (e.g., 50 mg/kg in rats) and perform a dose-escalation study to find the optimal therapeutic window.[3] A no-observed-adverse-effect level (NOAEL) for an EGCG preparation has been established at 500 mg/kg/day in rats.[7] |
| Vehicle Toxicity: The vehicle itself may have physiological effects. | Run Vehicle-Only Control Group: Always include a control group that receives only the vehicle to distinguish the effects of EGCG-O from those of the administration medium. | |
| Difficulty detecting and quantifying metabolites. | Lack of Commercial Standards: Commercially available standards for EGCG-O metabolites like EGCG diacetates and triacetates may not be available.[1][3] | Utilize High-Resolution Mass Spectrometry: Use a method like UPLC-QTOF-MS which allows for the identification and relative quantification of metabolites based on their exact mass, even without a dedicated standard.[3][4] |
Frequently Asked Questions (FAQs)
Formulation and Administration
-
Q1: What is a suitable vehicle for oral administration of this compound in rats?
-
A1: N-methyl-2-pyrrolidone (NMP) has been successfully used as a vehicle for dissolving EGCG-O for intragastric administration in rats.[3]
-
-
Q2: What is a typical oral dose for this compound in rodent models?
-
A2: A single bolus dose of 50 mg/kg has been used in pharmacokinetic studies in Sprague-Dawley rats.[3] However, dosage can vary depending on the animal model and research question. For its active metabolite EGCG, doses in mice have ranged from ~9 mg/kg/day to 200 mg/kg/day, with higher doses showing some negative effects on skeletal parameters.[5][6]
-
Pharmacokinetics and Metabolism
-
Q3: Why is this compound used instead of EGCG?
-
Q4: What happens to this compound after oral administration?
-
Q5: How stable is this compound in plasma samples?
Analytical Considerations
-
Q6: What is the best method to analyze this compound and its metabolites in plasma?
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Rats The following data were obtained after a single 50 mg/kg intragastric administration to female Sprague-Dawley rats (n=3).[3][4]
| Parameter | Symbol | Value (Mean ± SD) | Unit |
| Maximum Plasma Concentration | Cmax | 0.067 ± 0.04 | µg/mL |
| Time to Maximum Concentration | Tmax | 1.33 | hours |
| Area Under the Curve | AUC | 0.20 ± 0.05 | h × µg/mL |
| Elimination Rate Constant | Kel | 0.20 ± 0.11 | hr⁻¹ |
Experimental Protocols
Protocol 1: Pharmacokinetic Analysis of this compound in Rats
This protocol outlines a method for assessing the pharmacokinetic profile of EGCG-O following oral administration in rats, based on established studies.[3]
1. Animal Model:
-
Species: Sprague-Dawley (SD) rats, female, ~250g.
-
Housing: Standard conditions with controlled temperature and light/dark cycle.
-
Acclimatization: Allow animals to acclimate for at least one week before the experiment.
-
Fasting: Fast animals overnight prior to dosing, with free access to water.
2. Formulation Preparation:
-
Dissolve this compound in N-methyl-2-pyrrolidone (NMP) to the desired concentration for a 50 mg/kg dose.
-
Ensure the solution is homogeneous before administration.
3. Administration:
-
Administer a single 50 mg/kg bolus dose to each rat via intragastric gavage.
4. Blood Sample Collection:
-
Collect blood samples (~200 µL) from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 6, 8, and 24 hours post-administration).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
5. Sample Processing (Critical Step):
-
Immediately after collection, place blood samples in an ice bath (~ -10°C).
-
Add a stabilizer: Mix 6 µL of formic acid with every 50 µL of plasma to inhibit esterase activity.[1]
-
Centrifuge the blood samples at 1780 x g for 10 minutes at a low temperature (e.g., 4°C or -10°C) to separate the plasma.
-
Transfer the plasma supernatant to a clean tube and store at -80°C until analysis.
6. Bioanalytical Method:
-
Analyze plasma concentrations of EGCG-O and its metabolites using a validated UPLC-QTOF-MS method.
-
Use an appropriate internal standard for quantification.
-
Develop a calibration curve with a linear range covering the expected low concentrations (e.g., 0.01 to 2.5 µg/mL).[3]
7. Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using a non-compartmental model analysis with appropriate software.
Visualizations
Diagram 1: Experimental Workflow for a Pharmacokinetic Study
References
- 1. Determination of (-)-epigallocatechin-3-gallate octaacetate and its metabolites in plasma of rats for pharmacokinetic study by ultra-performance-liquid-chromatography coupled to quadrupole-time-of-flight-mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of (-)-epigallocatechin gallate and its activity in liquid formulations and delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Determination of (-)-epigallocatechin-3-gallate octaacetate and its metabolites in plasma of rats for pharmacokinetic study by ultra-performance-liquid-chromatography coupled to quadrupole-time-of-flight-mass-spectrometry [frontiersin.org]
- 4. Determination of (-)-epigallocatechin-3-gallate octaacetate and its metabolites in plasma of rats for pharmacokinetic study by ultra-performance-liquid-chromatography coupled to quadrupole-time-of-flight-mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased dosage and treatment time of Epigallocatechin-3-gallate (EGCG) negatively affects skeletal parameters in normal mice and Down syndrome mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increased dosage and treatment time of Epigallocatechin-3-gallate (EGCG) negatively affects skeletal parameters in normal mice and Down syndrome mouse models | PLOS One [journals.plos.org]
- 7. Safety studies on epigallocatechin gallate (EGCG) preparations. Part 2: dermal, acute and short-term toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: EGCG Octaacetate Quantification Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of (-)-epigallocatechin-3-gallate octaacetate (EGCG Octaacetate) quantification assays.
Frequently Asked Questions (FAQs)
Q1: What are the essential parameters for validating a quantification method for this compound?
A1: According to the International Council for Harmonisation (ICH) Q2(R2) guidelines, the core parameters for validating an analytical method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[1]
-
Linearity: Demonstrating a direct proportional relationship between the concentration of the analyte and the analytical signal over a defined range.[1]
-
Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[1]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically evaluated at three levels:
-
Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
Reproducibility: Precision between different laboratories.
-
-
Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated suitable precision, accuracy, and linearity.[2]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]
-
System Suitability: A test to ensure that the analytical system is performing correctly at the time of analysis.[1]
Q2: Which analytical techniques are most common for this compound quantification?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with various detectors are the most prevalent techniques. Specifically:
-
HPLC with UV detection: A widely used method for routine analysis.[5]
-
UPLC coupled with Quadrupole-Time-of-Flight Mass Spectrometry (UPLC-Qtof-MS): This method offers high sensitivity and is capable of detecting and quantifying this compound and its metabolites.[6][7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides high selectivity and sensitivity, making it suitable for complex matrices like plasma.[8]
Q3: Why is this compound used as a prodrug for EGCG?
A3: this compound, a prodrug of EGCG, is created by acetylating EGCG. This modification gives it a higher resistance to acid and base hydrolysis, which is thought to increase its bioavailability compared to EGCG.[6] EGCG itself is known for its chemical instability and extensive metabolism, which can limit its effectiveness in vivo.[6]
Q4: What are typical acceptance criteria for method validation?
A4: Acceptance criteria should be predefined in the validation protocol.[1] While they can vary based on the method's intended purpose, common criteria include:
-
Linearity: Correlation coefficient (R²) > 0.99.[6]
-
Accuracy: Recovery within 85-115% for assays.
-
Precision: Relative Standard Deviation (RSD) ≤ 2% is often acceptable for repeatability and intermediate precision.[1][9][10][11] For lower concentrations, such as the Lower Limit of Quantification (LLOQ), an RSD within 20% may be acceptable.[6]
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound.
Chromatography Issues (HPLC/UPLC)
Problem: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause 1: Column Overload.
-
Solution: Reduce the concentration of the injected sample.
-
-
Possible Cause 2: Inappropriate Mobile Phase pH.
-
Solution: EGCG and its derivatives contain phenolic groups. Adding a small amount of acid (e.g., 0.1% acetic acid or formic acid) to the mobile phase can improve peak shape by suppressing the ionization of silanol groups on the column packing.[5]
-
-
Possible Cause 3: Column Degradation.
-
Solution: Use a guard column to protect the analytical column.[5] If performance does not improve, replace the analytical column.
-
Problem: Shifting Retention Times
-
Possible Cause 1: Inconsistent Mobile Phase Preparation.
-
Solution: Ensure the mobile phase is prepared consistently for each run. Use a sonicator to degas the mobile phase before use.[5]
-
-
Possible Cause 2: Fluctuation in Column Temperature.
-
Solution: Use a column oven to maintain a consistent temperature throughout the analysis.
-
-
Possible Cause 3: Pump Malfunction or Leaks.
-
Solution: Check the HPLC/UPLC system for leaks and ensure the pump is delivering a consistent flow rate.
-
Problem: Low Signal Intensity or Sensitivity
-
Possible Cause 1: Analyte Degradation.
-
Solution: EGCG and its derivatives can be unstable.[12][13] In biological matrices like plasma, stabilize the sample immediately, for instance, by adding formic acid.[6] Store samples at low temperatures (-80°C) and minimize freeze-thaw cycles.[6] The use of ascorbic acid as a reducing agent has also been shown to protect against degradation.[12]
-
-
Possible Cause 2: Suboptimal MS Ionization.
Validation Parameter Failures
Problem: Failing Linearity (R² < 0.99)
-
Possible Cause 1: Inaccurate Standard Preparation.
-
Solution: Carefully prepare calibration standards from a reliable stock solution. Ensure the analyte is fully dissolved.[10]
-
-
Possible Cause 2: Detector Saturation at High Concentrations.
-
Solution: Narrow the concentration range of the calibration curve.
-
-
Possible Cause 3: Analyte Adsorption.
-
Solution: Use deactivated vials or adjust the mobile phase composition.
-
Problem: Poor Accuracy or Precision (%RSD > 15%)
-
Possible Cause 1: Inconsistent Sample Preparation/Extraction.
-
Solution: Ensure a consistent and reproducible extraction procedure. For plasma samples, a protein precipitation step followed by extraction with a solvent mixture like isopropanol/methyl-tert-butyl ether can be effective.[6] Use an internal standard to compensate for variability.
-
-
Possible Cause 2: Instrument Variability.
-
Solution: Perform system suitability tests before each run to ensure the instrument is performing correctly. Check parameters like peak area precision, theoretical plates, and tailing factor.[11]
-
Quantitative Data Summary
The following tables summarize typical validation parameters for EGCG and its derivatives based on published methods.
Table 1: HPLC/UPLC-UV Method Validation Parameters
| Parameter | EGCG | This compound (Typical Expected) |
| Linearity Range | 20-120 µg/mL[5] | 10-150 µg/mL |
| Correlation Coefficient (R²) | > 0.999[9] | > 0.99 |
| LOD | 5.07 µg/mL[5] | ~1-5 µg/mL |
| LOQ | 15.27 µg/mL[5] | ~5-15 µg/mL |
| Accuracy (% Recovery) | 99.1% to 100.4%[9][10][11] | 95-105% |
| Precision (%RSD) | < 2%[9][10][11] | < 2% |
Table 2: UPLC-MS Method Validation Parameters for this compound in Plasma
| Parameter | Value | Reference |
| Linearity Range | 0.01–2.5 µg/mL | [6] |
| Correlation Coefficient (R²) | > 0.999 | [6] |
| LLOQ | 0.01 µg/mL | [6] |
| Intra-day Precision (%CV) | Within 15% | [6] |
| Inter-day Precision (%CV) | Within 15% | [6] |
| Accuracy | Within 15% of nominal | [6] |
Experimental Protocols
Protocol 1: HPLC-UV Method Validation for this compound
-
Chromatographic System:
-
Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Serially dilute the stock solution with the mobile phase to prepare calibration standards ranging from 10 to 150 µg/mL.
-
-
Validation Experiments:
-
Specificity: Inject blank (mobile phase), placebo, and a standard solution to demonstrate no interference at the retention time of this compound.
-
Linearity: Inject each calibration standard in triplicate and construct a calibration curve by plotting the peak area against the concentration. Calculate the correlation coefficient.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo mixture at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Calculate the percentage recovery.
-
Precision (Repeatability): Inject a single concentration (e.g., 100 µg/mL) six times and calculate the %RSD of the peak areas.
-
Precision (Intermediate): Repeat the repeatability test on a different day with a different analyst.
-
Robustness: Deliberately vary chromatographic conditions (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±2°C) and assess the impact on the results.
-
Protocol 2: UPLC-Qtof-MS Bioanalytical Method Validation (Plasma)
-
LC-MS System:
-
Column: UPLC C18 column.
-
Mobile Phase: Gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
MS Detection: Qtof-MS in positive ion electrospray mode, monitoring for the [M+NH₄]⁺ adduct of this compound.
-
-
Sample Preparation:
-
To 50 µL of plasma, add 6 µL of formic acid to stabilize the analyte.[6]
-
Spike with this compound standard and an appropriate internal standard.
-
Perform protein precipitation with a suitable solvent (e.g., acetonitrile).
-
Perform liquid-liquid extraction with an isopropanol/methyl-tert-butyl ether mixture.[6]
-
Evaporate the organic layer and reconstitute the residue in the mobile phase for injection.
-
-
Validation Experiments:
-
Linearity: Prepare calibration standards by spiking blank plasma with known concentrations of this compound (e.g., 0.01 to 2.5 µg/mL).[6]
-
Accuracy and Precision: Prepare Quality Control (QC) samples at LLOQ, low, medium, and high concentrations. Analyze six replicates of each QC level on three separate days to determine intra-day and inter-day accuracy and precision.[6]
-
Recovery: Compare the analyte response from extracted samples to the response from unextracted standards to determine the extraction efficiency.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix.
-
Stability: Assess the stability of this compound in plasma under various conditions: short-term (room temperature), long-term (frozen at -80°C), and after freeze-thaw cycles.[6]
-
Visualizations
Caption: General workflow for analytical method validation.
Caption: Troubleshooting logic for common HPLC/UPLC issues.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Determination of (-)-epigallocatechin-3-gallate octaacetate and its metabolites in plasma of rats for pharmacokinetic study by ultra-performance-liquid-chromatography coupled to quadrupole-time-of-flight-mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of (-)-epigallocatechin-3-gallate octaacetate and its metabolites in plasma of rats for pharmacokinetic study by ultra-performance-liquid-chromatography coupled to quadrupole-time-of-flight-mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Method development and validation for rapid identification of epigallocatechin gallate using ultra-high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Method development and validation for rapid identification of epigallocatechin gallate using ultra-high performance liquid chromatography | PLOS One [journals.plos.org]
- 11. journals.plos.org [journals.plos.org]
- 12. Validation of a high performance liquid chromatography method for the stabilization of epigallocatechin gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. repository.unair.ac.id [repository.unair.ac.id]
Validation & Comparative
EGCG Octaacetate vs. EGCG: A Comparative Guide on Bioavailability and Stability for Researchers
For researchers, scientists, and drug development professionals, the quest for potent and effective therapeutic agents often involves overcoming the inherent limitations of natural compounds. Epigallocatechin-3-gallate (EGCG), the most abundant catechin in green tea, has demonstrated significant potential in preclinical studies for various applications, including oncology. However, its clinical translation has been hampered by poor oral bioavailability and inherent instability. This guide provides an objective comparison of EGCG and its peracetylated prodrug, EGCG octaacetate, focusing on their respective bioavailability and stability, supported by experimental data.
Executive Summary
This compound, a synthetic derivative of EGCG, is designed to surmount the pharmacokinetic challenges associated with the parent molecule. By masking the hydrophilic hydroxyl groups with acetyl moieties, this compound exhibits enhanced lipophilicity, which is anticipated to improve its absorption and protect it from premature degradation. Experimental evidence, primarily from rodent models, suggests that this structural modification leads to altered pharmacokinetic profiles. While direct comparative studies on stability are limited, the rationale behind the prodrug approach and data from other acylated EGCG derivatives indicate a significant improvement in stability for this compound, particularly in environments where EGCG is prone to degradation.
Bioavailability: A Head-to-Head Comparison
The oral bioavailability of a compound is a critical determinant of its therapeutic efficacy. EGCG is known for its low oral bioavailability, which is attributed to its poor membrane permeability and extensive first-pass metabolism.[1] this compound is hypothesized to be more readily absorbed and then converted to EGCG intracellularly, thereby increasing the systemic exposure to the active compound.
Below is a summary of pharmacokinetic parameters for this compound and EGCG following oral administration in rats. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions such as dosage and vehicle.
Table 1: Pharmacokinetic Parameters of this compound and EGCG in Rats (Oral Administration)
| Compound | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Reference |
| This compound | 50 | 0.067 ± 0.04 | 1.33 | 0.20 ± 0.05 | [2] |
| EGCG | 200 (in DGT) | Not Reported | Not Reported | ~0.1% Bioavailability | [1] |
| EGCG (in O-methyl EGCG study) | 100 | Not Reported | Not Reported | 39.6 ± 14.2 (µg·h/L) | [3] |
DGT: Decaffeinated Green Tea
The data indicates that while this compound is detected in plasma, its concentration is low, suggesting rapid metabolism back to EGCG or other metabolites.[2] A direct comparison of AUC values is challenging due to different units and experimental setups. However, the rationale for using this compound is that it serves as a more stable delivery vehicle to increase the overall systemic exposure to EGCG.
Stability Profile: Protecting the Potent Core
The stability of EGCG is highly dependent on environmental factors, particularly pH and temperature. It is relatively stable in acidic conditions but degrades rapidly in neutral or alkaline environments, such as those found in the small intestine. This instability not only reduces the amount of active compound reaching its target but can also lead to the formation of potentially confounding degradation products.
Table 2: Stability of EGCG under Various Conditions
| Condition | EGCG Stability | Reference |
| pH | Stable at acidic pH (<6), degrades rapidly at neutral to alkaline pH (>7). | [5] |
| Temperature | Stability decreases with increasing temperature. | [6] |
| Aqueous Solution | Prone to auto-oxidation and epimerization. | [7] |
Experimental Protocols
Oral Bioavailability Study in Rats
A common experimental design to assess the oral bioavailability of compounds like EGCG and this compound involves the following steps:
-
Animal Model: Male Sprague-Dawley rats are typically used. The animals are fasted overnight before the experiment to ensure an empty stomach, which can influence absorption.
-
Compound Administration: The test compound (EGCG or this compound) is administered orally via gavage. The compound is usually dissolved or suspended in a suitable vehicle, such as a mixture of polyethylene glycol and saline.
-
Blood Sampling: Blood samples are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) after administration.
-
Plasma Preparation: The collected blood is centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Sample Analysis: The concentration of the compound and its metabolites in the plasma samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC, using non-compartmental analysis.
In Vitro Stability Assay
The stability of EGCG and its derivatives can be assessed under various conditions to mimic physiological environments:
-
Preparation of Solutions: Stock solutions of the test compound are prepared in a suitable solvent.
-
Incubation Conditions: The stock solution is diluted in different buffer solutions with varying pH values (e.g., pH 2, 4, 6, 7.4, 8) and incubated at different temperatures (e.g., 4°C, 25°C, 37°C).
-
Time-Point Sampling: Aliquots are taken from the incubation mixtures at specific time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analysis: The concentration of the remaining parent compound in the aliquots is determined by HPLC.
-
Data Analysis: The degradation rate of the compound is calculated from the decrease in its concentration over time.
Signaling Pathways and Experimental Workflows
EGCG is known to modulate multiple signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. The enhanced bioavailability of EGCG through the administration of this compound is expected to lead to a more pronounced effect on these pathways.
References
- 1. Absorption, distribution, elimination of tea polyphenols in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of (-)-epigallocatechin-3-gallate octaacetate and its metabolites in plasma of rats for pharmacokinetic study by ultra-performance-liquid-chromatography coupled to quadrupole-time-of-flight-mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of (-)-epigallocatechin-3-O-gallate (EGCG) and O-methyl EGCG bioavailability in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Stability, and Antidiabetic Activity Evaluation of (−)-Epigallocatechin Gallate (EGCG) Palmitate Derived from Natural Tea Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of Polyphenols Epigallocatechin Gallate and Pentagalloyl Glucose in a Simulated Digestive System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scialert.net [scialert.net]
- 7. currentseparations.com [currentseparations.com]
A Comparative Analysis of the Anticancer Efficacy of EGCG and EGCG Octaacetate
For researchers, scientists, and professionals in drug development, the quest for potent, naturally derived anticancer compounds is a significant focus. Epigallocatechin-3-gallate (EGCG), the most abundant catechin in green tea, has long been recognized for its tumor-inhibiting properties. However, its clinical utility is hampered by poor stability and low bioavailability. To overcome these limitations, a prodrug approach has been employed, leading to the synthesis of EGCG octaacetate (pro-EGCG), a peracetylated form of EGCG. This guide provides a comprehensive comparison of the anticancer activities of EGCG and this compound, supported by experimental data, to elucidate the potential advantages of this synthetic derivative.
Enhanced Bioavailability and Cellular Uptake of this compound
This compound is designed as a more lipophilic and stable precursor to EGCG. This structural modification is intended to improve its absorption and cellular uptake, allowing for a more effective delivery of the active compound, EGCG, to cancer cells. Once inside the cell, this compound is hydrolyzed by cellular esterases to release EGCG. Studies have shown that this prodrug strategy can lead to higher intracellular concentrations of EGCG compared to direct administration of the parent compound.
Comparative Anticancer Activity: A Data-Driven Overview
The anticancer effects of both EGCG and this compound have been evaluated across various cancer cell lines, with key metrics being cell viability (IC50 values), induction of apoptosis, and cell cycle arrest.
Cell Viability Inhibition
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting biological processes, such as cell proliferation. While direct comparative studies are limited, available data suggests that this compound may exhibit comparable or, in some cases, slightly enhanced potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| EGCG | H1299 (Lung Cancer) | 27.63 | [1] |
| A549 (Lung Cancer) | 28.34 | [1] | |
| HCT116 (Colorectal Cancer) | ~50 | [2] | |
| HT-29 (Colorectal Cancer) | ~80 | [2] | |
| This compound | H460 (Lung Cancer) | Slightly lower than EGCG |
Induction of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism through which anticancer agents eliminate malignant cells. Studies have demonstrated that both EGCG and its octaacetate derivative can induce apoptosis in cancer cells. Notably, a study on breast cancer cells found that this compound induced significant apoptosis at a lower concentration than EGCG.
| Compound | Cancer Cell Line | Apoptosis Induction | Key Findings | Reference |
| EGCG | H1299 (Lung Cancer) | Dose-dependent increase | Mean apoptotic rate increased from 2.40% (control) to 46.00% at 50 µM. | [1] |
| A549 (Lung Cancer) | Dose-dependent increase | Mean apoptotic rate increased from 4.00% (control) to 56.20% at 50 µM. | [1] | |
| HCT116 (Colorectal Cancer) | Increased early and late apoptosis | Significant increase in apoptotic cells at IC50 concentration. | [2] | |
| This compound | Breast Cancer Cells | Induced significant apoptosis | Effective at a lower concentration (20 µM) compared to EGCG (40 µM). |
Cell Cycle Arrest
The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a hallmark of cancer. Both EGCG and this compound have been shown to interfere with the cell cycle in cancer cells, often leading to arrest in the G1 or G2/M phase, thereby preventing their proliferation.
| Compound | Cancer Cell Line | Effect on Cell Cycle | Key Findings | Reference |
| EGCG | AsPC-1 (Pancreatic Cancer) | G1 phase arrest | Induced expression of p21 and p27; inhibited cyclin D1, cdk4, and cdk6. | [3] |
| MCF-7 (Breast Cancer) | G2/M phase arrest | Dose-dependent increase in the percentage of cells in the G2/M phase. | [4] | |
| This compound | Prostate Cancer Cells | Redirected cell cycle arrest to apoptosis | In combination with arecoline, this compound counteracted G2/M arrest and promoted apoptosis. | [5] |
Mechanistic Insights: The PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Both EGCG and this compound have been shown to exert their anticancer effects, at least in part, by modulating this pathway.
Research indicates that this compound suppresses xenograft tumor growth and inhibits tumor angiogenesis by reducing the expression of vascular endothelial growth factor A (VEGFA) and hypoxia-inducible factor 1-alpha (HIF1α) through the PI3K/Akt/mTOR signaling pathway.[6] Similarly, EGCG has been shown to inhibit the proliferation and induce apoptosis in lung cancer cells by inhibiting the activation of the PI3K/Akt signaling pathway.[7]
Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by EGCG and this compound.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental methodologies are crucial. Below are summaries of common protocols used in the cited research.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of EGCG or this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with EGCG or this compound at predetermined concentrations and time points.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in a binding buffer containing Annexin V (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and Propidium Iodide (PI, a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to quantify the percentage of cells in different stages of apoptosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and harvested.
-
Fixation: Cells are fixed, typically with cold ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with PI, which intercalates with DNA.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. EGCG’s anticancer potential unveiled: triggering apoptosis in lung cancer cell lines through in vitro investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epigallocatechin gallate triggers apoptosis by suppressing de novo lipogenesis in colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Protective Effects of Epigallocatechin Gallate (EGCG) on Endometrial, Breast, and Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of EGCG induced apoptosis in lung cancer cells by inhibiting PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of EGCG Octaacetate Versus Other Catechins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of (-)-Epigallocatechin-3-gallate (EGCG) Octaacetate against its parent compound, EGCG, and other major green tea catechins, including (-)-Epicatechin (EC), (-)-Epigallocatechin (EGC), and (-)-Epicatechin-3-gallate (ECG). The information presented is based on available experimental data to assist researchers in evaluating these compounds for potential therapeutic applications.
Introduction to EGCG Octaacetate
(-)-Epigallocatechin-3-gallate (EGCG) is the most abundant and biologically active catechin in green tea, known for its antioxidant, anti-inflammatory, and anticancer properties.[1][2] However, the therapeutic potential of EGCG is often limited by its poor stability and low bioavailability.[3] To overcome these limitations, a prodrug approach has been employed, leading to the synthesis of this compound (also referred to as pro-EGCG). This peracetylated form of EGCG masks the hydrophilic hydroxyl groups, thereby increasing its lipophilicity and stability, with the potential for enhanced cellular uptake and subsequent conversion to the active EGCG form within the cell.
Comparative Anticancer and Anti-inflammatory Efficacy
While direct comparative studies of this compound against a full panel of other catechins are limited, the available data consistently demonstrates its superior or comparable efficacy to EGCG. The following tables summarize key findings from in vitro studies.
Anticancer Activity: Proliferation Inhibition
The antiproliferative effects of catechins are often evaluated using cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| EGCG | WI38VA (SV40 transformed) | Fibrosarcoma | 10 | [4] |
| WI38 (Normal) | Fibroblast | 120 | [4] | |
| H1299 | Lung Cancer | 27.63 | [5] | |
| A549 | Lung Cancer | 28.34 | [5] | |
| MCF-7 | Breast Cancer | 37.7 | [1] | |
| CaSki | Cervical Cancer | 27.3 | [1] | |
| HeLa | Cervical Cancer | 47.9 | [1] | |
| ECG | HSC-2 | Oral Carcinoma | Highly Toxic | [6] |
| HGF-2 (Normal) | Fibroblast | Highly Toxic | [6] | |
| EGC | HSC-2 | Oral Carcinoma | Moderately Toxic | [6] |
| HGF-2 (Normal) | Fibroblast | Least Toxic | [6] | |
| EC | HSC-2 | Oral Carcinoma | Least Toxic | [6] |
| HGF-2 (Normal) | Fibroblast | Least Toxic | [6] |
*Note: A study on oral carcinoma cells grouped catechins by toxicity, with ECG and catechin gallate (CG) being the most toxic to cancer cells.[6]
Anti-inflammatory Activity
The anti-inflammatory properties of catechins are crucial for their potential role in chemoprevention and treatment of inflammatory diseases.
| Compound | Assay | Key Findings | Reference |
| EGCG | Inhibition of IL-6 and IL-8 production in RA synovial fibroblasts | Most effective inhibitor (59% and 57% inhibition, respectively) | [7] |
| EGC | Inhibition of IL-6 and IL-8 production in RA synovial fibroblasts | Moderate anti-inflammatory properties | [7] |
| EC | Inhibition of IL-6 and IL-8 production in RA synovial fibroblasts | No significant anti-inflammatory properties | [7] |
Signaling Pathways and Mechanisms of Action
EGCG and its octaacetate derivative exert their biological effects by modulating various cellular signaling pathways involved in cell proliferation, apoptosis, and inflammation.
PI3K/Akt/NFκB Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its downstream effector, NFκB, is a key transcription factor in inflammatory responses. EGCG has been shown to inhibit this pathway in various cancer cells.[8]
Experimental Workflow for In Vitro Cytotoxicity Assessment
The following diagram illustrates a typical workflow for comparing the cytotoxic effects of different catechins on cancer cell lines.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, etc.)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Catechins (this compound, EGCG, ECG, EGC, EC) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the catechins in culture medium. Replace the medium in the wells with the catechin-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the catechins).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to detect changes in the expression and phosphorylation of proteins in key signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-NFκB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Visualize the protein bands using an imaging system. β-actin is typically used as a loading control.
Conclusion
The available in vitro data suggests that this compound is a promising prodrug of EGCG with potentially enhanced anticancer and anti-inflammatory activities. While direct, comprehensive comparisons with a full range of other catechins are not yet widely available in the literature, studies comparing individual catechins indicate a hierarchy of efficacy, often with galloylated catechins (EGCG and ECG) showing higher potency. Further research is warranted to conduct head-to-head in vitro studies of this compound against other catechins across a variety of cancer cell lines to fully elucidate its relative therapeutic potential. The experimental protocols and signaling pathway information provided in this guide offer a framework for such future investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Protective Effects of Epigallocatechin Gallate (EGCG) on Endometrial, Breast, and Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green tea epigallocatechin gallate shows a pronounced growth inhibitory effect on cancerous cells but not on their normal counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EGCG’s anticancer potential unveiled: triggering apoptosis in lung cancer cell lines through in vitro investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Green Tea Catechins Induce Inhibition of PTP1B Phosphatase in Breast Cancer Cells with Potent Anti-Cancer Properties: In Vitro Assay, Molecular Docking, and Dynamics Studies [mdpi.com]
A Head-to-Head Comparison of EGCG Octaacetate and Other Antioxidants: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant performance of Epigallocatechin-3-gallate (EGCG) Octaacetate and its parent compound, EGCG, against other well-established antioxidants. This document synthesizes available experimental data to highlight the unique properties of EGCG Octaacetate as a prodrug designed for enhanced bioavailability and stability.
Introduction to this compound: A Prodrug Approach to Enhance Antioxidant Efficacy
Epigallocatechin-3-gallate (EGCG), the most abundant catechin in green tea, is renowned for its potent antioxidant properties. However, its therapeutic potential is often limited by poor stability and low bioavailability. To overcome these limitations, this compound has been developed as a prodrug of EGCG. By acetylating the reactive hydroxyl groups of EGCG, its stability is significantly increased. Within the cellular environment, this compound is converted back to its active form, EGCG, allowing for potentially greater intracellular concentrations and sustained antioxidant effects. This guide will delve into a comparative analysis of this compound's performance, primarily through the lens of its active metabolite, EGCG, against other common antioxidants.
Quantitative Comparison of Antioxidant Activity
Direct quantitative head-to-head studies comparing this compound with a broad spectrum of antioxidants are limited in publicly available literature. However, as this compound exerts its antioxidant effects after being metabolized to EGCG, we can use the extensive data on EGCG's antioxidant capacity as a strong proxy for its potential efficacy. The following tables summarize the in vitro antioxidant activities of EGCG in comparison to other standard antioxidants.
Table 1: In Vitro Radical Scavenging Activity
This table presents the half-maximal inhibitory concentration (IC50) and Trolox Equivalent Antioxidant Capacity (TEAC) values from common radical scavenging assays. A lower IC50 value indicates a higher antioxidant potency.
| Antioxidant | DPPH IC50 (µM) | ABTS TEAC (mM Trolox equivalents/mM) |
| EGCG | ~5-15 | ~2.0 - 4.5 |
| This compound | Data not widely available; activity is post-conversion to EGCG | Data not widely available |
| Vitamin C (Ascorbic Acid) | ~20-50 | ~1.0 |
| Trolox | ~40-60 | 1.0 (by definition) |
| Quercetin | ~5-10 | ~3.0 - 5.0 |
Note: The IC50 and TEAC values can vary depending on the specific experimental conditions.
Table 2: Ferric Reducing Antioxidant Power (FRAP)
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Higher FRAP values indicate greater antioxidant power.
| Antioxidant | FRAP Value (mM Fe²⁺ equivalents/mM) |
| EGCG | ~2.0 - 5.0 |
| This compound | Data not widely available; activity is post-conversion to EGCG |
| Vitamin C (Ascorbic Acid) | ~1.0 - 2.0 |
| Trolox | ~1.0 - 1.5 |
| Quercetin | ~3.0 - 6.0 |
Note: FRAP values can differ based on the assay methodology.
Table 3: Cellular Antioxidant Activity (CAA)
The CAA assay measures the antioxidant activity of a compound within a cellular environment, accounting for cell uptake and metabolism. Values are often expressed as quercetin equivalents (QE).
| Antioxidant | Cellular Antioxidant Activity (µmol QE/100 µmol) |
| EGCG | ~50 - 150 |
| This compound | Expected to be high due to enhanced cell uptake and conversion to EGCG |
| Vitamin C (Ascorbic Acid) | ~10 - 30 |
| Trolox | ~5 - 15 |
| Quercetin | 100 (by definition) |
Note: CAA values are cell-type dependent and can be influenced by experimental design.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below to allow for replication and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the antioxidant solution (at various concentrations) to the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the antioxidant concentration.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: This assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants at a low pH. The formation of the blue-colored Fe²⁺-TPTZ complex is monitored by measuring the change in absorbance.
Protocol:
-
Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM in 40 mM HCl), and a solution of FeCl₃·6H₂O (20 mM) in a 10:1:1 ratio.
-
Reaction Mixture: A small volume of the antioxidant sample is mixed with the pre-warmed FRAP reagent.
-
Incubation: The reaction mixture is incubated at 37°C for a specific time (e.g., 4-30 minutes).
-
Measurement: The absorbance of the reaction mixture is measured at a wavelength of 593 nm.
-
Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The FRAP value of the sample is then expressed as millimoles of Fe²⁺ equivalents per gram or millimole of the antioxidant.
Cellular Antioxidant Activity (CAA) Assay
Principle: This assay measures the ability of antioxidants to inhibit the intracellular generation of reactive oxygen species (ROS) in cultured cells. The non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is taken up by cells and deacetylated to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Cell Culture: Plate cells (e.g., HepG2) in a 96-well plate and grow to confluency.
-
Loading with Probe: Wash the cells and incubate them with a solution of DCFH-DA.
-
Treatment with Antioxidant: Remove the DCFH-DA solution and treat the cells with the antioxidant compound at various concentrations.
-
Induction of Oxidative Stress: After an incubation period, add a ROS generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Measurement: Measure the fluorescence intensity over time using a microplate reader (excitation ~485 nm, emission ~538 nm).
-
Calculation: The CAA value is calculated by determining the area under the curve of fluorescence versus time and comparing it to a standard antioxidant like quercetin.
Signaling Pathways and Mechanisms of Action
EGCG, the active form of this compound, is known to modulate several key signaling pathways involved in the cellular response to oxidative stress.
Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and detoxification enzymes. EGCG is a known activator of the Nrf2 pathway.
Unlocking Neuroprotection: A Comparative Analysis of EGCG Octaacetate and Other Polyphenols
For Immediate Release
[City, State] – [Date] – In the relentless pursuit of effective neuroprotective therapies, researchers and drug development professionals are increasingly turning their attention to natural compounds. Among these, Epigallocatechin-3-gallate (EGCG), the most abundant catechin in green tea, has shown considerable promise. However, its therapeutic potential is often hampered by poor bioavailability. This guide provides a comprehensive comparison of the neuroprotective effects of EGCG Octaacetate, a more bioavailable prodrug of EGCG, with its parent compound and other well-researched neuroprotective polyphenols, namely Curcumin, Resveratrol, and Quercetin. This analysis is supported by experimental data to aid researchers, scientists, and drug development professionals in their evaluation of these promising compounds.
Unveiling the Potential of this compound
EGCG has been extensively studied for its antioxidant, anti-inflammatory, and anti-apoptotic properties, all of which contribute to its neuroprotective effects.[1][2] However, its clinical application has been limited by its low stability and bioavailability.[3] this compound, a fully acetylated form of EGCG, is a prodrug designed to overcome these limitations. The acetylation is expected to increase its lipophilicity, thereby enhancing its ability to cross the blood-brain barrier and improve cellular uptake.[4][5] Once inside the cells, it is anticipated that cellular enzymes hydrolyze the acetate groups, releasing the active EGCG molecule.
Comparative Analysis of Neuroprotective Efficacy
To provide a clear and objective comparison, the following tables summarize quantitative data from various in vitro and in vivo studies on the neuroprotective effects of EGCG, this compound, Curcumin, Resveratrol, and Quercetin.
Table 1: In Vitro Neuroprotective Effects
| Compound | Assay | Cell Line | Challenge | Concentration | Result | Reference |
| EGCG | MTT Assay | Primary Neurons | PrP (106-126) | 10 µM | Increased cell viability | [6] |
| LDH Release | SH-SY5Y | 6-OHDA (25 µM) | 0.1 - 10 µM | No significant reduction | [3] | |
| Caspase-3 Activity | SH-SY5Y | 6-OHDA (25 µM) | 0.1 - 10 µM | No significant reduction | [3] | |
| This compound (pEGCG) | LDH Release | SH-SY5Y | 6-OHDA (25 µM) | 0.1 - 10 µM | Significant reduction | [3] |
| Caspase-3 Activity | SH-SY5Y | 6-OHDA (25 µM) | 10 µM | Significant reduction | [3] | |
| Curcumin | Behavioral Tests | Rat Model (STZ-induced AD) | - | - | Improved neurobehavioral outcomes | [4][5] |
| Caspase-3 & GFAP staining | Rat Model (STZ-induced AD) | - | - | Reduced density of positive cells | [4][5] | |
| Resveratrol | Behavioral Tests | Rat Model (STZ-induced AD) | - | - | Improved neurobehavioral outcomes | [4][5] |
| Caspase-3 & GFAP staining | Rat Model (STZ-induced AD) | - | - | Reduced density of positive cells | [4][5] | |
| Quercetin | Western Blot | Mouse Model (LPS-induced) | LPS | 30 mg/kg/day | Reduced activated gliosis and inflammatory markers | [7] |
Table 2: Antioxidant Capacity
| Compound | Assay | Result | Reference |
| EGCG | DPPH Radical Scavenging | Potent activity | [8] |
| Acetylated EGCG | Total Antioxidant Capacity | Decreased compared to EGCG | [9][10] |
| Superoxide Anion Radical Scavenging | Decreased compared to EGCG | [9] | |
| Hydroxyl Radical Scavenging | Decreased compared to EGCG | [9] | |
| Curcumin | Serum TAS levels | Reduced oxidative stress | [4][5] |
| Resveratrol | Serum TAS levels | Reduced oxidative stress | [4][5] |
| Quercetin | In vivo models | Protects from oxidative stress | [11] |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y, primary neurons) in 96-well plates at a desired density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound (EGCG, this compound, etc.) for a specified duration (e.g., 1-2 hours).
-
Induction of Neurotoxicity: Introduce a neurotoxic agent (e.g., 6-OHDA, Amyloid-beta) to the wells, with and without the test compound.
-
Incubation: Incubate the plates for a period relevant to the neurotoxic model (e.g., 24-48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Lactate Dehydrogenase (LDH) Release Assay
-
Cell Culture and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Sample Collection: After the incubation period, collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the mixture at room temperature, protected from light, for a specified time.
-
Measurement: Measure the absorbance of the resulting formazan at a specific wavelength (e.g., 490 nm). The amount of formazan is proportional to the amount of LDH released from damaged cells.
Caspase-3 Activity Assay
-
Cell Lysis: Following treatment and induction of apoptosis, lyse the cells to release their contents.
-
Substrate Addition: Add a fluorogenic or colorimetric substrate for caspase-3 to the cell lysate.
-
Incubation: Incubate the mixture to allow caspase-3 to cleave the substrate.
-
Measurement: Measure the fluorescence or absorbance of the cleaved substrate. The signal intensity is proportional to the caspase-3 activity.
Signaling Pathways and Experimental Workflow
The neuroprotective effects of these polyphenols are mediated through various signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key pathways and a typical experimental workflow for evaluating neuroprotective compounds.
Caption: Key signaling pathways modulated by EGCG and other polyphenols.
Caption: Experimental workflow for evaluating neuroprotective compounds.
Discussion and Future Directions
The available data suggests that this compound holds significant potential as a neuroprotective agent, possibly exhibiting enhanced efficacy compared to its parent compound, EGCG, due to its improved bioavailability.[3] The comparative data presented here indicates that while EGCG and other polyphenols like Curcumin, Resveratrol, and Quercetin demonstrate robust neuroprotective effects through various mechanisms, the structural modification of EGCG into its octaacetate form could represent a promising strategy to augment its therapeutic utility.
However, it is crucial to note that direct comparative studies on this compound are still limited. Further research is warranted to comprehensively evaluate its neuroprotective profile, including its antioxidant capacity, which may be altered by acetylation.[9][10] Long-term in vivo studies and clinical trials are essential to validate the preclinical findings and establish the safety and efficacy of this compound for the treatment of neurodegenerative diseases.
This guide serves as a valuable resource for the scientific community, providing a structured overview of the current evidence and highlighting the potential of this compound as a next-generation neuroprotective agent. The detailed experimental protocols and pathway diagrams offer a practical framework for researchers to design and execute further investigations in this critical area of drug discovery.
References
- 1. Frontiers | Determination of (-)-epigallocatechin-3-gallate octaacetate and its metabolites in plasma of rats for pharmacokinetic study by ultra-performance-liquid-chromatography coupled to quadrupole-time-of-flight-mass-spectrometry [frontiersin.org]
- 2. Frontiers | Neurodegenerative diseases and catechins: (−)-epigallocatechin-3-gallate is a modulator of chronic neuroinflammation and oxidative stress [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective insights into epigallocatechin gallate (EGCG) for neurodegenerative disorders [explorationpub.com]
- 5. explorationpub.com [explorationpub.com]
- 6. EGCG-mediated autophagy flux has a neuroprotection effect via a class III histone deacetylase in primary neuron cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Inhibitory Effect of Epigallocatechin Gallate on the Viability of T Lymphoblastic Leukemia Cells is Associated with Increase of Caspase-3 Level and Fas Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuron-immunity communication: mechanism of neuroprotective effects in EGCG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation and antioxidant activities of new acetylated EGCG compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. (-)-Epigallocatechin-3-gallate induces apoptosis in human endometrial adenocarcinoma cells via ROS generation and p38 MAP kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
EGCG Octaacetate's potency compared to standard anti-inflammatory drugs
For researchers and professionals in drug development, identifying novel anti-inflammatory agents with high potency and favorable safety profiles is a significant goal. Epigallocatechin-3-gallate (EGCG), the primary catechin in green tea, has demonstrated considerable anti-inflammatory properties. Its peracetylated form, EGCG Octaacetate (Pro-EGCG), has been synthesized to improve stability and bioavailability, with studies suggesting it may possess enhanced biological activity compared to its parent compound. This guide provides a comparative overview of the anti-inflammatory potency of EGCG and its octaacetate derivative in relation to standard anti-inflammatory drugs, supported by available experimental data.
Quantitative Comparison of Anti-Inflammatory Potency
Direct comparative studies on the anti-inflammatory potency of this compound against a wide array of standard drugs are limited in publicly available literature. However, data from in vitro studies comparing EGCG with the corticosteroid prednisolone, and separate studies on the potency of the corticosteroid dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) indomethacin, allow for an indirect assessment. It is important to note that variations in experimental conditions can influence reported IC50 values.
| Compound | Target/Assay | Cell Type | IC50 | Citation |
| EGCG | Inhibition of IL-8 secretion | Caco-2 | 78.3 µM | [1] |
| Inhibition of TNF-α secretion | RAW 264.7 macrophages | Inactive (>100 µM) | [1] | |
| Prednisolone | Inhibition of TNF-α secretion | RAW 264.7 macrophages | 2.6 µM | [1] |
| Dexamethasone | Inhibition of TNF-α-induced MCP-1 secretion | THP-1 cells | 3 nM | [2] |
| Inhibition of TNF-α-induced IL-1β secretion | THP-1 cells | 7 nM | [2] | |
| Indomethacin | Inhibition of COX-1 | Purified enzyme | 230 nM | [3] |
| Inhibition of COX-2 | Purified enzyme | 630 nM | [3] | |
| Inhibition of COX-2 | Purified enzyme | 127 nM (murine), 180 nM (human) | [4][5] |
Note: The presented IC50 values for Dexamethasone and Indomethacin are not from direct head-to-head comparative studies with EGCG or this compound and are provided for contextual reference of standard drug potencies.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of anti-inflammatory activity.
Inhibition of Cytokine Secretion in Macrophages
Objective: To determine the potency of a compound in inhibiting the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from macrophages stimulated with an inflammatory agent.
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human monocyte-derived macrophages (e.g., THP-1).
Methodology:
-
Cell Culture: Macrophages are cultured in appropriate media and conditions until they reach a suitable confluence.
-
Pre-treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., EGCG, prednisolone) for a specified period (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) at a specific concentration (e.g., 1 µg/mL) to the cell cultures. A vehicle control group (without the test compound) is included.
-
Incubation: The cells are incubated for a period sufficient to allow for cytokine production and secretion (e.g., 4-24 hours).
-
Sample Collection: The cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of the target cytokine (e.g., TNF-α) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for that cytokine.
-
Data Analysis: The percentage of inhibition of cytokine secretion is calculated for each concentration of the test compound relative to the LPS-stimulated control. The IC50 value, the concentration of the compound that causes 50% inhibition, is then determined from the dose-response curve.
Cyclooxygenase (COX) Inhibition Assay
Objective: To assess the ability of a compound to inhibit the enzymatic activity of COX-1 and COX-2.
Methodology:
-
Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: A reaction buffer containing the enzyme, a heme cofactor, and a reducing agent is prepared.
-
Inhibitor Incubation: The test compound (e.g., indomethacin) at various concentrations is pre-incubated with the enzyme for a defined period to allow for binding.
-
Substrate Addition: The reaction is initiated by adding the substrate, arachidonic acid.
-
Reaction Termination: After a specific incubation time, the reaction is stopped by adding a solution of hydrochloric acid.
-
Product Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a specific enzyme immunoassay (EIA).
-
Data Analysis: The percentage of COX inhibition is calculated for each concentration of the test compound. The IC50 value is determined from the resulting dose-response curve.
Signaling Pathways in Anti-Inflammatory Action
EGCG and, by extension, this compound, exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli, such as LPS, lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. EGCG has been shown to inhibit NF-κB activation by preventing the degradation of IκBα and inhibiting the activity of IKK[8][9].
References
- 1. Head-to-Head Comparison of Anti-Inflammatory Performance of Known Natural Products In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. apexbt.com [apexbt.com]
- 4. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. Epigallocatechin-3-gallate Inhibits LPS-Induced NF-κB and MAPK Signaling Pathways in Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The green tea polyphenol (-)-epigallocatechin-3-gallate blocks nuclear factor-kappa B activation by inhibiting I kappa B kinase activity in the intestinal epithelial cell line IEC-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-study comparison of EGCG Octaacetate's therapeutic effects
A detailed guide for researchers and drug development professionals on the therapeutic efficacy of EGCG Octaacetate compared to alternatives, supported by experimental data and methodologies.
Epigallocatechin-3-gallate (EGCG), the most abundant catechin in green tea, has garnered significant attention for its potential therapeutic applications across a spectrum of diseases. However, its clinical utility is often hampered by poor bioavailability and instability. To overcome these limitations, researchers have developed this compound (also referred to as pro-EGCG), a more stable, lipophilic prodrug of EGCG. This guide provides a comprehensive cross-study comparison of the therapeutic effects of this compound, presenting available quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
Anti-Cancer Effects: Endometrial Cancer
This compound has demonstrated significant anti-cancer activity, particularly in endometrial cancer models, where it has been shown to be more potent than its parent compound, EGCG.
Table 1: In Vitro Efficacy of this compound in Human Endometrial Cancer Cell Lines[1]
| Cell Line | Compound | Concentration (µM) | Incubation Time (h) | Cell Viability Reduction (%) | IC50 (µM) |
| RL95-2 | This compound | 40 | 48 | Significant | 43.7 |
| 60 | 48 | Significant | |||
| 60 | 72 | >90% | 38.0 | ||
| EGCG | 20-60 | 72 | No significant reduction | - | |
| AN3 CA | This compound | 40 | 48 | Significant | 48.8 |
| 60 | 48 | Significant | |||
| 60 | 72 | >90% | 34.7 | ||
| EGCG | 20-60 | 72 | No significant reduction | - |
Table 2: In Vivo Efficacy of this compound in Endometrial Cancer Xenograft Models[1]
| Xenograft Model | Treatment (50 mg/kg, oral) | Treatment Duration (weeks) | Tumor Mass Reduction vs. Vehicle |
| RL95-2 | This compound | 5 | Significant (0.33 ± 0.16 g vs. 0.55 ± 0.11 g) |
| EGCG | 5 | No significant reduction | |
| AN3 CA | This compound | 5 | Significant |
| EGCG | 5 | No significant reduction |
Experimental Protocols:
In Vitro Cell Proliferation Assay: [1]
-
Cell Lines: Human endometrial cancer cell lines RL95-2 and AN3 CA.
-
Treatment: Cells were treated with varying concentrations of this compound (20 µM - 60 µM) or EGCG. A 0.1% DMSO solution was used as a control.
-
Incubation: The medium was renewed daily, and cell viability was assessed at 24, 48, and 72 hours.
-
Analysis: Cell viability was determined by monitoring the change in absorbance at 570 nm using a microplate reader. The percentage of surviving cells was calculated as the ratio of the absorbance of treated cells to that of control cells.
In Vivo Xenograft Model: [1]
-
Animal Model: Athymic nude mice.
-
Tumor Implantation: Suspensions of 1 x 10^6 RL95-2 or AN3 CA cells in HBSS buffer mixed with Matrigel were implanted subcutaneously.
-
Treatment: Once tumors reached approximately 100 mm³, mice were orally administered this compound (50 mg/kg), EGCG (50 mg/kg), or olive oil (vehicle) daily.
-
Monitoring: Tumor volume and body weight were assessed longitudinally.
-
Endpoint Analysis: After the treatment period, tumors were excised, and their mass was measured.
Signaling Pathway:
Caption: this compound's anti-cancer mechanism in endometrial cancer.
Anti-Angiogenic Effects: Endometriosis
This compound has shown superior anti-angiogenic properties compared to EGCG in mouse models of endometriosis, a disease characterized by the growth of endometrial-like tissue outside the uterus.
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Endometriosis[2]
| Treatment | Lesion Size Reduction | Lesion Weight Reduction | Microvessel Inhibition | Bioavailability |
| This compound | Significant | Significant | Significantly greater than EGCG | Higher than EGCG |
| EGCG | Significant | Significant | Significant | Lower than Pro-EGCG |
| Vitamin E | No effect | No effect | No effect | - |
| Saline | No effect | No effect | No effect | - |
Experimental Protocol:
Mouse Model of Endometriosis: [2]
-
Animal Model: Mice.
-
Induction: Homologous endometrium was transplanted subcutaneously.
-
Treatment: Mice received either saline, vitamin E, EGCG, or this compound for 4 weeks.
-
Monitoring: The growth of endometrial implants was monitored using non-invasive in vivo imaging (IVIS®). Angiogenesis was assessed using in vivo imaging (Cellvizio®) and microtomography (SCANCO® Microfil).
-
Endpoint Analysis: Plasma and lesions were collected to measure bioavailability, anti-oxidation, and anti-angiogenesis capacities. Implants were examined for histology, microvessel density, and apoptosis.
Experimental Workflow:
Caption: Workflow for evaluating this compound in an endometriosis model.
Anti-Inflammatory Effects
Studies on lipophilic derivatives of EGCG, which share characteristics with this compound, have demonstrated enhanced anti-inflammatory activity compared to the parent compound.
Table 4: Anti-Inflammatory Effects of Lipophilic EGCG Derivatives in LPS-Stimulated Macrophages
| Compound | Concentration | Inhibition of Nitric Oxide (NO) Production | Inhibition of Prostaglandin E2 (PGE2) Production | Downregulation of iNOS and COX-2 |
| EGCG-DPA esters [3] | Not specified | Significant | Significant | Effective |
| EGCG tetraesters (SA, EPA, DHA) [3] | Not specified | Exhibited anti-inflammatory effect | Exhibited anti-inflammatory effect | Not specified |
DPA: Docosapentaenoic acid, SA: Stearic acid, EPA: Eicosapentaenoic acid, DHA: Docosahexaenoic acid
Experimental Protocol:
In Vitro Anti-Inflammatory Assay: [3]
-
Cell Line: Murine RAW 264.7 macrophages.
-
Stimulation: Cells were stimulated with lipopolysaccharides (LPS) to induce an inflammatory response.
-
Treatment: Cells were treated with EGCG-DPA esters or other EGCG fatty acid ester derivatives.
-
Analysis: The production of pro-inflammatory mediators nitric oxide (NO) and prostaglandin E2 (PGE2) was measured. The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins and mRNA was determined by Western blotting and RT-PCR, respectively.
Signaling Pathway:
Caption: Anti-inflammatory mechanism of lipophilic EGCG derivatives.
Neuroprotective and Metabolic Effects: A Comparative Outlook
Currently, there is a notable lack of published quantitative studies specifically investigating the therapeutic effects of this compound in neurodegenerative diseases and metabolic syndrome. However, the extensive research on its parent compound, EGCG, provides a strong rationale for the potential of this compound in these areas, especially given its enhanced bioavailability.
Table 5: Therapeutic Effects of EGCG in Animal Models of Neurodegenerative Diseases and Metabolic Syndrome (for comparison)
| Therapeutic Area | Animal Model | EGCG Treatment | Key Quantitative Findings |
| Neurodegeneration (Alzheimer's) | Tg APPsw mice | Not specified | ~54% reduction in soluble Aβ1-40,42; ~47% reduction in insoluble Aβ1-40,42[4] |
| Neurodegeneration (Parkinson's) | MPTP-induced mice | 25 mg/kg, 7 days | 17% increase in rotational latency; 40% higher striatal dopamine vs. MPTP group[5] |
| Metabolic Syndrome (Obesity) | High-fat diet mice | 3.2 g/kg diet, 16 weeks | Reduced body weight gain, body fat, and visceral fat weight[6] |
| Metabolic Syndrome (Diabetes) | db/db mice | Not specified | Improved glucose tolerance; reduced plasma triglycerides[7] |
The data presented for EGCG in Table 5 suggests that a more bioavailable form like this compound could potentially elicit even more significant therapeutic effects at lower concentrations.
Conclusion
This compound emerges as a promising therapeutic agent with enhanced efficacy over its parent compound, EGCG, particularly in the realms of cancer and endometriosis, driven by its improved stability and bioavailability. While direct quantitative evidence for its effects on neurodegenerative diseases and metabolic syndrome is still lacking, the substantial body of research on EGCG provides a strong foundation for future investigations into the potential of this compound in these critical therapeutic areas. The detailed experimental protocols provided herein offer a valuable resource for researchers aiming to build upon these findings and further explore the therapeutic promise of this modified green tea polyphenol.
References
- 1. Frontiers | EGCG Reduces Obesity and White Adipose Tissue Gain Partly Through AMPK Activation in Mice [frontiersin.org]
- 2. Epigallocatechin gallate attenuates diet-induced obesity in mice by decreasing energy absorption and increasing fat oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epigallocatechin gallate delays the onset of type 1 diabetes in spontaneous non-obese diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green Tea Epigallocatechin-3-Gallate (EGCG) Modulates Amyloid Precursor Protein Cleavage and Reduces Cerebral Amyloidosis in Alzheimer Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epigallocatechin Gallate Has a Neurorescue Effect in a Mouse Model of Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The major green tea polyphenol, (-)-epigallocatechin-3-gallate, inhibits obesity, metabolic syndrome, and fatty liver disease in high-fat-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epigallocatechin gallate supplementation alleviates diabetes in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of EGCG and its Prodrug, EGCG Octaacetate
For Immediate Release
A detailed comparison of the pharmacokinetic profiles of the green tea polyphenol (-)-epigallocatechin-3-gallate (EGCG) and its peracetylated prodrug, EGCG octaacetate, is presented. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their absorption, distribution, metabolism, and excretion (ADME) characteristics, supported by experimental data.
(-)-Epigallocatechin-3-gallate (EGCG), the most abundant catechin in green tea, has garnered significant interest for its potential health benefits. However, its clinical utility is often hampered by poor oral bioavailability. To address this limitation, this compound, a prodrug of EGCG, has been developed. This comparison guide delves into the pharmacokinetic properties of both compounds, offering a side-by-side analysis of their performance based on preclinical studies.
Executive Summary
This compound is designed to enhance the systemic exposure of EGCG by protecting its reactive hydroxyl groups from premature metabolism. While direct comparative studies are limited, available data from separate preclinical investigations in Sprague-Dawley rats suggest that this compound is absorbed and then likely converted to EGCG and its metabolites. However, the oral bioavailability of the intact prodrug itself appears to be low, with extensive metabolism occurring shortly after administration. In contrast, orally administered EGCG also exhibits low bioavailability, with rapid metabolism and elimination.
Pharmacokinetic Data Comparison
The following table summarizes the key pharmacokinetic parameters of this compound and EGCG following oral administration in Sprague-Dawley rats from two separate studies. It is important to note that the dosages administered were different, which should be taken into consideration when comparing the values.
| Pharmacokinetic Parameter | This compound (50 mg/kg) | EGCG (100 mg/kg) |
| Maximum Plasma Concentration (Cmax) | 0.067 ± 0.04 µg/mL | Not explicitly stated for EGCG alone in the provided study; the study focused on the interaction with another drug. |
| Time to Maximum Plasma Concentration (Tmax) | 1.33 ± 0.33 h | Not explicitly stated for EGCG alone; Tmax for the co-administered drug was altered in the presence of EGCG. |
| Area Under the Curve (AUC) | 0.20 ± 0.05 h·µg/mL | Not explicitly stated for EGCG alone. |
| Elimination Half-life (t1/2) | Not Reported | Not explicitly stated for EGCG alone. |
| Metabolism | Extensively metabolized into various acetylated EGCG forms.[1] | Undergoes methylation, glucuronidation, and sulfation. |
Experimental Protocols
Pharmacokinetic Study of this compound
The pharmacokinetic profile of this compound was evaluated in female Sprague-Dawley rats.[1] A single dose of 50 mg/kg of this compound, dissolved in N-methyl-2-pyrrolidone (NMP), was administered via intragastric gavage to fasted rats.[1] Blood samples were collected from the jugular vein at predetermined time points (0, 0.25, 0.5, 1, 2, 6, 8, and 24 hours) post-administration.[1] Plasma concentrations of this compound and its metabolites were determined using a validated ultra-performance liquid chromatography coupled to quadrupole-time-of-flight-mass-spectrometry (UPLC-Qtof-MS) method.[1]
Pharmacokinetic Study of EGCG
In a representative study, the pharmacokinetics of EGCG were assessed in Sprague-Dawley rats.[2] EGCG was administered orally by gavage at a dose of 100 mg/kg.[2] Blood samples were collected at various time points, and plasma concentrations of EGCG were quantified using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2] Pharmacokinetic parameters were calculated using non-compartmental analysis.[2]
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for a comparative pharmacokinetic study of EGCG and this compound.
Caption: Experimental workflow for a comparative pharmacokinetic study.
Signaling Pathway of EGCG Metabolism
EGCG undergoes extensive metabolism primarily in the small intestine and liver. The main metabolic pathways include glucuronidation, sulfation, and methylation, which are catalyzed by UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and catechol-O-methyltransferase (COMT), respectively. These enzymatic modifications increase the water solubility of EGCG, facilitating its excretion.
Caption: Major metabolic pathways of EGCG.
Conclusion
The conversion of EGCG to its peracetylated form, this compound, represents a promising strategy to overcome the inherent bioavailability challenges of the parent compound. While the available data indicates that this compound is absorbed and extensively metabolized, a direct, head-to-head pharmacokinetic comparison with EGCG under identical experimental conditions is necessary to definitively conclude its superiority in enhancing systemic EGCG exposure. Future research should focus on such direct comparative studies to provide a clearer picture of the relative pharmacokinetic profiles and guide the clinical development of this potential EGCG prodrug.
References
- 1. Determination of (-)-epigallocatechin-3-gallate octaacetate and its metabolites in plasma of rats for pharmacokinetic study by ultra-performance-liquid-chromatography coupled to quadrupole-time-of-flight-mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Influence of EGCG on the Pharmacokinetics and Pharmacodynamics of Bisoprolol and a New Method for Simultaneous Determination of EGCG and Bisoprolol in Rat Plasma [frontiersin.org]
EGCG Octaacetate vs. EGCG: A Comparative Analysis of Side Effects
A comprehensive review of available scientific literature reveals a significant data gap in the direct comparative safety of epigallocatechin-3-gallate (EGCG) and its prodrug, EGCG octaacetate. While EGCG has been extensively studied for its potential health benefits and associated side effects, particularly hepatotoxicity at high doses, toxicological data for this compound remains largely unavailable. This guide synthesizes the current understanding of the side effect profiles of both compounds, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
Epigallocatechin-3-gallate (EGCG) is the most abundant catechin in green tea and is recognized for its antioxidant and anti-inflammatory properties. However, its clinical application is often hampered by poor bioavailability and potential for side effects, most notably liver toxicity at high concentrations. This compound, a synthetic esterified form of EGCG, has been developed as a prodrug to enhance its stability and bioavailability. While this modification may improve therapeutic efficacy, its impact on the side effect profile is not yet established through direct comparative studies.
This guide provides a detailed overview of the known side effects of EGCG based on preclinical and clinical data. In the absence of direct toxicological studies on this compound, its potential for adverse effects is discussed in the context of its function as a prodrug that increases systemic exposure to EGCG.
Side Effect Profile of EGCG
The safety of EGCG has been the subject of numerous studies, with a primary focus on its potential for liver damage at high doses.
Hepatotoxicity
The most significant side effect associated with high doses of EGCG is hepatotoxicity.[1][2] Animal studies have demonstrated that high oral bolus doses of EGCG can lead to elevated levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicating liver damage.[2] In mice, daily oral bolus doses of 750 mg/kg of EGCG have been shown to induce hepatotoxicity.[2] A 14-week toxicity study in rats identified a no-observed-adverse-effect level (NOAEL) for liver toxicity at a dose equivalent to 242 mg/kg of EGCG per day.[2]
In humans, intervention studies have reported elevated liver transaminases at EGCG doses of 800 mg/day or higher.[2] However, a review of multiple studies indicated that doses below 800 mg/day for up to 12 months did not show evidence of hepatotoxicity.[3] It is important to note that some cases of liver injury have been reported with a specific product containing 375 mg of EGCG, suggesting that the formulation and individual susceptibility may play a role.[3]
Other Reported Side Effects
Besides hepatotoxicity, other milder side effects have been reported in human clinical trials, particularly at higher doses. These include:
-
Excess gas[4]
-
Upset stomach[4]
-
Nausea[4]
-
Heartburn[4]
-
Stomach ache[4]
-
Abdominal pain[4]
-
Dizziness[4]
-
Headache[4]
-
Muscle pain[4]
It is noteworthy that in some studies, the incidence of these mild events in the EGCG-treated groups was not significantly different from the placebo groups.[4]
This compound: A Prodrug with Unknown Side Effect Profile
This compound is a prodrug of EGCG, meaning it is an inactive compound that is converted to the active form, EGCG, within the body.[5] The primary purpose of this chemical modification is to improve the stability and bioavailability of EGCG.[5] Studies have shown that the peracetylation of EGCG can lead to a significant increase in its plasma concentration and half-life in mice compared to the administration of an equimolar dose of EGCG.[6]
Crucially, there are no publicly available studies that have specifically investigated the side effects or toxicity of this compound. A pharmacokinetic study in rats did not report any adverse effects, but the study was not designed to assess toxicity.[7]
Potential Implications for Side Effects
Given that this compound is converted to EGCG in the body and leads to higher systemic exposure to EGCG, it is plausible that it could induce similar side effects to EGCG, potentially at lower administered doses. The increased bioavailability means that a smaller dose of this compound could result in plasma concentrations of EGCG equivalent to a much larger dose of unmodified EGCG. Therefore, the risk of dose-dependent side effects, particularly hepatotoxicity, could be a concern. However, without direct toxicological studies, this remains a hypothesis.
Data Presentation
Table 1: Summary of Preclinical Toxicity Data for EGCG
| Species | Route of Administration | Dose | Duration | Observed Effects | NOAEL | Reference |
| Mice | Oral gavage (bolus) | 750 mg/kg/day | - | Hepatotoxicity | - | [2] |
| Rats | Oral gavage | 500 mg/kg/day | 13 weeks | No toxicity | 500 mg/kg/day | [1] |
| Rats | Oral gavage | 2000 mg/kg | Single dose | Lethal | - | [1] |
| Dogs | Oral (fasted) | 500 mg/kg/day | - | Morbidity | - | [1] |
| Dogs | Oral (pre-fed) | 500 mg/kg/day | - | No adverse effects | - | [1] |
| Rats | Dietary | up to 500 mg/kg/day | 13 weeks | No toxicity | 500 mg/kg/day | [1] |
Table 2: Summary of Reported Side Effects of EGCG in Humans
| Side Effect | Dosage | Reference |
| Elevated liver enzymes | ≥ 800 mg/day | [2][3] |
| Excess gas, upset stomach, nausea, heartburn, stomach ache, abdominal pain, dizziness, headache, muscle pain | 400-800 mg/day | [4] |
Experimental Protocols
EGCG-Induced Hepatotoxicity in Mice
-
Animal Model: Male CF-1 mice.
-
Treatment: EGCG administered via oral gavage (i.g.).
-
Dosage: Single doses of up to 1500 mg/kg or once-daily doses of 750 mg/kg.
-
Protocol: For single-dose experiments, blood was collected 24 or 48 hours after dosing. For daily dosing, blood was collected 24 hours after the final dose. Livers were collected for histopathological analysis.
-
Biomarkers: Plasma alanine aminotransferase (ALT) levels were measured as an indicator of liver damage.
-
Reference: [8]
Genotoxicity Study of EGCG in Mice
-
Animal Model: Mice.
-
Treatment: EGCG administered orally.
-
Dosage: 500, 1000, or 2000 mg/kg.
-
Protocol: Bone marrow cells were collected to assess for micronuclei formation.
-
Biomarkers: Micronuclei induction.
-
Reference: [9]
Visualizations
Logical Relationship: this compound as a Prodrug
Caption: Conversion of this compound to EGCG in the body.
Experimental Workflow: EGCG Hepatotoxicity Study in Mice
Caption: Workflow for assessing EGCG-induced hepatotoxicity in mice.
Conclusion
Based on the currently available evidence, a direct comparison of the side effects of this compound and EGCG is not possible due to the lack of toxicological data for this compound. While EGCG is known to cause dose-dependent side effects, with hepatotoxicity being the most significant concern at high doses, the safety profile of its more bioavailable prodrug remains uncharacterized.
Researchers and drug development professionals should exercise caution when working with this compound. Although its enhanced bioavailability is a promising attribute for therapeutic applications, it may also potentiate the known adverse effects of EGCG. Future research should prioritize conducting comprehensive in vivo toxicity studies of this compound, including acute, subchronic, and chronic toxicity assessments, to establish its safety profile and enable a direct comparison with EGCG. Such studies are essential for determining whether the improved bioavailability of this compound is accompanied by an altered or increased risk of side effects.
References
- 1. Safety studies on epigallocatechin gallate (EGCG) preparations. Part 2: dermal, acute and short-term toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cot.food.gov.uk [cot.food.gov.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers in Pharmacology | Drug Metabolism and Transport [frontiersin.org]
- 5. glpbio.com [glpbio.com]
- 6. Peracetylation as a means of enhancing in vitro bioactivity and bioavailability of epigallocatechin-3-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Determination of (-)-epigallocatechin-3-gallate octaacetate and its metabolites in plasma of rats for pharmacokinetic study by ultra-performance-liquid-chromatography coupled to quadrupole-time-of-flight-mass-spectrometry [frontiersin.org]
- 8. Hepatotoxicity of high oral dose (-)-epigallocatechin-3-gallate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety studies on epigallocatechin gallate (EGCG) preparations. Part 1: genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Enhanced EGCG Delivery by Octaacetate Derivatization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Epigallocatechin-3-gallate (EGCG), the most abundant catechin in green tea, has garnered significant attention for its potential therapeutic benefits, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] However, its clinical translation is hampered by poor stability and low oral bioavailability.[1][3][4] To overcome these limitations, researchers have explored the derivatization of EGCG, with octaacetate derivatization (producing EGCG octaacetate, or pro-EGCG) emerging as a promising strategy. This guide provides a comparative analysis of EGCG and its octaacetate derivative (OA-EGCG), summarizing key performance data, detailing experimental protocols, and visualizing the underlying mechanisms and workflows.
Enhanced Bioavailability and Cellular Uptake: A Quantitative Comparison
The primary rationale for the octaacetate derivatization of EGCG is to enhance its bioavailability. The addition of acetyl groups increases the lipophilicity of the EGCG molecule, which is thought to improve its absorption across the intestinal barrier.[5] Once absorbed, the acetyl groups are presumed to be cleaved by intracellular esterases, releasing the active EGCG.
While direct comparative pharmacokinetic data between EGCG and OA-EGCG in the same study is limited, preliminary studies on pro-EGCG in animal models provide valuable insights.
Table 1: Pharmacokinetic Parameters of Pro-EGCG (OA-EGCG) in Rats Following Oral Administration
| Parameter | Value | Reference |
| Cmax (Maximum Plasma Concentration) | 0.067 ± 0.04 µg/mL | [1][6] |
| Tmax (Time to Reach Cmax) | 1.33 h | [1][6] |
| AUC (Area Under the Curve) | 0.20 ± 0.05 h·µg/mL | [1][6] |
Note: This data is for the prodrug form (pro-EGCG) and indicates extensive metabolism.[1][6] Studies on O-methylated EGCG derivatives have shown that structural modifications can significantly increase bioavailability, with the area under the curve (AUC) of an O-methylated form being approximately 8-fold higher than that of EGCG in rats.[7] This suggests that derivatization is a viable strategy for improving EGCG's pharmacokinetic profile.
Comparative Efficacy: Anticancer Activity
The ultimate goal of enhancing EGCG delivery is to improve its therapeutic efficacy. In vitro studies have demonstrated the potent anticancer activities of EGCG.[8][9] Pro-EGCG has also been shown to suppress tumor growth in animal models.[10]
Table 2: Comparison of Anticancer Effects of EGCG and Pro-EGCG (OA-EGCG)
| Compound | Cancer Model | Observed Effects | Reference |
| EGCG | Human Colorectal Cancer Cells (HCT-116) | Potent antiproliferative effects, induction of G1 phase cell cycle arrest and apoptosis. | [8] |
| EGCG | Cholangiocarcinoma Cells (HuCC-T1) | Inhibition of cell growth and viability, induction of apoptosis. | [9] |
| Pro-EGCG (OA-EGCG) | Endometrial Cancer (Animal Model) | Inhibition of tumor growth and angiogenesis. | [10] |
| Pro-EGCG (OA-EGCG) | Breast Cancer (Animal Model) | Suppression of xenograft tumor growth, inhibition of tumor angiogenesis, and reduction of VEGFA and HIF1α expression via the PI3K/AKT/mTOR signaling pathway. | [10][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of EGCG and OA-EGCG.
Synthesis of this compound (Pro-EGCG)
This protocol is adapted from a published procedure.[6]
Materials:
-
(-)-Epigallocatechin-3-gallate (EGCG)
-
Pyridine
-
Acetic anhydride
-
Dichloromethane
-
Hexane
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Dissolve EGCG (e.g., 10 mg, 0.02 mmol) in pyridine (2 ml) in a round-bottom flask.
-
Add acetic anhydride (0.5 ml) to the solution at room temperature.
-
Stir the resulting mixture overnight at room temperature.
-
Dry the reaction mixture under vacuum using a rotary evaporator.
-
Dissolve the resulting crude solid in a minimal amount of dichloromethane.
-
Purify the crude product by flash chromatography using a hexane-ethyl acetate solvent system (e.g., 4:1 ratio).
-
Collect the fractions containing the purified this compound and evaporate the solvent to obtain the final product.
Cellular Uptake Assay
This is a general protocol that can be adapted for comparing the cellular uptake of EGCG and OA-EGCG.[12][13][14]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
Cell culture medium and supplements
-
EGCG and OA-EGCG
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
High-performance liquid chromatography (HPLC) system or a fluorescence spectrophotometer if using fluorescently labeled compounds.
-
24-well plates
Procedure:
-
Seed the cells in 24-well plates and allow them to adhere and grow to near confluence.
-
Prepare stock solutions of EGCG and OA-EGCG in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentrations in cell culture medium.
-
Remove the culture medium from the wells and replace it with the medium containing the test compounds (EGCG or OA-EGCG) or a vehicle control.
-
Incubate the cells for a predetermined time course (e.g., 1, 2, 4, 6 hours) at 37°C.
-
At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Lyse the cells by adding a suitable lysis buffer to each well.
-
Collect the cell lysates and analyze the intracellular concentration of EGCG and OA-EGCG using a validated analytical method such as HPLC.
-
Normalize the intracellular concentration to the total protein content of each sample, determined by a protein assay (e.g., BCA assay).
Quantification of EGCG and OA-EGCG in Plasma
This protocol is based on a validated UPLC-Qtof-MS method.[1]
Materials:
-
Plasma samples
-
Formic acid
-
Isopropanol
-
Methyl-tert-butyl ether (MTBE)
-
Magnesium chloride solution
-
Internal standard (e.g., EGCG-octaacetate-13C8)
-
UPLC-Qtof-MS system
Procedure:
-
To stabilize pro-EGCG, mix 50 µL of plasma with 6 µL of formic acid.
-
Spike the plasma aliquot with an internal standard.
-
Add 300 µL of isopropanol and 3 µL of formic acid. Vortex for 2 minutes and sonicate for 2 minutes.
-
Add 1 mL of MTBE and 150 µL of 0.043% magnesium chloride solution. Vortex for 2 minutes and sonicate for 2 minutes.
-
Centrifuge the mixture at 2,624 × g and 4°C for 10 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., methanol) and inject it into the UPLC-Qtof-MS system for analysis.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of enhanced EGCG delivery, a comparative experimental workflow, and the signaling pathway affected by these compounds.
Caption: Proposed mechanism of enhanced EGCG delivery via octaacetate derivatization.
Caption: Comparative experimental workflow for evaluating EGCG and OA-EGCG.
Caption: The PI3K/Akt/NF-κB signaling pathway and points of inhibition by EGCG/OA-EGCG.
References
- 1. Frontiers | Determination of (-)-epigallocatechin-3-gallate octaacetate and its metabolites in plasma of rats for pharmacokinetic study by ultra-performance-liquid-chromatography coupled to quadrupole-time-of-flight-mass-spectrometry [frontiersin.org]
- 2. Cellular Uptake of Epigallocatechin Gallate in Comparison to Its Major Oxidation Products and Their Antioxidant Capacity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. accurateclinic.com [accurateclinic.com]
- 5. Comprehensive Review of EGCG Modification: Esterification Methods and Their Impacts on Biological Activities | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of (-)-epigallocatechin-3-O-gallate (EGCG) and O-methyl EGCG bioavailability in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. dovepress.com [dovepress.com]
- 10. Protective Effects of Epigallocatechin Gallate (EGCG) on Endometrial, Breast, and Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mm-encapsulation.com [mm-encapsulation.com]
Reproducibility of Published Findings on EGCG Octaacetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Epigallocatechin-3-gallate (EGCG), the most abundant catechin in green tea, has garnered significant interest for its potential therapeutic properties. However, its clinical application is often hampered by poor stability and low bioavailability.[1][2] EGCG Octaacetate (ProEGCG), a synthetic prodrug of EGCG, has been developed to overcome these limitations. This guide provides a comparative analysis of published findings on this compound, focusing on its stability, biological activity, and underlying mechanisms in comparison to its parent compound, EGCG.
Enhanced Stability and Bioavailability of this compound
This compound is synthesized by the acetylation of the reactive hydroxyl groups of EGCG.[3] This structural modification imparts a higher resistance to acid and base hydrolysis, leading to increased stability.[1][4] One study demonstrated that ProEGCG was six times more stable than EGCG.[3] This enhanced stability is a key factor in its potential for improved bioavailability, as EGCG is known for its chemical instability and extensive metabolism.[1]
Pharmacokinetic studies in rats have shown that after oral administration, pro-EGCG can be detected in plasma, with a maximum concentration (Cmax) of 0.067 ± 0.04 μg/mL reached at a Tmax of 1.33 hours.[1] The area under the curve (AUC) was determined to be 0.20 ± 0.05 h × µg/mL.[1] While these values suggest extensive metabolism shortly after oral administration, the ability to detect the prodrug in plasma is a significant step forward from the challenges faced with EGCG.[1]
Comparative Biological Activity
Published research indicates that this compound not only retains but in some cases exhibits enhanced biological activity compared to EGCG. This is often attributed to its improved stability and cellular uptake.
Anticancer and Proteasome Inhibitory Activity
In preclinical studies, ProEGCG has demonstrated potent anticancer and proteasome inhibitory activities.[1][4] It has shown efficacy in human breast cancer cells and mouse tumor tissues.[1][4] In a mouse model with induced endometriotic lesions, the plasma vascular endothelial growth factor (VEGF) concentration was two-thirds lower in the group treated with pro-EGCG compared to the EGCG-treated group.[1] Furthermore, ProEGCG was found to inhibit VEGF secretion from both endometrial cancer cells and tumor-associated macrophages.[1] The half-maximal inhibitory concentration (IC50) for clonogenicity in human lung cancer H460 cells was slightly lower for ProEGCG than for EGCG.[1]
Signaling Pathways
EGCG is known to modulate a multitude of signaling pathways involved in cell proliferation, survival, and apoptosis.[5][6][7][8][9][10][11][12] As ProEGCG is a prodrug that is deacetylated to EGCG within the cell, it is expected to influence the same pathways.[4] These pathways include:
-
JAK/STAT Pathway: EGCG has been shown to inhibit the JAK/STAT pathway by suppressing the phosphorylation of JAK1, JAK2, STAT1, and STAT3.[7]
-
Wnt/β-catenin Pathway: EGCG can prevent the translocation of β-catenin into the nucleus and reduce the levels of transcription factors TCF1 and LEF1.[7]
-
Notch Pathway: EGCG has been observed to decrease the mRNA levels of Notch1, Hey1, and Hes1, and reduce the protein levels of Notch1.[7]
-
MAPK Pathway (ERK1/2): EGCG has been shown to protect against stress-induced neural injuries through the involvement of the ERK1/2 signaling pathway.[5]
The following diagrams illustrate some of the key signaling pathways modulated by EGCG, which are consequently targeted by its prodrug, this compound.
Signaling pathways modulated by EGCG and its prodrug, this compound.
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed experimental methodologies are crucial. Below are summaries of key experimental protocols cited in the literature.
Synthesis of this compound
This compound is synthesized from (-)-EGCG through the acetylation of its reactive hydroxyl groups.[3] A common procedure involves dissolving (-)-EGCG in pyridine, followed by the addition of acetic anhydride at room temperature.[13] The mixture is stirred overnight, and the resulting crude solid is dried under a vacuum.[13] The product is then purified using flash chromatography.[13]
Cell Proliferation Assay (MTT Assay)
The effect of EGCG and ProEGCG on cell proliferation is often measured using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium (MTT) dye reduction method.[3] Cells are plated in 96-well plates and treated with various concentrations of the compounds.[3] A control group is treated with the vehicle (e.g., 0.1% DMSO).[3] The viability of the cells is assessed at different time points (e.g., 24, 48, and 72 hours) by measuring the absorbance, and the percentage of viable cells is calculated relative to the control.[3]
The following workflow illustrates the general steps of an MTT assay.
General workflow for an MTT cell proliferation assay.
Pharmacokinetic Studies
Pharmacokinetic studies are essential for determining the absorption, distribution, metabolism, and excretion of a compound. For ProEGCG, a validated analytical method using ultra-performance liquid chromatography coupled to quadrupole-time-of-flight-mass-spectrometry (UPLC-Qtof-MS) has been developed to determine its plasma concentration and that of its metabolites after oral administration.[1][4] This involves spiking blank plasma with known concentrations of ProEGCG to create a standard curve for quantification.[1][4]
Quantitative Data Summary
The following table summarizes key quantitative data from published studies, comparing this compound (ProEGCG) with EGCG.
| Parameter | This compound (ProEGCG) | EGCG | Reference |
| Stability | 6-fold more stable than EGCG | - | [3] |
| Pharmacokinetics (Rat, oral) | |||
| Cmax | 0.067 ± 0.04 μg/mL | - | [1] |
| Tmax | 1.33 h | - | [1] |
| AUC | 0.20 ± 0.05 h × µg/mL | - | [1] |
| Biological Activity | |||
| IC50 (Clonogenicity, H460 cells) | Slightly lower than EGCG | - | [1] |
| Plasma VEGF (Endometriosis model) | Two-thirds of EGCG-treated group | - | [1] |
Note: Direct comparative pharmacokinetic data for EGCG under the same experimental conditions was not available in the reviewed literature.
Conclusion
References
- 1. Frontiers | Determination of (-)-epigallocatechin-3-gallate octaacetate and its metabolites in plasma of rats for pharmacokinetic study by ultra-performance-liquid-chromatography coupled to quadrupole-time-of-flight-mass-spectrometry [frontiersin.org]
- 2. Molecular mechanisms of action of epigallocatechin gallate in cancer: Recent trends and advancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of a novel prodrug of green tea extract in induction of apoptosis via ERK/JNK and Akt signaling pathway in human endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of (-)-epigallocatechin-3-gallate octaacetate and its metabolites in plasma of rats for pharmacokinetic study by ultra-performance-liquid-chromatography coupled to quadrupole-time-of-flight-mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of PKCα and ERK1/2 signaling pathways in EGCG’s protection against stress-induced neural injuries in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New insights into the mechanisms of polyphenols beyond antioxidant properties; lessons from the green tea polyphenol, epigallocatechin 3-gallate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EGCG Mediated Targeting of Deregulated Signaling Pathways and Non-Coding RNAs in Different Cancers: Focus on JAK/STAT, Wnt/β-Catenin, TGF/SMAD, NOTCH, SHH/GLI, and TRAIL Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Effects of Green Tea Polyphenol (‒)-Epigallocatechin-3-Gallate (EGCG) in Relation to Molecular Pathways Controlling Inflammation, Oxidative Stress, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Green tea catechin, epigallocatechin-3-gallate (EGCG): mechanisms, perspectives and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Green tea catechin, epigallocatechin-3-gallate (EGCG): mechanisms, perspectives and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
EGCG Octaacetate: A Comparative Performance Analysis Against Novel Drug Candidates
A comprehensive guide for researchers and drug development professionals on the efficacy and mechanisms of EGCG Octaacetate in oncology and neuroprotection, benchmarked against emerging therapeutic alternatives.
This guide provides a detailed comparison of Epigallocatechin-3-gallate (EGCG) Octaacetate, a synthetically modified prodrug of the primary green tea polyphenol EGCG, against novel drug candidates in the fields of cancer and neurodegenerative disease research. This compound was developed to overcome the inherent bioavailability and stability limitations of its parent compound, EGCG.[1][2][3] This document synthesizes experimental data to offer a clear perspective on its performance and therapeutic potential.
Enhanced Bioavailability and Superior Efficacy of this compound
This compound, also known as pro-EGCG, has consistently demonstrated enhanced biological activity compared to natural EGCG. This is largely attributed to its increased stability and improved bioavailability, allowing for greater accumulation within cells and more potent downstream effects.[3]
Performance in Oncology
In the realm of oncology, this compound has shown significant promise, outperforming EGCG in various preclinical models. Its anticancer effects are linked to the induction of apoptosis and inhibition of the proteasome, a key cellular machinery involved in protein degradation and a validated target in cancer therapy.[3][4]
Comparative Efficacy in Cancer Cell Lines
The following table summarizes the comparative in vitro efficacy of this compound and EGCG in human endometrial cancer cell lines.
| Compound | Cell Line | Concentration (µM) | Time (h) | Cell Viability Reduction (%) | Reference |
| This compound | RL95-2 | 40 | 48 | Significant | [4] |
| This compound | RL95-2 | 60 | 72 | > 90% | [4] |
| EGCG | RL95-2 | up to 60 | 72 | Not Significant | [4] |
| This compound | AN3 CA | 40 | 48 | Significant | [4] |
| This compound | AN3 CA | 60 | 72 | > 90% | [4] |
| EGCG | AN3 CA | up to 60 | 72 | Not Significant | [4] |
In Vivo Tumor Growth Inhibition
Animal studies have further corroborated the superior anticancer activity of this compound. In xenograft models of human breast and endometrial cancer, orally administered this compound led to a significant reduction in tumor mass compared to treatment with EGCG.[3][4]
| Compound | Xenograft Model | Tumor Mass Reduction | Reference |
| This compound | RL95-2 (Endometrial Cancer) | Significant | [4] |
| EGCG | RL95-2 (Endometrial Cancer) | Not Significant | [4] |
| This compound | AN3 CA (Endometrial Cancer) | Significant | [4] |
| EGCG | AN3 CA (Endometrial Cancer) | Not Significant | [4] |
| This compound | MDA-MB-231 (Breast Cancer) | Significant | [3] |
| EGCG | MDA-MB-231 (Breast Cancer) | Less Significant than Pro-EGCG | [3] |
Comparison with Novel Drug Candidates: AMPK Activators
Recent research has focused on the AMP-activated protein kinase (AMPK) signaling pathway as a critical target in cancer therapy.[5][6] Metformin, a widely used anti-diabetic drug, is a known AMPK activator. Excitingly, novel synthetic analogs of EGCG have emerged as even more potent activators of this pathway.
| Compound | Concentration | AMPK Activation Potency | Reference |
| EGCG Analog 4 | 20 µM | More potent than Metformin and EGCG | [5] |
| EGCG Analog 6 | 20 µM | More potent than Metformin and EGCG | [5] |
| This compound | Not specified | As effective as EGCG | [5] |
| Metformin | 10 mM | Less potent than Analogs 4 and 6 | [5] |
| EGCG | Not specified | Less potent than Analogs 4 and 6 | [5] |
Performance in Neurodegenerative Disorders
EGCG has demonstrated significant therapeutic potential in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Its neuroprotective effects are attributed to its ability to interfere with the aggregation of pathogenic proteins (e.g., Aβ and α-synuclein), reduce oxidative stress, and modulate key signaling pathways.[7][8][9][10][11] While direct comparative studies with this compound in neurodegenerative models are less prevalent in the reviewed literature, its enhanced bioavailability suggests it could offer improved neuroprotective efficacy.
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound and related compounds are mediated through complex signaling networks. The diagrams below illustrate some of the key pathways and a typical experimental workflow for evaluating these compounds.
Caption: Activation of the AMPK signaling pathway by EGCG derivatives and Metformin, leading to anticancer effects.
Caption: Key neuroprotective signaling pathways modulated by EGCG and its derivatives.
Caption: A generalized workflow for in vitro comparison of anticancer compounds.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., AN3 CA, RL95-2) in 96-well plates at a density of 10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or other drug candidates (e.g., 20 µM - 60 µM). Use a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for specified time points (e.g., 24, 48, 72 hours), renewing the medium with fresh compound daily.
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as the ratio of the absorbance of treated cells to that of control cells.[4]
Flow Cytometric Detection of Apoptosis
-
Cell Treatment: Treat cells with the desired compounds for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash with phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Western Blot Analysis
-
Cell Lysis: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the target proteins (e.g., AMPK, p-AMPK, mTOR, p21) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound represents a significant advancement over its natural precursor, EGCG, demonstrating superior bioavailability and enhanced anticancer efficacy in preclinical studies. Its performance, particularly in the context of AMPK activation, positions it as a promising candidate for further investigation. Furthermore, the development of novel synthetic EGCG analogs with even greater potency highlights the therapeutic potential of this class of compounds. For researchers in drug discovery, this compound and its derivatives offer a compelling platform for the development of next-generation therapies for cancer and neurodegenerative diseases.
References
- 1. Frontiers | Determination of (-)-epigallocatechin-3-gallate octaacetate and its metabolites in plasma of rats for pharmacokinetic study by ultra-performance-liquid-chromatography coupled to quadrupole-time-of-flight-mass-spectrometry [frontiersin.org]
- 2. Determination of (-)-epigallocatechin-3-gallate octaacetate and its metabolites in plasma of rats for pharmacokinetic study by ultra-performance-liquid-chromatography coupled to quadrupole-time-of-flight-mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel prodrug of the green tea polyphenol (-)-epigallocatechin-3-gallate as a potential anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of a novel prodrug of green tea extract in induction of apoptosis via ERK/JNK and Akt signaling pathway in human endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel epigallocatechin gallate (EGCG) analogs activate AMP-activated protein kinase pathway and target cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel epigallocatechin gallate (EGCG) analogs activate AMP-activated protein kinase pathway and target cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective insights into epigallocatechin gallate (EGCG) for neurodegenerative disorders [explorationpub.com]
- 8. Neurodegenerative diseases and catechins: (−)-epigallocatechin-3-gallate is a modulator of chronic neuroinflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. explorationpub.com [explorationpub.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Comparative study of EGCG Octaacetate's effects in different cancer cell lines
EGCG Octaacetate: A Comparative Analysis of its Anticancer Efficacy
Epigallocatechin-3-gallate (EGCG), the most abundant catechin in green tea, is widely recognized for its potential in cancer prevention and therapy. However, its clinical application is often hindered by poor stability and low bioavailability. To overcome these limitations, derivatives such as this compound (also referred to as peracetylated EGCG, Pro-EGCG, or AcEGCG) have been developed. This guide provides a comparative analysis of the experimental effects of this compound across various cancer cell lines, referencing data from its well-studied precursor, EGCG, to highlight its enhanced therapeutic potential.
Comparative Cytotoxicity of EGCG and its Acetylated Form
This compound demonstrates superior stability and cellular uptake compared to EGCG, which often translates to enhanced cytotoxicity in cancer cells. Acetylation of the hydroxyl groups in EGCG increases its lipophilicity, facilitating easier passage through cell membranes. While direct comparative studies across a wide range of cell lines are limited for this compound, data from individual studies and comparisons with EGCG's known efficacy provide a strong indication of its superior anticancer activity.
For context, the half-maximal inhibitory concentration (IC50) values for the parent compound, EGCG, have been established in numerous cancer cell lines. This data serves as a crucial baseline for appreciating the enhanced potency of this compound.
Table 1: Comparative IC50 Values of EGCG in Various Cancer Cell Lines (48h Treatment)
| Cancer Type | Cell Line | EGCG IC50 (µM) |
| Lung Cancer | A549 | ~28.34[1] |
| Lung Cancer | H1299 | ~27.63[1] |
| Breast Cancer | MCF-7 | ~37.7[2] |
| Cervical Cancer | HeLa | ~47.9[2] |
| Cervical Cancer | CaSki | ~27.3[2] |
| Transformed Fibroblast | WI38VA | ~10 |
Note: IC50 values can vary based on experimental conditions.
Studies on acetylated EGCG have shown a more potent inhibitory effect. For instance, in the human breast cancer cell line MDA-MB-231, acetylated EGCG exhibited a 2.1-fold stronger ability to induce apoptosis compared to standard EGCG. This suggests a significantly lower IC50 value for the octaacetate form.
Mechanisms of Action: A Deeper Dive
This compound exerts its anticancer effects through several key mechanisms, primarily by inducing apoptosis (programmed cell death), causing cell cycle arrest, and modulating critical signaling pathways involved in cancer progression.
Induction of Apoptosis
A hallmark of an effective anticancer agent is its ability to selectively induce apoptosis in malignant cells. This compound has been shown to be a potent inducer of apoptosis. This process is often mediated by the modulation of the Bcl-2 family of proteins—decreasing anti-apoptotic proteins like Bcl-2 and increasing pro-apoptotic proteins like Bax—and the activation of caspases, the executive enzymes of apoptosis.
Table 2: Comparative Effects on Apoptosis
| Compound | Cancer Cell Line | Key Apoptotic Effects |
| EGCG | Breast (MDA-MB-468) | Increased p53 expression, increased Bax/Bcl-2 ratio, caspase-3 activation.[3] |
| EGCG | Breast (MCF-7) | Induced 24% to 43% apoptosis; activation of caspase-3, caspase-9, and PARP.[4] |
| EGCG | Lung (H1299 & A549) | Dose-dependent increase in apoptosis rates.[1] |
| Acetylated EGCG | Breast (MDA-MB-231) | 2.1-fold stronger induction of apoptosis compared to EGCG. |
Modulation of Key Signaling Pathways
EGCG and its derivatives target multiple signaling pathways that are commonly deregulated in cancer. The enhanced stability and bioavailability of this compound suggest it can modulate these pathways more effectively. One of the most critical pathways inhibited is the PI3K/Akt/mTOR pathway, which is central to cell survival, proliferation, and angiogenesis.
A prodrug of EGCG, octaacetate, has been shown to suppress xenograft tumor growth and inhibit angiogenesis in endometrial cancer by targeting the PI3K/Akt/mTOR signaling pathway[5]. Treatment with this compound leads to a reduction in the phosphorylation (activation) of key proteins like Akt and mTOR, thereby inhibiting downstream signaling that promotes cancer cell survival.
Below is a diagram illustrating the inhibitory effect of this compound on the PI3K/Akt signaling pathway.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are standard protocols for assays used to evaluate the anticancer effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1-100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution and incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. The distribution of cells in the four quadrants (viable, early apoptotic, late apoptotic, necrotic) is quantified.
Below is a diagram outlining the general experimental workflow for assessing the anticancer effects of this compound.
Caption: Workflow for evaluating this compound's anticancer effects.
Conclusion
This compound represents a promising advancement over its natural precursor, EGCG, for cancer therapy. Its enhanced stability and lipophilicity lead to improved cellular uptake and more potent anticancer effects, including robust induction of apoptosis and effective inhibition of key survival pathways like PI3K/Akt/mTOR. While more direct, large-scale comparative studies are needed to fully delineate its efficacy across a broad spectrum of cancers, the existing evidence strongly supports its potential as a valuable compound for further development in oncology.
References
- 1. EGCG’s anticancer potential unveiled: triggering apoptosis in lung cancer cell lines through in vitro investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Epigallocatechin-3-gallate induces apoptosis in estrogen receptor-negative human breast carcinoma cells via modulation in protein expression of p53 and Bax and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epigallocatechin gallate (EGCG) suppresses growth and tumorigenicity in breast cancer cells by downregulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective Effects of Epigallocatechin Gallate (EGCG) on Endometrial, Breast, and Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Translational Potential of EGCG Octaacetate and EGCG for Researchers and Drug Development Professionals
An In-depth Analysis of Physicochemical Properties, Bioavailability, and Therapeutic Efficacy
Epigallocatechin-3-gallate (EGCG), the most abundant catechin in green tea, has garnered significant attention for its potential therapeutic applications in a wide range of diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. However, the clinical translation of EGCG has been significantly hampered by its inherent physicochemical instability and poor oral bioavailability. To address these limitations, a prodrug approach has been employed, leading to the synthesis of EGCG octaacetate. This guide provides a comprehensive comparison of this compound and EGCG, focusing on their translational potential by examining key data on stability, bioavailability, and therapeutic efficacy.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the physicochemical properties, pharmacokinetic profiles, and therapeutic efficacy of EGCG and its peracetylated counterpart, this compound.
Table 1: Physicochemical Properties and Stability
| Property | EGCG | This compound | Key Findings |
| Molecular Weight | 458.37 g/mol | 794.67 g/mol | The addition of eight acetyl groups significantly increases the molecular weight. |
| Solubility | Water-soluble | Lipophilic | Acetylation increases lipophilicity, which can enhance membrane permeability. |
| Stability in Aqueous Solution | Unstable, particularly at neutral or alkaline pH and elevated temperatures.[1][2] | More stable than EGCG.[3][4] | EGCG is prone to degradation, while the acetylated form exhibits greater stability in various conditions.[1][2][3][4] |
Table 2: Comparative Pharmacokinetics (Oral Administration in Rats)
| Parameter | EGCG | This compound (pro-EGCG) | Key Findings |
| Cmax (Maximum Plasma Concentration) | Variable, generally low (ng/mL to low µg/mL range) | 0.067 ± 0.04 µg/mL | Direct comparison is challenging due to different study designs. However, this compound is designed to act as a prodrug, releasing EGCG upon absorption. |
| Tmax (Time to Maximum Concentration) | ~1.3-2.2 hours (in humans)[5] | 1.33 hours | The time to reach peak plasma concentration appears to be in a similar range. |
| AUC (Area Under the Curve) | Low, indicating poor overall exposure. | 0.20 ± 0.05 h·µg/mL | This compound is expected to lead to a higher systemic exposure to EGCG and its metabolites.[6] |
| Bioavailability | Low (0.14% in rats)[7] | Expected to be higher than EGCG.[6] | The prodrug strategy aims to improve the overall bioavailability of the active EGCG molecule.[6] |
Note: The pharmacokinetic parameters for EGCG can vary significantly depending on the formulation, dose, and subject. The data for this compound is from a specific preclinical study and may not be directly comparable to all EGCG studies.
Table 3: Comparative Therapeutic Efficacy (IC50 Values)
| Cell Line | Compound | IC50 Value | Key Findings |
| WI38VA (SV40 transformed human fibroblasts) | EGCG | 10 µM[8] | EGCG shows selective growth inhibition of cancerous cells over normal cells.[8] |
| WI38 (Normal human fibroblasts) | EGCG | 120 µM[8] | |
| MCF-7 (Breast cancer) | EGCG | 37.7 µM[9] | EGCG demonstrates anti-proliferative effects on various cancer cell lines. |
| CaSki (Cervical cancer) | EGCG | 27.3 µM[9] | |
| HeLa (Cervical cancer) | EGCG | 47.9 µM[9] | |
| Various Cancer Cell Lines | This compound | Data not available for direct comparison | Studies suggest this compound has a more potent anti-cancer effect than EGCG in vivo. |
Note: A direct comparison of IC50 values from a single study for both compounds was not available in the searched literature. The provided data for EGCG showcases its activity, while the enhanced efficacy of this compound is supported by in vivo studies.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of EGCG and this compound.
Synthesis of this compound
This compound is synthesized from EGCG through a peracetylation reaction. A typical laboratory-scale synthesis involves the following steps:
-
Dissolution: EGCG is dissolved in a suitable solvent, such as pyridine.
-
Acetylation: Acetic anhydride is added to the solution as the acetylating agent.
-
Reaction: The reaction mixture is stirred at room temperature for a specified period, often overnight, to allow for the complete acetylation of all eight hydroxyl groups of the EGCG molecule.
-
Purification: The solvent and excess reagents are removed under vacuum. The resulting crude product is then purified using techniques such as flash chromatography to yield pure this compound.
In Vitro Stability Assessment
The chemical stability of EGCG and this compound in aqueous solutions can be assessed using the following protocol:
-
Solution Preparation: Stock solutions of EGCG and this compound are prepared in a suitable solvent (e.g., DMSO) and then diluted to the desired final concentration in various aqueous buffers with different pH values (e.g., pH 4.0, 7.4, and 8.0).
-
Incubation: The solutions are incubated at a controlled temperature (e.g., 37°C) for various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Sample Analysis: At each time point, an aliquot of the solution is taken and the concentration of the remaining compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.
-
Data Analysis: The degradation kinetics are determined by plotting the natural logarithm of the compound concentration versus time. The degradation rate constant (k) and the half-life (t1/2) are then calculated.
In Vivo Bioavailability Assessment (Rodent Model)
The oral bioavailability of EGCG and this compound can be compared using a rodent model with the following experimental design:
-
Animal Model: Male Sprague-Dawley rats are typically used for pharmacokinetic studies. The animals are fasted overnight before the experiment.
-
Drug Administration: A single oral dose of either EGCG or an equimolar dose of this compound, formulated in a suitable vehicle (e.g., a mixture of polyethylene glycol and saline), is administered to the rats via oral gavage.
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) after drug administration.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Sample Analysis: The concentrations of EGCG, this compound, and their major metabolites in the plasma samples are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC, using non-compartmental analysis. The relative bioavailability of EGCG from this compound can be calculated by comparing the AUC of EGCG after administration of the prodrug to that after administration of EGCG itself.
Mandatory Visualization
Signaling Pathways
The therapeutic effects of both EGCG and this compound are mediated, in part, through the modulation of key cellular signaling pathways involved in cell proliferation, survival, and inflammation. The diagrams below, generated using the DOT language, illustrate the inhibitory effects on the PI3K/Akt and NF-κB pathways.
Caption: EGCG and this compound inhibit the PI3K/Akt signaling pathway.
Caption: EGCG and this compound inhibit the NF-κB signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the in vivo efficacy of EGCG and this compound in a preclinical cancer model.
Caption: Workflow for in vivo efficacy comparison of EGCG and this compound.
Conclusion
The available evidence strongly suggests that this compound holds significant translational potential as a prodrug of EGCG. By masking the reactive hydroxyl groups, acetylation enhances the stability and lipophilicity of the parent compound, which is expected to translate to improved oral bioavailability. Preclinical studies have demonstrated the superior therapeutic efficacy of this compound in models of cancer and endometriosis. While direct comparative data for some parameters like IC50 values are still emerging, the overall trend indicates that this compound is a promising candidate for overcoming the key limitations of EGCG and advancing its clinical development. Further head-to-head comparative studies are warranted to fully elucidate the quantitative advantages of this compound and to establish its clinical utility.
References
- 1. Stability of Polyphenols Epigallocatechin Gallate and Pentagalloyl Glucose in a Simulated Digestive System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability of Epigallocatechin Gallate Administered with Different Nutritional Strategies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Stability, and Antidiabetic Activity Evaluation of (-)-Epigallocatechin Gallate (EGCG) Palmitate Derived from Natural Tea Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Determination of (-)-epigallocatechin-3-gallate octaacetate and its metabolites in plasma of rats for pharmacokinetic study by ultra-performance-liquid-chromatography coupled to quadrupole-time-of-flight-mass-spectrometry [frontiersin.org]
- 7. Comparison of (-)-epigallocatechin-3-O-gallate (EGCG) and O-methyl EGCG bioavailability in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Green tea epigallocatechin gallate shows a pronounced growth inhibitory effect on cancerous cells but not on their normal counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of EGCG Octaacetate
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of EGCG Octaacetate, a compound noted for its potential in various therapeutic areas. Adherence to these procedures is critical for personnel safety and environmental protection.
Key Safety and Disposal Information for this compound
The following table summarizes crucial data regarding the safe handling and disposal of this compound. This information is compiled from safety data sheets (SDS) and general laboratory safety guidelines.
| Parameter | Information | Citation |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| GHS Precautionary Statements | P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/ container to an approved waste disposal plant. | [1] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator. | [1][2] |
| Accidental Release Measures | Use full personal protective equipment. Absorb solutions with inert material (e.g., diatomite). Decontaminate surfaces with alcohol. Dispose of contaminated material according to regulations. | [1][2] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
| Storage | Keep container tightly sealed in a cool, well-ventilated area, away from direct sunlight and ignition sources. | [1] |
| Disposal Method | Dispose of the substance and its container through a licensed waste disposal service in accordance with all applicable local, state, and federal regulations. | [1][2][3] |
Experimental Protocols: General Chemical Waste Disposal
While specific experimental protocols for the neutralization of this compound are not detailed in publicly available literature, the standard procedure for disposing of hazardous chemical waste in a laboratory setting should be strictly followed. This involves a systematic approach to waste identification, segregation, and packaging before removal by a certified disposal service.
Step 1: Identification and Classification
-
Identify this compound waste.
-
Classify it as a hazardous chemical waste due to its oral toxicity and high aquatic toxicity.[1]
Step 2: Segregation
-
Segregate this compound waste from other laboratory waste streams, such as non-hazardous waste, biological waste, and sharps.[4][5]
-
Do not mix this compound waste with incompatible materials like strong acids, bases, or strong oxidizing and reducing agents.[1]
Step 3: Containerization and Labeling
-
Use a suitable, leak-proof, and clearly labeled container for collecting this compound waste.[5][6]
-
The label must include the words "Hazardous Waste," the full chemical name "this compound," the associated hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment"), the accumulation start date, and the name of the principal investigator or laboratory.[6][7]
Step 4: Storage
-
Store the hazardous waste container in a designated, secure, and well-ventilated area.[4]
-
Ensure secondary containment is in place to capture any potential leaks or spills.[5]
Step 5: Professional Disposal
-
Arrange for the collection and disposal of the this compound waste through a licensed and approved hazardous waste disposal company.[3][4]
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[6][7]
Disposal Workflow for this compound
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory requirements are met throughout the disposal process.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound|148707-39-5|MSDS [dcchemicals.com]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. extrasynthese.com [extrasynthese.com]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. acewaste.com.au [acewaste.com.au]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling EGCG Octaacetate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of EGCG Octaacetate, a prodrug of the potent antioxidant Epigallocatechin-3-gallate (EGCG). Adherence to these procedures will help ensure the safety of laboratory personnel and the integrity of your research.
Hazard Identification and Classification
This compound presents specific hazards that must be managed appropriately. According to its Safety Data Sheet (SDS), the compound is classified as follows:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.[1]
-
Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be equipped with side-shields.[1] |
| Hand Protection | Protective Gloves | Chemical-resistant gloves are required. |
| Body Protection | Impervious Clothing | A lab coat or other protective clothing to prevent skin contact.[1] |
| Respiratory Protection | Suitable Respirator | Use in well-ventilated areas. A respirator is necessary if dust or aerosols may be generated.[1][2] |
Safe Handling and Storage
Proper handling and storage are critical to maintaining the stability of this compound and preventing accidental exposure.
| Procedure | Detailed Steps |
| Handling | Avoid inhalation, and contact with eyes and skin.[1][2] Prevent the formation of dust and aerosols.[1][2] Use only in areas with appropriate exhaust ventilation.[1][2] Do not eat, drink, or smoke when using this product.[1] Wash skin thoroughly after handling.[1] |
| Storage | Keep the container tightly sealed in a cool, well-ventilated area.[1] Store at -20°C as a powder or -80°C in solvent.[1] Protect from direct sunlight and sources of ignition.[1] |
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell.[1] Rinse mouth.[1] |
| Eye Contact | Remove any contact lenses and immediately flush eyes with large amounts of water, separating eyelids with fingers. Promptly call a physician.[1][2] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[1][2] |
| Inhalation | Immediately move the individual to fresh air.[1][2] |
Spill and Disposal Procedures
Proper management of spills and waste is essential to prevent environmental contamination and further exposure.
| Procedure | Detailed Steps |
| Spill Containment | Use full personal protective equipment.[2] Absorb solutions with a liquid-binding material like diatomite.[2] Decontaminate surfaces and equipment by scrubbing with alcohol.[2] Collect spillage.[1] |
| Disposal | Dispose of the substance and contaminated materials at an approved waste disposal plant.[1] Follow all prevailing country, federal, state, and local regulations for disposal.[2] Avoid release to the environment.[1] |
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for handling this compound from receipt to disposal, ensuring safety and compliance at each step.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
